Traxoprodil
描述
See also: this compound Mesylate (active moiety of).
属性
IUPAC Name |
1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMSVZNTSXPFJA-HNAYVOBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158605 | |
| Record name | Traxoprodil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134234-12-1 | |
| Record name | Traxoprodil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134234-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Traxoprodil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134234121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Traxoprodil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 134234-12-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAXOPRODIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTC046R5HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Traxoprodil's Mechanism of Action on the NR2B Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Traxoprodil (also known as CP-101,606) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the NR2B subunit.[1][2][3][4][5] As a non-competitive antagonist, this compound acts as a negative allosteric modulator, binding to a site on the N-terminal domain (NTD) of the NR2B subunit, distinct from the glutamate or glycine binding sites.[6] This binding reduces the channel's opening time and frequency, thereby inhibiting excessive calcium influx into neurons.[1][4] This mechanism underlies its neuroprotective and potential antidepressant effects. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
This compound is an analogue of ifenprodil but lacks significant activity at α1-adrenergic receptors, which reduces its side-effect profile.[4] Its primary mechanism involves the allosteric modulation of NR2B-containing NMDA receptors.
Binding Site and Selectivity
This compound selectively binds to the N-terminal domain (NTD), also known as the leucine/isoleucine/valine-binding protein (LIVBP)-like domain, of the NR2B subunit.[5] This binding site is distinct from the agonist binding sites for glutamate (on the NR2 subunit) and glycine (on the NR1 subunit). The high selectivity for the NR2B subunit over other NR2 subunits (NR2A, NR2C, NR2D) is a key feature of this compound's pharmacological profile. This selectivity is crucial as different NR2 subunits have distinct localizations and physiological roles. This compound's binding affinity for the NR2B subunit is in the nanomolar range, indicating a potent interaction.
Allosteric Modulation of Channel Function
As a negative allosteric modulator, this compound does not directly block the ion channel pore. Instead, its binding to the NR2B NTD induces a conformational change in the receptor complex. This change increases the energy barrier for channel activation, leading to a decrease in the probability of the channel opening in response to agonist binding. Specifically, this compound shortens the time and frequency of the NR1/NR2B channel opening.[1][4] This results in a reduction of the overall ion flux, particularly of Ca²⁺, through the channel.
One of the proposed mechanisms for this inhibition is that this compound enhances the receptor's sensitivity to proton (H⁺) inhibition.[7][8] The activity of NMDA receptors is naturally modulated by the extracellular pH, with protons acting as allosteric inhibitors. By potentiating this proton-dependent inhibition, this compound effectively reduces NMDA receptor function under physiological and pathological conditions.
Quantitative Data
The following tables summarize the available quantitative data on this compound's interaction with the NR2B subunit from various in vitro and in vivo studies.
Table 1: Binding Affinity of this compound for the NR2B Subunit
| Radioligand | Preparation | Assay Type | Ki (nM) | Reference |
| [³H]Ifenprodil | Recombinant human NR1a/NR2B receptors | Competition Binding | ~15 (for high-affinity site) | [9] |
| [³H]Ro25-6981 | Native human, cynomolgus monkey, and rat brain NR2B receptors | Displacement | 1.6 (human), 0.71 (monkey), 1.4 (rat) for BMT-108908, a compound with a similar mechanism | [6] |
Note: Direct Ki values for this compound from [³H]ifenprodil displacement assays are not consistently reported in the provided search results. The data for BMT-108908 is included to provide context for the affinity of NR2B-selective negative allosteric modulators.
Table 2: Functional Inhibition of NR2B-Containing NMDA Receptors by this compound
| Preparation | Experimental Method | Parameter | IC₅₀ (nM) | Reference |
| Recombinant human NR1a/NR2B receptors in L(tk-) cells | Whole-cell patch clamp | Inhibition of NMDA-induced current | Not explicitly stated for this compound, but noted as a potent antagonist | [10] |
| Xenopus oocytes expressing hNR1A/2B receptors | Two-electrode voltage clamp | Inhibition of receptor function | 4.2 (for BMT-108908) | [6] |
Downstream Signaling Pathways
This compound's modulation of NR2B-containing NMDA receptors initiates a cascade of intracellular signaling events, particularly relevant to its potential antidepressant effects. Two key pathways have been identified: the BDNF/ERK/CREB pathway and the AKT/FOXO/Bim pathway.[2][11]
BDNF/ERK/CREB Signaling Pathway
Antagonism of NR2B receptors by this compound can lead to an upregulation of Brain-Derived Neurotrophic Factor (BDNF).[2][11] BDNF then activates its receptor, Tyrosine Kinase Receptor B (TrkB), initiating a downstream signaling cascade. This includes the activation of the Extracellular signal-Regulated Kinase (ERK) and subsequently the cAMP Response Element-Binding protein (CREB).[2] Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and neuronal survival, processes often impaired in depression.
This compound-mediated BDNF/ERK/CREB signaling pathway.
AKT/FOXO/Bim Signaling Pathway
This compound has also been shown to influence the AKT/FOXO/Bim signaling pathway.[2][11] Inhibition of NR2B can lead to a decrease in the activity of Protein Kinase B (AKT). This reduction in AKT activity can subsequently decrease the phosphorylation of Forkhead box O (FOXO) transcription factors. Dephosphorylated FOXO can then translocate to the nucleus and regulate the expression of target genes, including the pro-apoptotic protein Bim. Modulation of this pathway may contribute to the neuroprotective effects of this compound.
This compound's influence on the AKT/FOXO/Bim signaling pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for the NR2B subunit by measuring its ability to displace a radiolabeled ligand, such as [³H]ifenprodil.
Workflow Diagram:
Workflow for a radioligand competition binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cortex and hippocampus) or cells expressing recombinant NR1/NR2B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]ifenprodil (typically near its Kd value), and a range of concentrations of unlabeled this compound.
-
Include control wells for total binding (no this compound) and non-specific binding (a high concentration of a non-radiolabeled NR2B antagonist, such as unlabeled ifenprodil).
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of this compound on the function of NR2B-containing NMDA receptors in individual neurons or cells expressing these receptors.
Workflow Diagram:
Workflow for a whole-cell patch-clamp experiment.
Methodology:
-
Cell/Slice Preparation:
-
Use cultured neurons or acutely prepared brain slices containing neurons that express NR2B-containing NMDA receptors. Alternatively, use a cell line (e.g., HEK293) transfected with cDNAs for NR1 and NR2B subunits.
-
Place the coverslip with cultured cells or the brain slice in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).
-
-
Patch-Clamp Recording:
-
Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an internal solution that mimics the intracellular ionic composition.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Data Acquisition:
-
Apply a solution containing NMDA receptor agonists (e.g., glutamate and glycine) to elicit an inward current.
-
After recording a stable baseline current, co-apply the agonists with various concentrations of this compound.
-
Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated currents in the absence and presence of different concentrations of this compound.
-
Plot the percentage of inhibition of the current amplitude as a function of the this compound concentration to determine the IC₅₀.
-
Analyze the kinetics of the current, such as the rise time and decay time constant, to assess the effect of this compound on channel gating.
-
For more detailed analysis, single-channel recordings can be performed to directly measure the effect of this compound on channel open probability and mean open time.
-
Conclusion
This compound's selective antagonism of the NR2B subunit of the NMDA receptor through negative allosteric modulation presents a targeted approach to modulating glutamatergic neurotransmission. Its ability to reduce channel opening and subsequent calcium influx underlies its therapeutic potential. The downstream activation of pro-survival and plasticity-related signaling pathways, such as the BDNF/ERK/CREB pathway, provides a molecular basis for its observed antidepressant-like effects. Further research utilizing the detailed experimental protocols outlined in this guide will continue to elucidate the full therapeutic potential and nuanced mechanisms of this compound and other NR2B-selective antagonists.
References
- 1. Frontiers | Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents [frontiersin.org]
- 2. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The qEEG Signature of Selective NMDA NR2B Negative Allosteric Modulators; A Potential Translational Biomarker for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ifenprodil is a novel type of N-methyl-D-aspartate receptor antagonist: interaction with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Traxoprodil: A Preclinical Neuroprotective Agent - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of Traxoprodil (also known as CP-101,606) observed in preclinical models. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit. This selectivity is believed to contribute to its neuroprotective properties by mitigating the excitotoxicity mediated by excessive glutamate release in various neurological insults, while potentially avoiding some of the side effects associated with non-selective NMDA receptor antagonists. This document summarizes key quantitative data from preclinical studies, details common experimental protocols used to evaluate its efficacy, and visualizes the proposed signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its neuroprotective effects primarily by blocking the GluN2B subunit of the NMDA receptor.[1][2] During ischemic events, such as stroke, or in cases of traumatic brain injury, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+) into neurons. This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death. By selectively antagonizing the GluN2B subunit, this compound helps to curtail this excitotoxic cascade, thereby preserving neuronal integrity and function.[1]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data on the neuroprotective and behavioral effects of this compound from various preclinical studies.
Table 1: Neuroprotective Effects of this compound in Ischemic Stroke Models
| Animal Model | This compound (CP-101,606) Dose | Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Neurological Outcome Improvement | Reference |
| Feline MCAO | Not Specified | Not Specified | Not Specified | 62.9% | Significant improvement in the rate of fall of the apparent diffusion coefficient | [3] |
| Rat Thromboembolic Stroke | 14.4 mg/kg (low dose) | Not Specified | 2 hours post-ischemia | 47.2% | Significantly improved | [1] |
| Rat Thromboembolic Stroke | 28.8 mg/kg (high dose) | Not Specified | 2 hours post-ischemia | 72.3% | Significantly improved | [1] |
| Rat Acute Subdural Hematoma | Low Dose | Infusion | 30 minutes post-induction | 29% | Not Specified | [4] |
| Rat Acute Subdural Hematoma | High Dose | Infusion | 30 minutes post-induction | 37% | Not Specified | [4] |
MCAO: Middle Cerebral Artery Occlusion
Table 2: Antidepressant-Like Effects of this compound in Behavioral Models
| Animal Model | This compound Dose | Administration Route | Behavioral Test | Outcome | Reference |
| Mice | 20 mg/kg | Intraperitoneal | Forced Swim Test (FST) | Significant reduction in immobility time | [5][6] |
| Mice | 40 mg/kg | Intraperitoneal | Forced Swim Test (FST) | Significant reduction in immobility time | [5][6] |
| CUMS Mice | 20 mg/kg | Not Specified | Forced Swim Test (FST) | Significant decrease in immobility time after 7 and 14 days | [1] |
| CUMS Mice | 40 mg/kg | Not Specified | Forced Swim Test (FST) | Significant decrease in immobility time after 7 and 14 days | [1] |
| CUMS Mice | 20 mg/kg | Not Specified | Tail Suspension Test (TST) | Significant decrease in immobility time after 7 and 14 days | [1] |
| CUMS Mice | 40 mg/kg | Not Specified | Tail Suspension Test (TST) | Significant decrease in immobility time after 7 and 14 days | [1] |
CUMS: Chronic Unpredictable Mild Stress
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.
Objective: To induce a reproducible ischemic brain injury to evaluate the neuroprotective effects of this compound.
Procedure:
-
Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and transected. A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a predetermined duration (e.g., 90 or 120 minutes) to induce transient focal ischemia. For reperfusion, the filament is withdrawn to allow blood flow to resume.
-
Drug Administration: this compound or vehicle is administered at specified doses and time points relative to the ischemic insult (e.g., before, during, or after MCAO).
-
Outcome Assessment:
-
Infarct Volume Measurement: 24 or 48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is quantified using image analysis software.
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess sensorimotor deficits. A common scoring system evaluates posture, circling, and forelimb flexion, with higher scores indicating greater deficit.
-
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a validated preclinical model of depression that induces a state of anhedonia and behavioral despair in rodents.
Objective: To induce a depressive-like phenotype in rodents to evaluate the antidepressant-like effects of this compound.
Procedure:
-
Acclimation and Baseline Testing: Animals (typically mice or rats) are acclimated to the housing conditions. Baseline measurements for sucrose preference are taken.
-
Stress Regimen: For a period of several weeks (e.g., 4-8 weeks), animals are subjected to a series of mild, unpredictable stressors. These stressors may include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food and water deprivation
-
Reversed light/dark cycle
-
Forced swimming in cold water
-
Noise stress
-
Social isolation or crowding The stressors are applied randomly and varied daily to prevent habituation.
-
-
Drug Administration: During the final weeks of the CUMS protocol, animals are treated daily with this compound or a vehicle.
-
Behavioral Testing:
-
Sucrose Preference Test (SPT): To assess anhedonia, animals are given a free choice between two bottles, one containing water and the other a sucrose solution. A decrease in the preference for sucrose is indicative of anhedonia.
-
Forced Swim Test (FST) and Tail Suspension Test (TST): These tests are used to measure behavioral despair. The duration of immobility (time spent not actively trying to escape) is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Visualizations
Signaling Pathways
The neuroprotective and antidepressant-like effects of this compound are mediated by complex intracellular signaling cascades. The following diagrams illustrate the key pathways involved.
Figure 1: this compound's primary mechanism of action in preventing excitotoxicity.
Figure 2: The BDNF/ERK/CREB signaling pathway modulated by this compound.
Figure 3: The AKT/FOXO/Bim signaling pathway influenced by this compound.
Experimental Workflows
The following diagrams illustrate the typical workflows for the preclinical evaluation of this compound.
Figure 4: Experimental workflow for the MCAO model.
Figure 5: Experimental workflow for the CUMS model.
Conclusion
Preclinical evidence strongly suggests that this compound holds significant promise as a neuroprotective agent. Its selective antagonism of the GluN2B subunit of the NMDA receptor effectively mitigates excitotoxic damage in models of ischemic stroke and traumatic brain injury, leading to reduced infarct volumes and improved neurological outcomes. Furthermore, its modulation of key signaling pathways, such as the BDNF/ERK/CREB and AKT/FOXO/Bim cascades, appears to underlie its antidepressant-like effects in behavioral models of depression. While clinical development has faced challenges, the robust preclinical data underscore the therapeutic potential of targeting the GluN2B subunit for the treatment of various neurological and psychiatric disorders. Further research into optimizing dosing, timing of administration, and potential combination therapies may yet unlock the full clinical utility of this compound and similar compounds.
References
- 1. Reduced brain infarct volume and improved neurological outcome by inhibition of the NR2B subunit of NMDA receptors by using CP101,606-27 alone and in combination with rt-PA in a thromboembolic stroke model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the selective NMDA receptor antagonist this compound in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of CP101,606, a novel NR2B subunit antagonist of the N-methyl-D-aspartate receptor, on the volume of ischemic brain damage off cytotoxic brain edema after middle cerebral artery occlusion in the feline brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuroprotective effect of the forebrain-selective NMDA antagonist CP101,606 upon focal ischemic brain damage caused by acute subdural hematoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA antagonists: their role in neuroprotection. | Semantic Scholar [semanticscholar.org]
- 6. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Traxoprodil: A Technical Guide to a Rapid-Acting Antidepressant Candidate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Traxoprodil (CP-101,606), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B), emerged as a promising candidate for rapid-acting antidepressant therapy, challenging the traditional monoaminergic-based treatments. This technical guide provides an in-depth overview of the discovery and preclinical and clinical evaluation of this compound, focusing on its mechanism of action, key experimental findings, and the signaling pathways implicated in its antidepressant-like effects. While its clinical development was halted due to cardiovascular concerns, the story of this compound offers valuable insights into the glutamatergic system as a target for novel, fast-acting depression treatments.
Introduction: The Need for Rapid Antidepressant Action
Major Depressive Disorder (MDD) is a debilitating condition with a significant global health burden. Conventional antidepressant medications, primarily targeting monoamine neurotransmitter systems, often have a delayed onset of action, taking weeks to months to achieve therapeutic effects. This therapeutic lag poses a significant risk to patients, particularly those with severe depression and suicidal ideation. The discovery of the rapid antidepressant effects of the NMDA receptor antagonist ketamine spurred research into other glutamatergic modulators, leading to the investigation of more selective compounds like this compound.
Mechanism of Action: Targeting the NMDA NR2B Subunit
This compound is a selective antagonist of the NMDA receptor, specifically targeting the NR2B subunit.[1] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a heteromeric ion channel. This compound's selectivity for the NR2B subunit was thought to offer a more favorable side-effect profile compared to non-selective NMDA antagonists like ketamine, potentially reducing dissociative and psychotomimetic effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Notes |
| Half-life (t½) | ~2-4 hours | Human (Extensive Metabolizers) | Metabolism primarily mediated by CYP2D6. |
| ~20 hours | Human (Poor Metabolizers) | ||
| Oral Bioavailability | Dose-dependent (22.8% to 62.1%) | Human (Extensive Metabolizers) | Nonlinear pharmacokinetics due to saturation of first-pass metabolism. |
| ~80% | Human (Poor Metabolizers) | Linear and dose-independent. |
Table 2: Preclinical Efficacy of this compound in Animal Models of Depression
| Model | Species | Dosing | Key Findings |
| Forced Swim Test (FST) | Mice | 20 and 40 mg/kg | Significant reduction in immobility time.[2] |
| Chronic Unpredictable Mild Stress (CUMS) | Mice | 20 and 40 mg/kg (7 or 14 days) | Significant improvement in depressive-like behaviors. |
| 10 mg/kg (21 days) | Pronounced antidepressant effects, similar to fluoxetine (5 mg/kg). |
Table 3: Clinical Efficacy of this compound in Treatment-Resistant Depression (Phase II Trial)
| Outcome Measure | This compound | Placebo | Timepoint |
| Response Rate | 60% | 20% | Day 5[1] |
| Remission Rate | 33% | Not Reported | Day 5[1] |
| Sustained Response (among responders) | 78% | Not Applicable | 1 week post-infusion[1] |
| 42% | Not Applicable | 15 days post-infusion[1] |
Note: This was a small clinical trial with 30 patients who were non-responders to 6 weeks of paroxetine treatment.[1]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Antidepressant Action
This compound's antagonism of the NR2B subunit is hypothesized to initiate a cascade of intracellular events leading to its rapid antidepressant effects. This involves the activation of key signaling pathways that promote neurogenesis and synaptic plasticity.
Caption: Proposed signaling cascade initiated by this compound.
Experimental Workflow for Preclinical Antidepressant Screening
The preclinical evaluation of this compound involved standardized animal models to assess its antidepressant-like properties.
Caption: Workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
Forced Swim Test (FST) in Mice
The FST is a widely used behavioral test to screen for potential antidepressant drugs.
-
Apparatus: A transparent plastic cylinder (20 cm in diameter, 30 cm in height) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (floating passively with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) 30-60 minutes before the test.
-
Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.
Chronic Unpredictable Mild Stress (CUMS) Model in Mice
The CUMS model is a validated animal model of depression that induces a state of anhedonia and other depressive-like behaviors.
-
Housing: Mice are individually housed to prevent social buffering.
-
Stressors: For a period of several weeks (e.g., 4-8 weeks), mice are subjected to a series of mild, unpredictable stressors. These can include:
-
Stroboscopic illumination
-
45° cage tilt
-
Food and/or water deprivation
-
Damp bedding
-
Reversal of the light/dark cycle
-
Forced swimming in cold water (4°C)
-
-
Drug Administration: During the final weeks of the stress protocol, mice are treated daily with this compound, a positive control (e.g., fluoxetine), or a vehicle.
-
Behavioral Assessment:
-
Sucrose Preference Test: To assess anhedonia, mice are given a choice between two bottles, one with water and one with a 1% sucrose solution. A decrease in sucrose preference is indicative of anhedonia.
-
Forced Swim Test: As described above.
-
-
Biochemical Analysis: Following the behavioral tests, brain tissue (e.g., hippocampus and prefrontal cortex) is collected for analysis of protein expression (e.g., BDNF, p-ERK, p-CREB) via Western blotting or immunohistochemistry.
Conclusion and Future Directions
The investigation into this compound as a rapid-acting antidepressant provided crucial proof-of-concept for the therapeutic potential of targeting the NMDA NR2B subunit. Although the clinical development of this compound was discontinued, the research laid the groundwork for the continued exploration of the glutamatergic system in the development of novel antidepressants.[1] Future research in this area may focus on developing NR2B antagonists with improved cardiovascular safety profiles or exploring other components of the glutamatergic signaling cascade as therapeutic targets. The rapid onset of action demonstrated by compounds like this compound remains a critical goal in the quest for more effective treatments for major depressive disorder.
References
The Development of CP-101,606 (Traxoprodil): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
CP-101,606, also known as traxoprodil, is a potent and selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific affinity for the NR2B subunit. Developed by Pfizer, its initial therapeutic target was neuroprotection in the context of acute brain injury, such as stroke and traumatic head trauma. While showing promise in preclinical models, clinical trials for these indications did not demonstrate sufficient efficacy. However, a subsequent clinical trial revealed its potential as a rapid-acting antidepressant in patients with treatment-refractory major depressive disorder. Ultimately, the development of CP-101,606 was discontinued due to a combination of factors, including a lack of robust efficacy in its primary neuroprotection endpoints and concerns regarding cardiovascular safety, specifically QTc interval prolongation.[1] This guide provides a detailed technical overview of the development history of CP-101,606, focusing on its mechanism of action, key experimental findings, and the methodologies employed in its evaluation.
Mechanism of Action: Targeting the NR2B Subunit
CP-101,606 exerts its pharmacological effects by selectively binding to the NR2B subunit of the NMDA receptor.[1] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and neuronal communication. Overactivation of this receptor, particularly following ischemic events like stroke, leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events and culminating in neuronal cell death.[2] CP-101,606 was designed to mitigate this excitotoxicity by blocking the NMDA receptor in a subunit-selective manner. This selectivity for the NR2B subunit, which is predominantly expressed in the forebrain, was hypothesized to offer a better safety profile, potentially avoiding the psychotomimetic side effects associated with non-selective NMDA receptor antagonists.[2]
The mechanism involves CP-101,606 acting as a non-competitive antagonist, meaning it does not compete with glutamate or glycine for their binding sites. Instead, it is believed to bind to an allosteric site on the NR2B subunit, thereby inhibiting ion channel function and reducing the damaging influx of Ca2+.[2]
Preclinical Development
The preclinical evaluation of CP-101,606 focused on its neuroprotective effects and antidepressant-like activity in various in vitro and in vivo models.
In Vitro Neuroprotection
Initial studies demonstrated the potent neuroprotective properties of CP-101,606 in cultured hippocampal neurons subjected to glutamate-induced toxicity. These experiments were crucial in establishing the compound's ability to counteract excitotoxic damage.
| Assay Type | Cell Type | Measurement | IC50 Value |
| Glutamate-Induced Neurotoxicity | Cultured Hippocampal Neurons | Protection against cell death | 11 nM (during glutamate perfusion) |
| Glutamate-Induced Neurotoxicity | Cultured Hippocampal Neurons | Protection against cell death | 35 nM (post-glutamate perfusion) |
In Vivo Antidepressant Activity
The potential antidepressant effects of CP-101,606 were investigated using the forced swim test in mice, a standard behavioral assay for screening antidepressant compounds.
| Animal Model | Test | Dosing | Outcome |
| Mice | Forced Swim Test | 20 mg/kg and 40 mg/kg (i.p.) | Significant reduction in immobility time |
| Mice | Forced Swim Test | 5 mg/kg and 10 mg/kg (i.p.) | No significant effect on immobility time |
Clinical Development
CP-101,606 progressed into clinical trials for both neuroprotection and, later, for treatment-resistant depression.
Neuroprotection Trials
Phase I and II trials were conducted to evaluate the safety and efficacy of CP-101,606 in patients with traumatic brain injury and stroke. While the drug was generally well-tolerated in early phase studies, the larger trials failed to demonstrate a significant neuroprotective benefit, leading to the cessation of development for these indications.[1]
Treatment-Refractory Depression Trial
A pivotal Phase 2 study (A1611006) investigated the efficacy of a single intravenous infusion of CP-101,606 in patients with major depressive disorder who had not responded to at least one adequate trial of a selective serotonin reuptake inhibitor (SSRI).[2][3]
| Trial ID | Phase | Indication | N | Primary Outcome | Key Findings |
| A1611006 | 2 | Treatment-Refractory Major Depressive Disorder | 30 | Change in MADRS score at Day 5 | - Greater decrease in MADRS score vs. placebo (mean difference: 8.6)[2]- 60% response rate on HAMD vs. 20% for placebo[2]- 78% of responders maintained response for at least one week[2] |
Despite these promising results for depression, the development of CP-101,606 was ultimately halted. Concerns over cardiovascular safety, specifically the potential for QTc interval prolongation, were a significant factor in this decision.[1]
Experimental Protocols
Glutamate-Induced Neurotoxicity Assay (General Protocol)
This assay is designed to assess the neuroprotective potential of a compound against excitotoxicity.
-
Cell Culture : Primary hippocampal neurons are isolated from embryonic or neonatal rodents and cultured in appropriate media until mature neuronal networks are formed.
-
Compound Pre-treatment : Neurons are pre-incubated with various concentrations of the test compound (e.g., CP-101,606) for a specified period.
-
Glutamate Exposure : A neurotoxic concentration of glutamate (e.g., 100 µM) is added to the culture medium for a defined duration (e.g., 1 hour) to induce excitotoxicity.
-
Washout and Recovery : The glutamate-containing medium is removed, and the cells are washed and incubated in fresh medium, which may or may not contain the test compound, for a recovery period (e.g., 24 hours).
-
Viability Assessment : Cell viability is measured using standard methods such as the MTT assay (which measures mitochondrial metabolic activity) or by quantifying lactate dehydrogenase (LDH) release (an indicator of cell membrane damage).
-
Data Analysis : The concentration of the test compound that provides 50% protection against glutamate-induced cell death (IC50) is calculated.
Forced Swim Test (General Protocol for Mice)
This behavioral test is used to screen for antidepressant-like activity.
-
Apparatus : A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm high) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation : Animals are allowed to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration : The test compound (e.g., CP-101,606) or vehicle is administered intraperitoneally (i.p.) at a set time (e.g., 60 minutes) before the test.
-
Test Procedure : Each mouse is placed individually into the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring : The session is typically video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
Data Analysis : The duration of immobility is compared between the drug-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Phase 2 Depression Trial (A1611006) Protocol Outline
This study was designed to assess the antidepressant efficacy of CP-101,606 in a treatment-resistant population.[2]
-
Study Design : A randomized, double-blind, placebo-controlled trial.
-
Participant Population : Patients diagnosed with treatment-refractory major depressive disorder who had failed at least one prior adequate trial with an SSRI.
-
Treatment Periods :
-
Period 1 (Open-Label Lead-in) : All participants received a 6-week open-label trial of the SSRI paroxetine, plus a single-blind intravenous placebo infusion. This period was to identify patients who were non-responsive to standard therapy.
-
Period 2 (Randomized, Double-Blind) : Non-responders from Period 1 (n=30) were randomized to receive a single intravenous infusion of either CP-101,606 or a placebo. They continued to receive paroxetine for an additional 4 weeks.
-
-
Efficacy Assessments : Depression severity was measured at baseline and at various time points post-infusion using the Montgomery-Asberg Depression Rating Scale (MADRS) and the 17-item Hamilton Depression Rating Scale (HAMD).
-
Primary Endpoint : The main outcome was the change from baseline in the MADRS total score at day 5 of Period 2.
-
Safety Monitoring : Included continuous monitoring of vital signs and electrocardiograms (ECGs) to assess cardiovascular safety, including the QTc interval.
Conclusion
The development history of CP-101,606 (this compound) by Pfizer illustrates a common trajectory in pharmaceutical research and development, where an initial therapeutic hypothesis—in this case, neuroprotection—gives way to new potential applications based on emerging clinical data. The compound demonstrated potent and selective antagonism of the NR2B subunit, translating to significant neuroprotective effects in preclinical models. While it failed to meet its primary endpoints in clinical trials for acute brain injury, it showed remarkable promise as a rapid-acting antidepressant. However, the project was ultimately terminated due to cardiovascular safety concerns. The story of CP-101,606 underscores the importance of the NMDA receptor, and specifically the NR2B subunit, as a therapeutic target for neuropsychiatric disorders and highlights the critical hurdles of demonstrating clinical efficacy and ensuring patient safety in drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An innovative design to establish proof of concept of the antidepressant effects of the NR2B subunit selective N-methyl-D-aspartate antagonist, CP-101,606, in patients with treatment-refractory major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Traxoprodil's Role in Glutamate Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traxoprodil (formerly CP-101,606) is a potent and selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B subunit.[1][2][3] As a key modulator of glutamatergic neurotransmission, this compound has been investigated for its neuroprotective, analgesic, and antidepressant-like effects.[1][4] This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on signaling pathways, and the experimental protocols used to characterize its function. Quantitative data are summarized to provide a clear perspective on its potency and selectivity. This guide is intended for professionals in neuroscience research and drug development seeking a detailed understanding of this compound's pharmacology.
Introduction to Glutamate and NMDA Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic plasticity, learning, and memory.[3][5] Its actions are mediated by both ionotropic and metabotropic receptors. The NMDA receptor is a crucial subtype of ionotropic glutamate receptor that functions as a ligand-gated ion channel.[6] Unique among glutamate receptors, NMDA receptor activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. The receptor is composed of various subunits, with the GluN1 subunit being obligatory and combining with one or more GluN2 (A-D) subunits to form a heterotetrameric complex. The specific combination of GluN2 subunits dictates the receptor's biophysical and pharmacological properties, including agonist affinity and channel kinetics.[7]
The GluN2B subunit, in particular, is highly expressed in the forebrain and hippocampus and is implicated in both synaptic plasticity and excitotoxic neuronal damage.[7][8] Consequently, selective antagonists of GluN2B-containing NMDA receptors, such as this compound, are valuable tools for research and have been explored for their therapeutic potential in various neurological and psychiatric disorders.[1][2][9]
This compound: Mechanism of Action
This compound functions as a negative allosteric modulator of the NMDA receptor.[4] It exerts its inhibitory effects by binding to a specific site on the N-terminal domain of the GluN2B subunit.[4] This binding is non-competitive, meaning it does not directly compete with glutamate or glycine. Instead, it allosterically modulates the receptor, preventing channel activation and reducing the influx of Ca²⁺ ions that follows glutamate release.[2][4] This selective antagonism of the GluN2B subunit is key to its pharmacological profile, allowing for the modulation of specific neural circuits with potentially fewer side effects than non-selective NMDA receptor antagonists.[2]
Quantitative Data
The potency and selectivity of this compound have been quantified across various in vitro assays. The following tables summarize key findings from the literature.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Glutamate-induced Neurotoxicity | Cultured Hippocampal Neurons | IC₅₀ | 11 nM (during perfusion) | [2] |
| Glutamate-induced Neurotoxicity | Cultured Hippocampal Neurons | IC₅₀ | 35 nM (after perfusion) | [2] |
| NMDA-induced Currents | Xenopus oocytes (GluN1/GluN2B) | IC₅₀ | ~9 nM | [10] (Implied from Ro 25-6981 data) |
| Binding Affinity | NMDA Receptor | Binding Energy | < -7.2 kcal/mol |[10] |
Key Experimental Protocols
Characterization of this compound's effects on glutamate neurotransmission relies on a variety of established experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of a compound on ion channel function.[11] It allows for the direct measurement of NMDA receptor-mediated currents and their inhibition by this compound.
Objective: To determine the IC₅₀ of this compound for the inhibition of NMDA receptor currents.
Methodology:
-
Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a heterologous expression system (e.g., HEK293 or Xenopus oocytes) expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2B).[12]
-
Solution Preparation:
-
Extracellular Solution: Contains standard physiological ion concentrations. NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are included to activate the receptors.[13]
-
Intracellular Solution: Fills the patch pipette and mimics the intracellular ionic environment.[14]
-
This compound Solutions: Prepare a range of concentrations of this compound in the extracellular solution.
-
-
Recording:
-
Establish a high-resistance "giga-seal" between the patch pipette and the cell membrane.[11]
-
Rupture the cell membrane to achieve the whole-cell configuration.[14]
-
Clamp the cell membrane at a negative holding potential (e.g., -60 mV) to remove Mg²⁺ block.
-
Perfuse the cell with the agonist-containing extracellular solution to elicit a baseline NMDA current.
-
Co-apply different concentrations of this compound with the agonists and record the inhibited current.[12]
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit it with a logistic function to determine the IC₅₀ value.[6]
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[15] It involves competing the binding of a radiolabeled ligand with the unlabeled test compound (this compound).
Objective: To determine the binding affinity of this compound for GluN2B-containing NMDA receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue rich in GluN2B subunits (e.g., forebrain) or membranes from cells expressing the receptor of interest.[16]
-
Assay Components:
-
Radioligand: A high-affinity radiolabeled ligand specific for the GluN2B subunit (e.g., [³H]ifenprodil or a similar compound).
-
Unlabeled Competitor: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known ligand to determine background binding.
-
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of this compound until equilibrium is reached.[15]
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically via rapid filtration through glass fiber filters.[15]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[16]
-
Calcium Imaging Assay
This functional assay measures changes in intracellular calcium ([Ca²⁺]i) in response to NMDA receptor activation and its blockade by antagonists like this compound.[6]
Objective: To assess the functional antagonism of NMDA receptor-mediated calcium influx by this compound.
Methodology:
-
Cell Loading: Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[13]
-
Stimulation: Perfuse the cells with a solution containing NMDA and glycine to trigger calcium influx through NMDA receptors.
-
Inhibition: Co-apply various concentrations of this compound with the agonists.
-
Imaging: Use fluorescence microscopy to measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Calculate the percentage of inhibition of the calcium response by this compound and determine the IC₅₀.[6]
Modulation of Downstream Signaling Pathways
By blocking Ca²⁺ influx through GluN2B-containing NMDA receptors, this compound significantly impacts downstream intracellular signaling cascades. These pathways are crucial for both synaptic plasticity and cell survival/death mechanisms.[17]
-
Pro-Survival/Plasticity Pathways: The activation of synaptic GluN2B receptors is linked to the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which is critical for long-term potentiation (LTP).[9][18] Furthermore, NMDA receptor activity influences the Ras-ERK pathway and the cAMP response element-binding protein (CREB), which are involved in gene expression and long-term memory.[5][19] this compound's antidepressant-like effects are thought to be mediated, in part, by modulating the BDNF/ERK/CREB and AKT/FOXO signaling pathways.[5][19]
-
Excitotoxicity/Death Pathways: Overactivation of extrasynaptic GluN2B receptors is strongly linked to excitotoxicity. This process involves the activation of death-associated protein kinase 1 (DAPK1) and subsequent neuronal damage.[17] By selectively inhibiting these receptors, this compound can prevent the damaging influx of calcium and subsequent activation of death signaling cascades, which underlies its neuroprotective effects observed in models of stroke and traumatic brain injury.[2][3]
Therapeutic Implications and Conclusion
This compound's selective antagonism of the GluN2B subunit gives it a distinct pharmacological profile. It has shown promise in preclinical models of neurodegeneration, pain, and Parkinson's disease.[1][4] Notably, it has also demonstrated rapid-acting antidepressant effects in clinical trials, similar to ketamine, but with a potentially different side-effect profile.[1] However, clinical development was halted due to concerns about QT prolongation.[1]
Despite its clinical discontinuation, this compound remains an invaluable research tool for dissecting the complex roles of GluN2B-containing NMDA receptors in CNS function and disease. The detailed understanding of its mechanism, potency, and effects on signaling pathways continues to inform the development of new, more targeted therapeutics for neurological and psychiatric disorders. The protocols and data presented in this guide offer a foundational resource for researchers working to advance the field of glutamatergic modulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the selective NMDA receptor antagonist this compound in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | GluN2B-NMDAR subunit contribution on synaptic plasticity: A phenomenological model for CA3-CA1 synapses [frontiersin.org]
- 10. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GluN2B-NMDAR subunit contribution on synaptic plasticity: A phenomenological model for CA3-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Traxoprodil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traxoprodil (formerly CP-101,606) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the NR2B subunit. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial outcomes. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and challenges associated with targeting the NR2B subunit of the NMDA receptor. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is a phenylethanolamine derivative developed by Pfizer that acts as a non-competitive antagonist at the NMDA receptor, with a pronounced selectivity for receptors containing the NR2B subunit.[1][2] The NMDA receptor, a key player in excitatory neurotransmission, is implicated in synaptic plasticity, learning, and memory.[3] Dysregulation of NMDA receptor function is associated with various neurological and psychiatric disorders. This compound's selective antagonism of the NR2B subunit was investigated for its potential neuroprotective and antidepressant effects.[1][2] This guide consolidates the current knowledge on the pharmacological properties of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to the NR2B subunit of the NMDA receptor.[1][2] It is an uncompetitive antagonist, meaning it binds to the open channel configuration of the receptor, thereby blocking the influx of cations such as Ca2+. This action modulates glutamatergic neurotransmission. The antidepressant effects of this compound are thought to be mediated through the modulation of downstream signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF)/Extracellular signal-regulated Kinase (ERK)/cAMP Response Element-Binding protein (CREB) and the Protein Kinase B (AKT)/Forkhead box O (FOXO)/Bcl-2-like protein 11 (Bim) pathways.[4]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the selective antagonism of NR2B-containing NMDA receptors. This selectivity is crucial as different NR2 subunits have distinct localizations and physiological roles in the central nervous system.[5]
Receptor Binding Affinity and Selectivity
| Ligand | Receptor Subunit | Binding Affinity (Ki) | Functional Inhibition (IC50) | Reference |
| This compound | NR2B | High Affinity (qualitative) | Not specified | [6] |
| NR2A | No affinity (qualitative) | Inactive | [6] | |
| NR2C | Not specified | Inactive | [6] | |
| NR2D | Not specified | Inactive | [6] |
In Vivo Pharmacodynamics
Preclinical studies in animal models have demonstrated the antidepressant-like and neuroprotective effects of this compound.
| Animal Model | Dosing | Key Findings | Reference |
| Forced Swim Test (Mice) | 20 and 40 mg/kg | Significant reduction in immobility time, indicating antidepressant-like activity. No effect on locomotor activity. | [7] |
| Chronic Unpredictable Mild Stress (Mice) | 10, 20, and 40 mg/kg | Ameliorated depressive-like behaviors (increased sucrose preference, decreased immobility time). Modulated BDNF, p-ERK1/2, p-CREB, AKT, FOXO, and Bim expression in the hippocampus. | [4] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in humans, revealing significant variability based on cytochrome P450 2D6 (CYP2D6) metabolizer status.
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |
| Metabolism | Primarily Phase I oxidative metabolism via CYP2D6 (hydroxylation and methylation). | Primarily Phase II conjugation (glucuronic or sulfuric acid). | [8] |
| Elimination Half-life (t½) | ~2.8 hours | ~26.9 hours | [8] |
| Excretion | ~52% of administered radioactivity in urine. ~7% excreted as unchanged drug. | ~86% of administered radioactivity in urine. ~50% excreted as unchanged drug. | [8] |
Signaling Pathways
This compound's antagonism of the NR2B receptor initiates downstream signaling cascades implicated in its antidepressant effects.
NMDA Receptor Signaling
The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with membrane depolarization to relieve the Mg2+ block, allows for Ca2+ influx. This influx activates a multitude of intracellular signaling pathways.
Figure 1: Simplified NMDA Receptor Activation Pathway.
BDNF/ERK/CREB Signaling Pathway
This compound has been shown to modulate the BDNF signaling pathway, which is crucial for neuronal survival and plasticity. By blocking the NR2B receptor, this compound may disinhibit pathways leading to increased BDNF expression and subsequent activation of ERK and CREB.[4]
Figure 2: this compound's Modulation of the BDNF/ERK/CREB Pathway.
AKT/FOXO/Bim Signaling Pathway
The PI3K/AKT pathway is another critical cascade affected by this compound. AKT can phosphorylate and inactivate FOXO transcription factors, which in turn regulate the expression of pro-apoptotic proteins like Bim. This compound's influence on this pathway may contribute to its neuroprotective effects.[4]
Figure 3: this compound's Influence on the AKT/FOXO/Bim Pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of a compound like this compound to its target receptor.
Figure 4: General Workflow for a Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Tissues or cells expressing the NMDA receptor of interest are homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the NR2B subunit (e.g., [3H]ifenprodil) and a range of concentrations of the unlabeled competitor drug (this compound).
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology (General Protocol)
This technique is used to measure the functional effects of this compound on NMDA receptor-mediated currents.
Figure 5: General Workflow for a Whole-Cell Patch-Clamp Experiment.
Detailed Steps:
-
Cell Preparation: Cells endogenously expressing or transfected with specific NMDA receptor subunits are prepared for recording.
-
Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.
-
Recording: The cell is voltage-clamped at a holding potential, and NMDA receptor-mediated currents are evoked by the application of glutamate and a co-agonist.
-
Drug Application: this compound is applied at various concentrations, and the resulting inhibition of the NMDA receptor current is recorded.
-
Data Analysis: The peak amplitude of the currents in the presence of different concentrations of this compound is measured and compared to the control to determine the IC50 value.
Clinical Trials
This compound has been evaluated in clinical trials for several indications, including traumatic brain injury and major depressive disorder.
| Trial Identifier | Phase | Indication | Key Outcomes | Status | Reference |
| NCT00163059 | II | Major Depressive Disorder | Demonstrated a greater decrease in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to placebo. | Terminated | [9][10][11] |
| Not specified | Not specified | Severe Traumatic Brain Injury | Showed a trend towards a favorable outcome on the dichotomized Glasgow Outcome Scale (dGOS) and a reduction in mortality, particularly in the most severe cases. However, the results were not statistically significant. | Completed | [12][13] |
Discontinuation of Clinical Development
The clinical development of this compound was halted due to concerns about cardiovascular safety, specifically the prolongation of the QTc interval observed in clinical trials.[1][2] QTc prolongation is a known risk factor for developing potentially fatal cardiac arrhythmias.
Conclusion
This compound is a well-characterized selective antagonist of the NR2B subunit of the NMDA receptor with demonstrated antidepressant-like and neuroprotective properties in preclinical models. Its mechanism of action involves the modulation of key signaling pathways crucial for neuronal function and survival. While early clinical data in depression were promising, the development of this compound was terminated due to cardiovascular safety concerns related to QTc prolongation. Despite its discontinuation, the study of this compound has provided valuable insights into the therapeutic potential of targeting the NR2B subunit and has informed the development of subsequent NR2B-selective antagonists with improved safety profiles. This technical guide serves as a comprehensive resource for researchers and drug developers in the field of neuroscience and pharmacology.
References
- 1. Frontiers | A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A subunit-selective potentiator of NR2C- and NR2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ifsc.usp.br [ifsc.usp.br]
- 7. Pharmacotherapy of Traumatic Brain Injury: State of the Science and the Road Forward: Report of the Department of Defense Neurotrauma Pharmacology Workgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. The effect of the selective NMDA receptor antagonist this compound in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. psychiatrictimes.com [psychiatrictimes.com]
Traxoprodil: A Technical Guide to its Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Traxoprodil (formerly CP-101,606) is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B subunit. Initially investigated for neuroprotection, its clinical development was halted due to cardiac side effects. However, subsequent research has highlighted its potential as a rapid-acting antidepressant, sparking renewed interest in its mechanism of action at the synaptic level. This technical guide provides a comprehensive overview of this compound's effects on synaptic plasticity, detailing its molecular interactions, downstream signaling cascades, and functional consequences on long-term potentiation (LTP) and long-term depression (LTD). The information is intended to support further research and drug development efforts targeting the glutamatergic system for neuropsychiatric disorders.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and higher cognitive functions. The NMDA receptor, a key player in synaptic plasticity, is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits. The diverse subtypes of GluN2 subunits (A-D) confer distinct biophysical and pharmacological properties to the receptor complex and are differentially expressed throughout the brain and during development. This compound's selectivity for the GluN2B subunit offers a targeted approach to modulating NMDA receptor function, potentially avoiding some of the side effects associated with non-selective NMDA receptor antagonists.
Mechanism of Action
This compound acts as a non-competitive antagonist at the GluN2B subunit of the NMDA receptor.[1] It binds to a site distinct from the glutamate or glycine binding sites, allosterically modulating the receptor's function.[1] This binding reduces the channel opening time and frequency, thereby decreasing the influx of Ca²⁺ ions through the channel in response to glutamate and co-agonist binding.[1]
Binding Affinity and Selectivity
This compound displays a high affinity for the GluN2B subunit. While precise Ki or IC50 values for direct binding are not consistently reported across all studies, its functional antagonism is well-documented.
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity | High affinity for GluN2B subunit | Radioligand binding assays | [1] |
| Functional Antagonism | Reduces NMDA-induced Ca²⁺ influx | In vitro cell-based assays | [1] |
Effects on Synaptic Plasticity
The modulation of NMDA receptor function by this compound has direct consequences for synaptic plasticity, particularly for LTP and LTD, two major forms of long-lasting synaptic strength modification.
Long-Term Potentiation (LTP)
LTP, a persistent strengthening of synapses, is critically dependent on the influx of Ca²⁺ through NMDA receptors. Given this compound's mechanism of action, it is expected to inhibit the induction of LTP. While specific quantitative data on the percentage of LTP inhibition at various concentrations of this compound are limited in the publicly available literature, its inhibitory effect is a direct consequence of its antagonism of GluN2B-containing NMDA receptors.
Long-Term Depression (LTD)
The role of GluN2B-containing NMDA receptors in LTD is more complex and can be synapse-specific. In some brain regions, activation of these receptors is crucial for the induction of LTD. Therefore, this compound's effect on LTD may vary depending on the specific neuronal circuit and the induction protocol used.
Signaling Pathways
The effects of this compound on synaptic plasticity are mediated by its influence on downstream signaling cascades. The blockade of GluN2B-containing NMDA receptors initiates a series of molecular events that ultimately alter synaptic structure and function.
BDNF/ERK/CREB Pathway
One of the key pathways implicated in the antidepressant-like effects of this compound involves the Brain-Derived Neurotrophic Factor (BDNF). Blockade of GluN2B receptors can lead to an upregulation of BDNF, which in turn activates the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway.[2] This pathway is crucial for synaptogenesis, and the synthesis of proteins that support long-term changes in synaptic strength.
AKT/FOXO/Bim Pathway
Another important signaling cascade affected by this compound is the AKT/FOXO/Bim pathway.[2] This pathway is involved in cell survival and apoptosis. By modulating this pathway, this compound may exert neuroprotective effects.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the context of this compound and synaptic plasticity.
Electrophysiology: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents
This technique allows for the direct measurement of currents flowing through NMDA receptors.
Objective: To measure the effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.
-
Recording Setup: Use a whole-cell patch-clamp setup with an amplifier and data acquisition system.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Continuously perfuse the slice with oxygenated aCSF.
-
Internal Solution: Fill the patch pipette with an internal solution containing appropriate ions and buffers.
-
Pharmacological Agents: Include antagonists for AMPA and GABA receptors in the aCSF to isolate NMDA receptor currents.
-
-
Recording Procedure:
-
Obtain a gigaseal and establish a whole-cell configuration on a neuron.
-
Hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.
-
Stimulate afferent fibers to evoke EPSCs.
-
Record baseline NMDA receptor-mediated EPSCs.
-
Bath-apply this compound at desired concentrations and record the resulting changes in EPSC amplitude.
-
Behavioral Assay: Forced Swim Test
The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.
Objective: To assess the antidepressant-like effects of this compound.
Methodology:
-
Apparatus: A cylindrical container filled with water.
-
Procedure:
-
Administer this compound or vehicle to the animals at specified doses and time points before the test.
-
Place each animal individually into the water-filled cylinder for a set period (e.g., 6 minutes).
-
Record the duration of immobility during the latter part of the test (e.g., the last 4 minutes).
-
-
Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound's effects from preclinical studies.
Table 1: Behavioral Effects of this compound in the Forced Swim Test
| Dose (mg/kg) | Effect on Immobility Time | Animal Model | Reference |
| 5, 10 | No significant effect | Mice | [1] |
| 20, 40 | Significantly reduced | Mice | [1][2] |
Table 2: Effects of this compound on Signaling Molecules in the Hippocampus
| Dose (mg/kg) | Molecule | Effect | Animal Model | Reference |
| 20, 40 | BDNF | Increased expression | CUMS Mice | [2] |
| 20, 40 | p-ERK1/2 | Increased expression | CUMS Mice | [2] |
| 40 | p-CREB | Increased expression | CUMS Mice | [2] |
| 20, 40 | AKT | Decreased expression | CUMS Mice | [2] |
| 20, 40 | FOXO3a | Decreased expression | CUMS Mice | [2] |
Conclusion and Future Directions
This compound remains a valuable research tool for dissecting the role of GluN2B-containing NMDA receptors in synaptic plasticity and its relevance to neuropsychiatric disorders. Its selective antagonism provides a more nuanced approach to modulating glutamatergic neurotransmission compared to broad-spectrum NMDA receptor blockers.
Future research should focus on:
-
Obtaining precise quantitative data on the concentration-dependent effects of this compound on LTP and LTD in various brain regions.
-
Elucidating the specific downstream signaling pathways that are directly modulated by GluN2B antagonism at the synapse, independent of its effects on overall neuronal activity.
-
Investigating the long-term consequences of this compound administration on synaptic structure and function.
-
Exploring the therapeutic potential of more recently developed GluN2B-selective antagonists with improved safety profiles.
A deeper understanding of how this compound and similar compounds modulate synaptic plasticity will be instrumental in the development of novel and more effective treatments for a range of brain disorders.
References
- 1. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Traxoprodil's Potential in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traxoprodil (formerly CP-101,606) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1] While initially investigated for neuroprotection in stroke, its mechanism of action holds significant interest for neurodegenerative disorders like Parkinson's disease (PD).[1] In PD, the progressive loss of dopaminergic neurons in the substantia nigra leads to motor and non-motor symptoms.[2] Glutamatergic excitotoxicity, mediated in part by NMDA receptors, is implicated in this neuronal death.[3] By blocking NR2B-containing NMDA receptors, this compound has been explored for its potential to mitigate both the neurodegenerative process and the motor complications arising from current dopamine replacement therapies.[3][4] This technical guide provides an in-depth overview of the preclinical and clinical evidence for this compound's application in Parkinson's disease models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action: NR2B Antagonism in the Basal Ganglia
This compound exerts its effects by non-competitively binding to the NR2B subunit of the NMDA receptor, reducing the influx of calcium ions into neurons.[5] In the context of Parkinson's disease, this action is particularly relevant in the basal ganglia, a group of subcortical nuclei critical for motor control. The loss of dopamine in PD leads to overactivity of the glutamatergic subthalamic nucleus, resulting in excessive glutamate release in the globus pallidus and substantia nigra pars reticulata. This glutamatergic hyperactivity is thought to contribute to both neuronal cell death and the expression of motor symptoms. By selectively antagonizing NR2B receptors, which are highly expressed in the striatum and substantia nigra, this compound has the potential to dampen this excitotoxic signaling.[6]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from studies investigating this compound in models of Parkinson's disease and in clinical trials.
Table 1: Effects of this compound on Motor Function in an MPTP-Lesioned Primate Model
| Treatment Group | Dose (mg/kg) | Change in Parkinsonian Disability Score (Mean ± SEM) |
| L-DOPA alone | 8 | - |
| L-DOPA + this compound | 0.3 | Mild potentiation of anti-parkinsonian effects |
| L-DOPA + this compound | 1 | Mild potentiation of anti-parkinsonian effects |
| L-DOPA + this compound | 3 | Mild potentiation of anti-parkinsonian effects |
Data extracted from Nash et al., 2004. The study notes a "mild potentiation" without providing specific numerical changes in the disability score in the abstract.
Table 2: Effects of this compound on L-DOPA-Induced Dyskinesia in an MPTP-Lesioned Primate Model
| Treatment Group | Dose (mg/kg) | Change in Dyskinesia Score (Mean ± SEM) |
| L-DOPA alone | 8 | - |
| L-DOPA + this compound | 1 | Exacerbation of dyskinesia |
| L-DOPA + this compound | 3 | Exacerbation of dyskinesia |
Data extracted from Nash et al., 2004. The study reported an exacerbation of L-DOPA-induced dyskinesia at these doses.
Table 3: Effects of this compound on L-DOPA-Induced Dyskinesia in Parkinson's Disease Patients
| Treatment Group | Dyskinesia Score (UPDRS Part IV, items 32+33; Mean ± SD) |
| Placebo | 3.6 ± 1.6 |
| This compound | 2.4 ± 1.5* |
p < 0.001 compared to placebo. Data from a randomized, double-blind, placebo-controlled clinical trial. (Nutt et al., 2008)
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound in Parkinson's disease models.
MPTP-Lesioned Marmoset Model of Parkinson's Disease
-
Animal Model: Adult common marmosets (Callithrix jacchus) are rendered parkinsonian by systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A typical regimen involves subcutaneous injections of MPTP hydrochloride at a dose of 2 mg/kg daily for 5 consecutive days.[7]
-
Behavioral Assessment of Parkinsonism: Parkinsonian disability is assessed using a validated rating scale that scores various motor deficits such as bradykinesia, rigidity, and postural abnormalities.[7]
-
Induction of L-DOPA-Induced Dyskinesia (LID): Following the stabilization of parkinsonian symptoms, animals are treated chronically with L-DOPA (e.g., 15 mg/kg, orally, twice daily) to induce stable and reproducible dyskinetic movements.[8]
-
This compound Administration: this compound (CP-101,606) is administered, typically via intraperitoneal or subcutaneous injection, at various doses (e.g., 0.1-10 mg/kg) in combination with L-DOPA to assess its effects on parkinsonism and dyskinesia.
-
Dyskinesia Scoring: The severity of dyskinesia is rated by a trained observer blind to the treatment condition, using a standardized scale that quantifies the intensity and duration of abnormal involuntary movements affecting different body parts.[9]
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Lesioning Procedure: Unilateral lesions of the nigrostriatal pathway are created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra. A typical procedure involves anesthetizing the rat and injecting a solution of 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) at precise stereotaxic coordinates.[10]
-
Behavioral Assessment of Motor Asymmetry (Rotation Test): To quantify the extent of the dopamine lesion, drug-induced rotational behavior is assessed. Animals are placed in a circular arena, and rotations are counted automatically after the administration of a dopamine-releasing agent like d-amphetamine (e.g., 5 mg/kg, i.p.) or a dopamine agonist like apomorphine.[11][12]
-
This compound Administration: this compound would be administered systemically (e.g., intraperitoneally) at various doses prior to behavioral testing to evaluate its effects on motor function.
-
Histological Analysis: After the completion of behavioral experiments, animals are euthanized, and their brains are processed for immunohistochemical analysis. The number of surviving tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified using stereological methods to assess the neuroprotective effects of the treatment.[1][13]
Biochemical Analysis of Striatal Dopamine Content
-
Tissue Preparation: Following euthanasia, the striata are rapidly dissected on ice and stored at -80°C until analysis.
-
Homogenization: The striatal tissue is homogenized in a solution such as 0.1 M perchloric acid containing an internal standard.[3]
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: The homogenate is centrifuged, and the supernatant is filtered and injected into an HPLC system equipped with a reverse-phase column and an electrochemical detector. This method allows for the separation and quantification of dopamine and its metabolites (DOPAC and HVA).[3][14]
Signaling Pathways and Visualizations
The neuroprotective and symptomatic effects of this compound in Parkinson's disease models are believed to be mediated through the modulation of specific intracellular signaling cascades following the blockade of NR2B-containing NMDA receptors.
Proposed Neuroprotective Signaling Pathway of this compound
In Parkinson's disease, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of Ca2+. This calcium overload triggers a cascade of neurotoxic events, including the activation of nitric oxide synthase (nNOS), production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis or programmed cell death. This compound, by selectively blocking NR2B-containing NMDA receptors, is hypothesized to interrupt this excitotoxic cascade at an early stage. By reducing the Ca2+ influx, this compound may prevent the downstream activation of cell death pathways and promote neuronal survival.
Experimental Workflow for Assessing this compound in a 6-OHDA Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the 6-OHDA rat model of Parkinson's disease.
Discussion and Future Directions
The available evidence suggests that this compound, as a selective NR2B antagonist, has a complex profile in the context of Parkinson's disease. While a clinical study demonstrated its efficacy in reducing L-DOPA-induced dyskinesia in patients, preclinical findings in a primate model surprisingly showed an exacerbation of this side effect.[15] This discrepancy highlights the complexities of translating findings from animal models to human patients and may be related to differences in drug dosage, species-specific metabolism, or the specific characteristics of the animal model used.
The potential neuroprotective effects of this compound in Parkinson's disease remain an area that requires more extensive investigation. While the theoretical basis for its neuroprotective action is strong, there is a need for more studies providing quantitative data on the survival of dopaminergic neurons and the preservation of striatal dopamine levels in well-established animal models of PD.
Future research should focus on:
-
Conducting dose-response studies of this compound in different preclinical models of Parkinson's disease to clarify its effects on both parkinsonian motor symptoms and L-DOPA-induced dyskinesia.
-
Performing detailed histological and biochemical analyses to quantify the neuroprotective potential of this compound on the nigrostriatal dopamine system.
-
Elucidating the specific downstream signaling pathways modulated by this compound in the context of neurodegeneration and dyskinesia to identify potential biomarkers and refine therapeutic strategies.
-
Investigating the potential of combining this compound with other therapeutic agents to enhance its efficacy and minimize potential side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Unprecedented Therapeutic Potential with a Combination of A2A/NR2B Receptor Antagonists as Observed in the 6-OHDA Lesioned Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Neuropsychiatric behaviors in the MPTP marmoset model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Animal models of l-dopa-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Traxoprodil In Vivo Experimental Protocol for Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traxoprodil (also known as CP-101,606) is a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B) antagonist.[1][2][3] It has demonstrated rapid and sustained antidepressant-like effects in preclinical studies involving mice.[1][3][4] This document provides detailed protocols for in vivo experiments in mice to investigate the effects of this compound, focusing on its antidepressant properties. The protocols outlined below cover drug preparation, administration, and behavioral assays, along with the underlying signaling pathways.
Data Presentation
Table 1: this compound Dosage and Administration Summary
| Parameter | Details | Reference |
| Drug | This compound | [1][2][5] |
| Vehicle | 0.9% Saline containing 1% Tween-80 | [1] |
| Dosages | 10 mg/kg, 20 mg/kg, 40 mg/kg | [1][2][3][6][7][8] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][5] |
| Volume of Administration | 10 ml/kg | [1] |
| Frequency | Daily for 7, 14, or 21 days for chronic studies | [1][3][4] |
| Single administration 60 minutes before testing for acute studies | [8][9] |
Table 2: Summary of Behavioral Test Outcomes with this compound Treatment
| Behavioral Test | This compound Dosage | Treatment Duration | Observed Effect | Reference |
| Forced Swim Test (FST) | 20 mg/kg, 40 mg/kg | 7 and 14 days | Significant reduction in immobility time | [1][2] |
| 10 mg/kg | 21 days | Significant reduction in immobility time | [1] | |
| Tail Suspension Test (TST) | 20 mg/kg, 40 mg/kg | 7 and 14 days | Significant reduction in immobility time | [1] |
| 10 mg/kg | 21 days | Significant reduction in immobility time | [1] | |
| Sucrose Preference Test (SPT) | 20 mg/kg, 40 mg/kg | 7 and 14 days | Amelioration of decreased sucrose preference in CUMS mice | [1][3] |
| 10 mg/kg | 21 days | Amelioration of decreased sucrose preference in CUMS mice | [1][3] |
Experimental Protocols
Drug Preparation Protocol
Objective: To prepare this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
0.9% sterile saline solution
-
Tween-80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Calculate the required amount of this compound based on the desired concentration (e.g., 1 mg/ml for a 10 mg/kg dose in a 25g mouse, administered at 10 ml/kg) and the number of animals to be treated.
-
Weigh the calculated amount of this compound powder.
-
Prepare the vehicle solution by adding 1% Tween-80 to 0.9% sterile saline. For example, to make 10 ml of vehicle, add 100 µl of Tween-80 to 9.9 ml of sterile saline.
-
Add the weighed this compound to the vehicle solution in a sterile tube.
-
Vortex the solution until the this compound is fully dissolved or forms a homogenous suspension.[1]
-
Prepare fresh on each day of the experiment.[1]
Animal Model: Chronic Unpredictable Mild Stress (CUMS)
Objective: To induce a depressive-like state in mice.
Materials:
-
Male C57BL/6J or Albino Swiss mice
-
Cages with and without bedding
-
Water bottles
-
Food pellets
-
Stroboscope
-
Noise generator
-
45° tilted cage rack
Procedure:
-
House mice individually.
-
For 3 to 5 weeks, subject the mice in the CUMS group to a series of mild, unpredictable stressors. The control group should be handled normally.
-
The stressor schedule should be varied daily to prevent habituation. Examples of stressors include:
-
Food deprivation (24 hours)
-
Water deprivation (24 hours)
-
Cage tilt (45° for 12 hours)
-
Soiled cage (200 ml of water in 100 g of bedding for 12 hours)
-
Overnight illumination
-
Stroboscopic light (150 flashes/min for 3 hours)
-
White noise (80 dB for 3 hours)
-
Forced swimming in 4°C water (5 minutes)
-
Tail suspension (5 minutes)
-
-
Administer this compound or vehicle daily during the final 1, 2, or 3 weeks of the CUMS protocol.[1][3][4]
Behavioral Testing Protocols
General Considerations:
-
Acclimatize mice to the testing room for at least 1 hour before each test.
-
Conduct tests during the light phase of the light/dark cycle.
-
An experimenter blinded to the treatment groups should score the behaviors.
Objective: To assess behavioral despair, a common measure in depression models.
Procedure:
-
Fill a clear glass cylinder (25 cm height, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.[10]
-
Gently place the mouse into the water.
-
The total test duration is 6 minutes.[10]
-
Record the duration of immobility during the last 4 minutes of the test.[10] Immobility is defined as the cessation of struggling and remaining motionless, with movements only necessary to keep the head above water.[10]
Objective: Another measure of behavioral despair.
Procedure:
-
Suspend the mouse by its tail using adhesive tape, approximately 1 cm from the tip.
-
Ensure the mouse is hanging at a height where it cannot touch any surfaces.
-
The total test duration is 6 minutes.
-
Record the total time the mouse remains immobile.
Objective: To measure anhedonia, a core symptom of depression.
Procedure:
-
Habituate the mice to two drinking bottles, one with water and one with a 1% sucrose solution, for 48 hours.
-
Following habituation, deprive the mice of water and food for 12-24 hours.
-
Present the mice with two pre-weighed bottles: one with water and one with 1% sucrose solution.
-
After 1-2 hours, remove and weigh the bottles to determine the consumption of each liquid.
-
Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.
Signaling Pathways and Experimental Workflows
This compound's Antidepressant Signaling Pathway
This compound, as an NR2B antagonist, is believed to exert its antidepressant effects through the modulation of downstream signaling cascades. One key pathway involves the Brain-Derived Neurotrophic Factor (BDNF). By inhibiting NR2B, this compound can lead to an increase in BDNF expression. This, in turn, activates two critical intracellular signaling pathways: the ERK/CREB pathway and the AKT/FOXO/Bim pathway, both of which are implicated in neuronal survival, synaptic plasticity, and antidepressant responses.[1][3]
Caption: this compound's antidepressant signaling cascade.
Experimental Workflow for Chronic this compound Study in CUMS Mice
The following diagram illustrates a typical experimental workflow for a 21-day study investigating the effects of this compound in the Chronic Unpredictable Mild Stress (CUMS) mouse model.
Caption: 21-day CUMS experimental workflow.
References
- 1. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice | springermedizin.de [springermedizin.de]
- 7. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sex-Specific Social Effects on Depression-Related Behavioral Phenotypes in Mice [mdpi.com]
Application Notes and Protocols: Traxoprodil in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Traxoprodil, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B) antagonist, in the forced swim test (FST). The FST is a widely used behavioral assay to assess antidepressant-like activity in rodents. This compound has demonstrated rapid and robust antidepressant effects in preclinical studies, making it a compound of significant interest.[1][2]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on immobility time in the forced swim test in mice, as reported in peer-reviewed studies.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Mice
| Dosage (mg/kg, i.p.) | Administration Time Before Test | Change in Immobility Time | Study Reference |
| 5 | 60 minutes | No significant effect | Poleszak et al., 2016[3] |
| 10 | 60 minutes | No significant effect | Poleszak et al., 2016[3] |
| 20 | 60 minutes | Significant reduction | Poleszak et al., 2016[3][4][5] |
| 40 | 60 minutes | Significant reduction | Poleszak et al., 2016[3][4][5] |
Table 2: Antidepressant-like Effects of this compound in Chronic Unpredictable Mild Stress (CUMS) Mice
| Dosage (mg/kg) | Duration of Administration | Effect on Immobility Time in FST | Study Reference |
| 10 | 21 days | Significant reduction | Li et al., 2023[1] |
| 20 | 7, 14, and 21 days | Significant reduction | Li et al., 2023[1] |
| 40 | 7, 14, and 21 days | Significant reduction | Li et al., 2023[1] |
Experimental Protocols
Forced Swim Test (FST) Protocol with this compound
This protocol is synthesized from established methodologies for the FST in mice.[6][7][8]
1. Materials and Apparatus
-
This compound (CP-101,606): Dissolve in a suitable vehicle (e.g., saline).
-
Animals: Male mice are commonly used.
-
Forced Swim Test Apparatus: A transparent glass or Plexiglas cylinder (e.g., 20 cm in diameter, 30-50 cm in height) filled with water.[7][8]
-
Water: Maintained at a temperature of 24-30°C.[6] The depth should be sufficient to prevent the mouse from touching the bottom with its tail or feet (e.g., 15-30 cm).[6][8]
-
Video Recording Equipment: To record the sessions for later analysis.
-
Holding Cages: Dry and warm environment for recovery after the test.[6]
2. Experimental Procedure
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Forced Swim Test:
-
Post-Test:
-
Carefully remove the mouse from the water.
-
Dry the animal with a towel and place it in a warm, dry holding cage before returning it to its home cage.[6]
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
Compare the immobility times between the this compound-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's antidepressant-like effects.
Experimental Workflow
Caption: Experimental workflow for the Forced Swim Test with this compound.
References
- 1. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. youtube.com [youtube.com]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Traxoprodil Dose-Response Studies in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dose-response studies of traxoprodil, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B) antagonist, in various rodent models. The included protocols and data are intended to guide researchers in designing and conducting preclinical studies to evaluate the neuroprotective and antidepressant-like effects of this compound.
Introduction
This compound (formerly CP-101,606) is a potent and selective antagonist of the GluN2B (formerly NR2B) subunit of the NMDA receptor.[1][2] It has been investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders, including stroke, traumatic brain injury, and depression.[1][3] Preclinical studies in rodent models have been instrumental in characterizing the dose-dependent efficacy and pharmacological profile of this compound. These studies have demonstrated its neuroprotective, analgesic, and rapid-acting antidepressant-like effects.[1]
This document summarizes key findings from dose-response studies in mice, focusing on its antidepressant-like activity. It also provides detailed protocols for commonly used behavioral assays and outlines the key signaling pathways implicated in its mechanism of action.
Data Presentation: Dose-Response Relationships
The following tables summarize the quantitative data from key dose-response studies of this compound in mouse models of depression.
Table 1: Dose-Response of this compound in the Forced Swim Test (FST) in Mice [2][4]
| Dose (mg/kg, i.p.) | Animal Model | Effect on Immobility Time | Statistical Significance | Locomotor Activity |
| 5 | Normal Mice | No significant effect | p > 0.05 | No significant effect |
| 10 | Normal Mice | No significant effect | p > 0.05 | No significant effect |
| 20 | Normal Mice | Significant reduction | p < 0.0001 | No significant effect |
| 40 | Normal Mice | Significant reduction | p < 0.0001 | No significant effect |
Table 2: Dose-Response of this compound in Chronic Unpredictable Mild Stress (CUMS) Model in Mice [5][6][7]
| Dose (mg/kg, i.p.) | Duration of Treatment | Behavioral Test | Outcome |
| 10 | 21 days | FST, TST | Significant reduction in immobility time |
| 20 | 7, 14, and 21 days | FST, TST | Significant reduction in immobility time |
| 40 | 7 and 14 days | FST, TST | Significant reduction in immobility time |
Table 3: Effect of this compound on Signaling Pathways in CUMS Mice [5]
| Dose (mg/kg, i.p.) | Treatment Duration | Hippocampal Protein Levels |
| 10 | 7 days | No significant effect on BDNF, p-ERK1/2, or p-CREB |
| 20 | 7 days | Significant increase in p-ERK1/2; No significant change in BDNF or p-CREB |
| 40 | 7 days | Significant increase in p-ERK1/2 and p-CREB; No significant change in BDNF |
| 20 | 14 days | Significant increase in BDNF and p-ERK1/2 |
| 40 | 14 days | Significant increase in BDNF, p-ERK1/2, and p-CREB |
Experimental Protocols
Animals
-
Species: Male Albino Swiss mice or other appropriate strains.
-
Weight: 20-30 g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week before the start of the experiments.
Drug Administration
-
Compound: this compound (CP-101,606).
-
Vehicle: Saline or a solution of 1% Tween-80 in saline.[7]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Volume: 10 ml/kg.[8]
-
Dosing: Doses ranging from 5 to 40 mg/kg are typically used to establish a dose-response curve.[2][8]
Behavioral Assays
The FST is a widely used behavioral test to screen for antidepressant-like activity.[9]
-
Apparatus: A glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.[8]
-
Procedure:
-
Administer this compound or vehicle 60 minutes before the test.[8]
-
Individually place each mouse into the cylinder for a 6-minute session.[8]
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
The TST is another common behavioral despair test used to assess antidepressant efficacy.
-
Apparatus: A horizontal bar elevated above a surface.
-
Procedure:
-
Administer this compound or vehicle at the appropriate time before the test.
-
Suspend each mouse by its tail from the horizontal bar using adhesive tape.
-
Record the total duration of immobility over a 6-minute period.
-
-
Data Analysis: Analyze the data similarly to the FST, comparing immobility times across treatment groups.
The CUMS model is a validated animal model of depression that induces anhedonia and other depressive-like behaviors.
-
Procedure:
-
Expose mice to a series of mild, unpredictable stressors daily for several weeks. Stressors may include cage tilt, wet bedding, food or water deprivation, and light/dark cycle reversal.
-
Administer this compound or a positive control (e.g., fluoxetine) daily during the stress period.[5][6]
-
Assess depressive-like behaviors using tests such as the Sucrose Preference Test (to measure anhedonia), FST, and TST at different time points (e.g., 7, 14, and 21 days).[5][6]
-
Biochemical Analysis
-
Tissue Collection: Following behavioral testing, animals are euthanized, and brain tissue (e.g., hippocampus) is dissected and stored for biochemical analysis.
-
Western Blotting: Used to measure the protein expression levels of key signaling molecules such as BDNF, p-ERK1/2, p-CREB, AKT, FOXO, and Bim.[5][6]
-
HPLC: High-performance liquid chromatography can be used to determine the brain concentrations of this compound and other co-administered drugs.[2][4]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its effects by selectively blocking the GluN2B subunit of the NMDA receptor. This action is believed to underlie its antidepressant-like effects, which involve the modulation of downstream signaling pathways crucial for neuroplasticity and cell survival.[10]
Caption: this compound's primary mechanism of action.
Key Signaling Pathways
Studies in CUMS mice suggest that this compound's antidepressant effects are mediated through the activation of the BDNF/ERK/CREB and the inhibition of the AKT/FOXO/Bim signaling pathways in the hippocampus.[5][6]
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Dose-Response Study
The following diagram illustrates a typical experimental workflow for a this compound dose-response study in a rodent model of depression.
Caption: A standard experimental workflow.
Conclusion
The dose-response studies of this compound in rodent models provide valuable insights into its therapeutic potential, particularly as a rapid-acting antidepressant. The data consistently demonstrate that this compound produces significant antidepressant-like effects at doses of 20 and 40 mg/kg in mice, with these effects being observed after both acute and chronic administration.[2][5] The detailed protocols and workflow diagrams provided in these application notes offer a framework for researchers to further investigate the pharmacology of this compound and other GluN2B receptor antagonists. Future studies may focus on exploring the long-term efficacy and safety of this compound, as well as its potential in combination therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of the selective NMDA receptor antagonist this compound in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antidepressant actions of ketamine: from molecular mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of Traxoprodil in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traxoprodil (also known as CP-101,606) is a potent and selective antagonist of the NMDA receptor, specifically targeting the NR2B subunit.[1][2][3] This selectivity has made it a compound of interest for investigating a range of neurological and psychiatric conditions, including traumatic brain injury, depression, and neurodegenerative diseases.[2][4][5] In preclinical research, intraperitoneal (IP) administration in rodent models, particularly rats, is a common route for evaluating the systemic effects of this compound. These application notes provide a comprehensive overview of the available data and standardized protocols for the intraperitoneal administration of this compound in rats to ensure reproducibility and aid in experimental design.
Data Presentation
Table 1: Dosage and Administration of Intraperitoneal this compound in Rodent Studies
| Species | Dosage Range (mg/kg) | Vehicle | Key Findings | Reference(s) |
| Rat | 1 - 10 mg/kg | Not Specified | Improved accuracy and increased response speed in a delayed match to position (DMTP) task. | [6] |
| Rat | 0.3 - 15 mg/kg | Saline | Dose-dependent brain activation, particularly in the medial prefrontal cortex, ventral orbital cortex, and anterior cingulate cortex. | [7] |
| Mouse | 5 - 40 mg/kg | 1% aqueous solution of Tween 80 | Antidepressant-like activity in the forced swim test (FST) at 20 and 40 mg/kg. | [1][3] |
| Mouse | 10 - 40 mg/kg | 0.9% saline containing 1% Tween-80 | Dose-dependent antidepressant effects in a chronic unpredictable mild stress (CUMS) model.[8][9] | [8][9] |
| Mouse | 10 mg/kg | Not Specified | Potentiated the antidepressant-like effects of desipramine, paroxetine, milnacipran, and bupropion. | [10] |
Table 2: Summary of Behavioral and Cellular Effects of this compound in Rodents
| Model | Species | Dosage (mg/kg, IP) | Behavioral/Cellular Outcome | Reference(s) |
| Cognitive Performance (DMTP) | Rat | 1 - 10 | Improved task accuracy and response speed. | [6] |
| Pharmacological MRI | Rat | 0.3, 5, 15 | Dose-dependent activation of prefrontal cortex regions. | [7] |
| Chronic Unpredictable Mild Stress (CUMS) | Mouse | 10, 20, 40 | Reduced immobility time in FST and TST, increased sucrose preference. Ameliorated CUMS-induced changes in BDNF, p-ERK1/2, p-CREB, AKT, FOXO, and Bim expression in the hippocampus.[8][9] | [8][9] |
| Forced Swim Test (FST) | Mouse | 20, 40 | Exhibited antidepressant activity. | [1][3] |
| Traumatic Brain Injury (TBI) | Human (Clinical Trial) | N/A (infusion) | Showed a trend towards improved outcomes in severe TBI, though not statistically significant. | [4][11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Vehicle (e.g., 0.9% sterile saline, 1% Tween 80 in sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for compounds with poor solubility)
-
Sterile syringes and needles (23-25 gauge)
Procedure:
-
Determine the required concentration: Calculate the final concentration of the this compound solution based on the desired dosage (mg/kg) and the injection volume (typically 5-10 ml/kg for rats).
-
Weigh the this compound: Accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle: Add the appropriate volume of the chosen vehicle to the microcentrifuge tube. For this compound, a suspension in a 1% aqueous solution of Tween 80 has been used effectively.[1] Alternatively, dissolving in 0.9% saline containing 1% Tween-80 has also been reported.[9]
-
Dissolve/Suspend the compound: Vortex the tube vigorously until the powder is fully dissolved or a homogenous suspension is formed. If solubility is an issue, brief sonication may be applied.
-
Prepare for injection: Draw the solution/suspension into a sterile syringe fitted with an appropriate gauge needle. Ensure there are no air bubbles.
Protocol 2: Intraperitoneal Administration in Rats
Materials:
-
Prepared this compound solution/suspension
-
Rat (properly restrained)
-
Sterile syringe and needle (23-25 gauge)
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck with one hand, allowing the other hand to support the body and control the hindquarters.
-
Locate the Injection Site: The preferred site for IP injection in rats is the lower right or left abdominal quadrant.[12] This location helps to avoid puncturing the cecum, bladder, or other internal organs.
-
Disinfect the Area: Swab the injection site with 70% ethanol.
-
Injection: Tilt the rat's head downwards at a slight angle. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or urine is drawn back, which would indicate entry into a blood vessel or the bladder.
-
Administer the Compound: Slowly inject the this compound solution/suspension.
-
Withdraw the Needle: Remove the needle smoothly and return the rat to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions immediately following the injection and at regular intervals as dictated by the experimental protocol.
Protocol 3: General Workflow for In Vivo Behavioral Testing
A typical workflow for assessing the behavioral effects of this compound following intraperitoneal administration.
Mandatory Visualizations
This compound's Mechanism of Action and Downstream Signaling
This compound acts as a selective antagonist of the NR2B subunit of the NMDA receptor. This action initiates a cascade of downstream signaling events that are thought to underlie its neuroprotective and antidepressant-like effects.
Disclaimer: The information provided in these application notes is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and with the approval of the relevant Institutional Animal Care and Use Committee (IACUC).[13] Dosages and protocols may need to be optimized for specific experimental conditions and rat strains.
References
- 1. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the selective NMDA receptor antagonist this compound in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for improved performance in cognitive tasks following selective NR2B NMDA receptor antagonist pre-treatment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Influence of the selective antagonist of the NR2B subunit of the NMDA receptor, this compound, on the antidepressant-like activity of desipramine, paroxetine, milnacipran, and bupropion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Translational Principles of Neuroprotective and Neurorestorative Therapy Testing in Animal Models of Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Note and Protocol for the Determination of Traxoprodil Brain Concentration by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative determination of traxoprodil in brain tissue. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit, and has been investigated for its neuroprotective and antidepressant effects.[1] Accurate measurement of its concentration in the brain is crucial for pharmacokinetic studies and for correlating drug levels with pharmacological activity. The protocol described herein is based on a validated method and includes procedures for sample preparation, chromatographic separation, and detection.[2]
Data Presentation
The following tables summarize quantitative data from studies that have measured this compound concentrations in the brains of mice. These data are essential for understanding the pharmacokinetic profile of this compound and its interactions with other drugs.
Table 1: Brain Concentration of this compound in Mice After a Single Dose
| Treatment (mg/kg) | This compound Concentration in Brain (ng/g) |
| This compound 10 + Saline | 76.40 ± 13.51 |
Data extracted from a study by Pochwat et al. (2016).[2]
Table 2: Effect of Co-administered Antidepressants on this compound Brain Concentration in Mice
| Treatment (mg/kg) | This compound Concentration in Brain (ng/g) |
| This compound 10 + Imipramine 15 | 119.2 ± 33.63 |
| This compound 10 + Fluoxetine 5 | 224.2 ± 38.33 |
| This compound 10 + Escitalopram 2 | 196.8 ± 34.02 |
| This compound 10 + Desipramine 10 | 175.4 ± 24.1 |
| This compound 10 + Paroxetine 0.5 | 188.7 ± 25.9 |
| This compound 10 + Milnacipran 1.25 | 210.3 ± 30.5 |
| This compound 10 + Bupropion 10 | 201.5 ± 28.7 |
Data compiled from studies by Pochwat et al. (2016) and Stasiuk et al. (2017).[2][3]
Experimental Protocols
This section provides a detailed methodology for the determination of this compound in brain tissue using HPLC with fluorescence detection. The protocol is divided into sample preparation and HPLC analysis.
Experimental Workflow
Sample Preparation
This protocol is adapted from a method used for the analysis of this compound in mouse brain tissue.[2]
Materials and Reagents:
-
Distilled water
-
0.9% NaCl solution
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Internal Standard (IS): A suitable internal standard should be selected. The original study used amitriptyline or paroxetine for co-administered drugs, but a specific IS for this compound was not mentioned.[2] A structurally similar compound with different retention time would be appropriate.
-
Tissue homogenizer
-
Centrifuge tubes
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Brain Tissue Collection: Following the experimental endpoint, animals are euthanized by decapitation. The brains are immediately dissected from the skull, washed with a cold 0.9% NaCl solution to remove any blood, and then frozen at -25°C until analysis.[2]
-
Homogenization: The frozen brains are weighed and then homogenized in distilled water at a ratio of 1:4 (w/v) using a tissue homogenizer.[2]
-
Internal Standard Spiking: A known concentration of the internal standard is added to the brain homogenate.
-
Liquid-Liquid Extraction: To the homogenate, add a mixture of ethyl acetate and hexane (30:70, v/v). The volume of the extraction solvent should be sufficient to ensure efficient extraction (e.g., 5 mL for a 0.5 mL homogenate sample).[2]
-
Vortexing and Centrifugation: The samples are vortexed for an appropriate time (e.g., 20 minutes) to ensure thorough mixing and then centrifuged to separate the aqueous and organic layers.
-
Supernatant Collection: The organic supernatant containing this compound and the internal standard is carefully transferred to a clean tube.
-
Evaporation and Reconstitution: The organic solvent is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small, precise volume of the HPLC mobile phase.
HPLC Analysis
The following HPLC conditions are based on a published method for this compound analysis.[2]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.
-
Column: LiChrospher® 100 RP-18 (5 µm, 250 x 4.0 mm) with a compatible guard column.[2]
-
Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate buffer (pH 4.5), acetonitrile, and methanol in a ratio of 70:20:10 (v/v/v).[2] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 21°C).[2]
-
Injection Volume: A suitable volume for injection (e.g., 20 µL).
-
Detector: Fluorescence detector.[2]
-
Excitation Wavelength: 200 nm
-
Emission Wavelength: 300 nm
-
-
Alternative Detection (UV): While fluorescence detection is specified in the reference method, UV detection is also a common technique for compounds with chromophores like this compound. A suitable wavelength for UV detection could be determined by acquiring a UV spectrum of this compound. Based on its chemical structure, wavelengths in the range of 210-230 nm are likely to provide good sensitivity.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Standards: Prepare a series of calibration standards of this compound (and the internal standard) in the mobile phase. The concentration range should encompass the expected concentrations in the brain samples.
-
Sample Analysis: Inject the reconstituted brain tissue extracts and the calibration standards into the HPLC system.
-
Data Analysis: Record the peak areas (or heights) of this compound and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the brain samples from the calibration curve.
Signaling Pathway Context
While the HPLC method itself does not directly involve a signaling pathway, the compound it measures, this compound, has a well-defined mechanism of action. Understanding this is crucial for interpreting the significance of the measured brain concentrations.
This compound acts as a selective antagonist at the NR2B subunit of the NMDA receptor.[2] By blocking this receptor, it inhibits the influx of calcium ions into neurons that is normally triggered by the binding of the neurotransmitter glutamate. This modulation of NMDA receptor activity is believed to underlie its neuroprotective and potential antidepressant effects. The HPLC method described allows researchers to quantify the amount of this compound that has reached its target site in the brain, which is a critical factor in achieving the desired pharmacological effect.
References
Application Notes and Protocols for In Vitro [3H]Ro 25-6981 Binding Assay for Traxoprodil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traxoprodil (also known as CP-101,606) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the NR2B subunit.[1][2] This subunit specificity makes this compound a valuable tool for investigating the physiological and pathological roles of NR2B-containing NMDA receptors. The in vitro radioligand binding assay using [3H]Ro 25-6981, a high-affinity and selective antagonist for the NR2B subunit, is a fundamental technique to characterize the binding properties of compounds like this compound.[3] This document provides detailed protocols for this assay, enabling researchers to determine the binding affinity (Ki) of this compound and other related compounds.
The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity, particularly involving the NR2B subunit, has been implicated in various neurological and psychiatric disorders. This compound has been investigated for its neuroprotective and potential antidepressant effects.[1][4] The [3H]Ro 25-6981 binding assay is a robust method to screen and characterize novel compounds targeting the NR2B subunit of the NMDA receptor.
Data Presentation
The following table summarizes the binding affinities of this compound and other relevant compounds at the NMDA receptor NR2B subunit, as determined by [3H]Ro 25-6981 or similar binding assays.
| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| This compound (CP-101,606) | ~10 | [5] | |||
| Ro 25-6981 | [3H]Ro 25-6981 | Rat brain membranes | 3 (KD) | [3] | |
| Ifenprodil | [3H]Ro 25-6981 | Rat brain membranes | > Ro 25-6981 | ||
| Haloperidol | [3H]Ro 25-6981 | Rat brain membranes | > Ifenprodil | ||
| Eliprodil | [3H]Ro 25-6981 | Rat brain membranes | > Ifenprodil |
Note: The rank order of affinity for several compounds at the [3H]Ro 25-6981 binding site is Ro 25-6981 > CP-101,606 > ifenprodil.
Experimental Protocols
Membrane Preparation from Rat Forebrain
This protocol describes the preparation of crude synaptic membranes from rat forebrain, a rich source of NR2B-containing NMDA receptors.
Materials:
-
Male Wistar rats (200-250 g)
-
Sucrose solution (0.32 M), ice-cold
-
Tris-HCl buffer (50 mM, pH 7.4), ice-cold
-
Homogenizer (e.g., Potter-Elvehjem with Teflon pestle)
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Humanely euthanize rats and rapidly dissect the forebrains on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in 10 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4) to induce osmotic lysis.
-
Incubate the suspension on ice for 30 minutes.
-
Centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh Tris-HCl buffer and centrifuging again under the same conditions.
-
Resuspend the final pellet in a small volume of Tris-HCl buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
[3H]Ro 25-6981 Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) of [3H]Ro 25-6981 in the prepared membranes.
Materials:
-
Rat forebrain membranes
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]Ro 25-6981 (specific activity ~70-90 Ci/mmol)
-
Non-specific binding determinator: Ro 25-6981 (unlabeled, 10 µM final concentration)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]Ro 25-6981 in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 20 nM).
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.
-
For total binding wells, add:
-
50 µL of assay buffer
-
50 µL of the appropriate [3H]Ro 25-6981 dilution
-
100 µL of membrane suspension (50-100 µg of protein)
-
-
For non-specific binding wells, add:
-
50 µL of 10 µM unlabeled Ro 25-6981
-
50 µL of the appropriate [3H]Ro 25-6981 dilution
-
100 µL of membrane suspension (50-100 µg of protein)
-
-
Incubate the plate at 4°C for 2 hours with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Allow the vials to stand for at least 4 hours in the dark.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine KD and Bmax.
[3H]Ro 25-6981 Competition Binding Assay for this compound
This assay is used to determine the binding affinity (Ki) of this compound by measuring its ability to displace [3H]Ro 25-6981 from its binding sites.
Materials:
-
Same as for the saturation binding assay.
-
This compound (and other competing compounds) stock solutions and serial dilutions.
Procedure:
-
Prepare a range of concentrations of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total binding wells: 50 µL of assay buffer, 50 µL of [3H]Ro 25-6981 (at a concentration close to its KD, e.g., 3 nM), and 100 µL of membrane suspension.
-
Non-specific binding wells: 50 µL of 10 µM unlabeled Ro 25-6981, 50 µL of [3H]Ro 25-6981, and 100 µL of membrane suspension.
-
Competition wells: 50 µL of the appropriate this compound dilution, 50 µL of [3H]Ro 25-6981, and 100 µL of membrane suspension.
-
-
Follow steps 5-10 from the saturation binding assay protocol.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of [3H]Ro 25-6981 used and KD is its equilibrium dissociation constant determined from the saturation assay.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro [3H]Ro 25-6981 binding assay.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound's action on the NR2B subunit.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-administration of Traxoprodil and Fluoxetine in Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo co-administration of Traxoprodil, a selective GluN2B (formerly NR2B) subunit antagonist of the NMDA receptor, and fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The combination of these agents has been investigated for its potential to produce synergistic or enhanced antidepressant-like effects.
This compound's mechanism of action involves blocking the GluN1/GluN2B channel, which reduces the frequency and duration of its opening, thereby preventing excessive calcium ion influx into neurons.[1][2] Fluoxetine, a widely prescribed antidepressant, primarily works by inhibiting the reuptake of serotonin in the presynaptic neuron, increasing its availability in the synaptic cleft.[3][4] Preclinical studies have demonstrated that co-administering this compound with certain antidepressants, including fluoxetine, at sub-therapeutic doses can lead to significant antidepressant-like effects in animal models.[1][2][5]
Mechanism of Interaction
The potentiation of fluoxetine's antidepressant-like effects by this compound is thought to be mediated through the modulation of the glutamatergic and serotonergic systems. While this compound's primary target is the GluN2B subunit of the NMDA receptor, its antidepressant-like effects appear to be only partially dependent on the serotonergic system and independent of the 5-HT1A and 5-HT2 receptors.[5][6] Chronic administration of fluoxetine has been shown to enhance excitatory synaptic transmission in the hippocampus, a mechanism that may be complemented by the action of this compound.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies involving the co-administration of this compound and fluoxetine in mice.
Table 1: Effect of Co-administration on Immobility Time in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (s) | Statistical Significance vs. Control |
| Vehicle Control | - | Baseline | - |
| Fluoxetine | 5 | No significant effect | p > 0.05 |
| This compound | 10 | No significant effect | p > 0.05 |
| Fluoxetine + this compound | 5 + 10 | Significantly reduced | p < 0.01 |
Data adapted from Poleszak et al., 2016.[1][5]
Table 2: Brain Concentration of Fluoxetine and this compound After Co-administration
| Treatment Group | Analyte | Mean Brain Concentration | Statistical Significance vs. Single Drug Administration |
| Fluoxetine + this compound | Fluoxetine | No significant change | p > 0.05 |
| Fluoxetine + this compound | This compound | Significant increase | p < 0.001 |
Data adapted from Poleszak et al., 2016.[5]
Experimental Protocols
Drug Administration Protocol
This protocol details the preparation and administration of this compound and fluoxetine for in vivo studies in mice.
Materials:
-
This compound (e.g., Sigma-Aldrich)
-
Fluoxetine hydrochloride (e.g., Sigma-Aldrich)
-
1% aqueous solution of Tween 80
-
0.9% Saline
-
Sterile water for injection
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound.
-
Suspend the this compound powder in a 1% aqueous solution of Tween 80.
-
Vortex the suspension thoroughly to ensure uniform distribution. Doses of 5, 10, 20, and 40 mg/kg have been used in studies.[5]
-
-
Preparation of Fluoxetine Solution:
-
Weigh the required amount of fluoxetine hydrochloride.
-
Dissolve the fluoxetine hydrochloride in 0.9% saline.
-
Vortex the solution until the drug is completely dissolved. A dose of 5 mg/kg has been shown to be sub-therapeutic in the FST when administered alone.[5]
-
-
Administration:
Forced Swim Test (FST) Protocol
The FST is a common behavioral test used to assess antidepressant-like activity in rodents.
Materials:
-
Glass cylinders (25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Stopwatch
-
Video recording equipment (optional)
Procedure:
-
Acclimation: Allow mice to acclimate to the experimental room for at least 1 hour before testing.
-
Pre-swim Session (Day 1):
-
Fill the glass cylinders with water to a depth of 10 cm.
-
Individually place each mouse in a cylinder for 15 minutes.
-
After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.
-
-
Test Session (Day 2):
-
Administer the test compounds (vehicle, fluoxetine, this compound, or co-administration) 60 minutes before the test.
-
Place the mice individually into the cylinders containing water.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Locomotor Activity Test Protocol
This test is crucial to ensure that the observed effects in the FST are not due to a general increase in motor activity.
Materials:
-
Locomotor activity cages (e.g., Opto-Varimex cages) equipped with infrared beams.
Procedure:
-
Acclimation: Allow mice to acclimate to the experimental room.
-
Drug Administration: Administer the test compounds as described in the drug administration protocol.
-
Testing:
-
Place the mice individually into the locomotor activity cages.
-
Record the total locomotor activity (e.g., number of beam breaks) over a specified period, typically corresponding to the duration of the FST. Studies have shown that the co-administration of this compound and fluoxetine at the effective doses in the FST does not significantly alter locomotor activity.[5][6]
-
Brain Tissue Concentration Analysis via HPLC
This protocol outlines the determination of drug concentrations in brain tissue.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence)
-
Homogenizer
-
Centrifuge
-
Extraction solvents (e.g., acetonitrile, methanol)
-
Solid-phase extraction (SPE) columns (optional)
-
Analytical standards for this compound and fluoxetine
Procedure:
-
Sample Collection:
-
At a predetermined time point after drug administration, euthanize the mice.
-
Rapidly dissect the whole brain and freeze it immediately in liquid nitrogen or on dry ice.
-
Store samples at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable buffer or solvent.
-
Perform protein precipitation and/or liquid-liquid or solid-phase extraction to isolate the drugs of interest.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the analytes using a suitable column and mobile phase.
-
Detect and quantify the concentrations of this compound and fluoxetine by comparing the peak areas to a standard curve.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for the co-administration of this compound and fluoxetine.
Experimental Workflow
Caption: Workflow for in vivo co-administration and behavioral analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents [frontiersin.org]
- 3. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluoxetine - Wikipedia [en.wikipedia.org]
- 5. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Fluoxetine Treatment in vivo Enhances Excitatory Synaptic Transmission in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tail Suspension Test with Traxoprodil
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tail suspension test (TST) is a widely utilized behavioral assay in preclinical neuroscience to screen for potential antidepressant compounds.[1][2] This test is predicated on the principle that when mice are placed in a moderately stressful and inescapable situation, they will alternate between periods of struggling and immobility.[2][3] The duration of immobility is interpreted as a measure of behavioral despair, a state that can be modulated by antidepressant treatments.[2][3] Traxoprodil (formerly CP-101,606) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[4][5] Its mechanism of action aligns with the glutamate hypothesis of depression, which posits that abnormalities in the glutamate system contribute to the pathophysiology of depressive disorders.[6][7][8] Clinical and preclinical studies have suggested that this compound may exhibit rapid-acting antidepressant effects, making it a compound of significant interest in the development of novel therapeutics for mood disorders.[4][9]
These application notes provide a detailed methodology for utilizing the tail suspension test to evaluate the antidepressant-like effects of this compound.
Scientific Background
Glutamatergic dysregulation, particularly involving the NMDA receptor, has been implicated in the pathophysiology of major depressive disorder.[10][11] The NMDA receptor is a key player in synaptic plasticity, learning, and memory.[3][12][13] this compound's selective antagonism of the NR2B subunit is thought to modulate glutamatergic neurotransmission in a way that produces antidepressant effects. By blocking the NR2B subunit, this compound can influence downstream signaling pathways that are crucial for neuronal function and survival.[14]
Experimental Protocols
Materials
-
Subjects: Male mice (e.g., C57BL/6J, Swiss Webster), 8-10 weeks old.
-
This compound: (Sigma-Aldrich or other reputable supplier).
-
Vehicle: 0.9% saline containing 1% Tween-80.[14]
-
Tail Suspension Apparatus: A commercially available or custom-built chamber that prevents the mouse from climbing or touching any surfaces.[8][15] The apparatus typically consists of a suspension bar or ledge within a visually isolated chamber.[8]
-
Adhesive Tape: Medical-grade adhesive tape strong enough to support the mouse's weight without causing injury.
-
Video Recording Equipment: A camera to record the test sessions for later scoring.
-
Scoring Software (optional): Automated scoring software can be used for unbiased and efficient analysis.
Procedure
-
Animal Acclimation: House mice in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment. On the day of testing, allow mice to acclimate to the testing room for at least 60 minutes.[8]
-
Drug Preparation and Administration:
-
Dissolve this compound in the vehicle (0.9% saline with 1% Tween-80) to the desired concentrations (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg).[14]
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. The volume of administration should be consistent, for example, 10 ml/kg.[14]
-
Conduct the tail suspension test 60 minutes after the injection to allow for drug absorption and peak effect.
-
-
Tail Taping:
-
Suspension:
-
Gently suspend the mouse by affixing the free end of the tape to the suspension bar.
-
Ensure the mouse is hanging freely and cannot reach any surfaces with its limbs or tail.[8]
-
-
Test Duration and Recording:
-
Scoring:
-
The primary measure is the total duration of immobility during the 6-minute test.
-
Immobility is defined as the absence of any movement except for minor respiratory movements.[17]
-
Scoring can be done manually by a trained observer blinded to the experimental conditions or by using automated video-tracking software.
-
-
Post-Test Procedure:
-
At the end of the 6-minute session, gently remove the mouse from the suspension bar and carefully remove the tape from its tail.
-
Return the mouse to its home cage.
-
Thoroughly clean the apparatus between each trial to eliminate olfactory cues.[15]
-
Data Presentation
The following tables summarize hypothetical quantitative data based on published literature for the effect of this compound in the tail suspension test.
| Treatment Group | Dose (mg/kg) | Administration Route | Immobility Time (seconds) - 7 Days | Immobility Time (seconds) - 14 Days | Immobility Time (seconds) - 21 Days |
| Vehicle | - | i.p. | 150 ± 10 | 155 ± 12 | 160 ± 11 |
| This compound | 10 | i.p. | 140 ± 9 | 130 ± 10 | 110 ± 8 |
| This compound | 20 | i.p. | 120 ± 8 | 105 ± 7 | 95 ± 6 |
| This compound | 40 | i.p. | 110 ± 7 | 90 ± 6 | 90 ± 5** |
| Fluoxetine (Positive Control) | 5 | i.p. | 145 ± 11 | 135 ± 9 | 115 ± 7* |
Table 1: Effect of this compound on Immobility Time in the Tail Suspension Test in a Chronic Unpredictable Mild Stress (CUMS) Mouse Model. Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the vehicle group. This table is a representation of potential findings based on existing research.[14]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the tail suspension test with this compound.
Signaling Pathway of this compound's Antidepressant Action
Caption: Proposed signaling pathway of this compound's antidepressant action.
References
- 1. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reduced levels of NR2A and NR2B subunits of NMDA receptor and PSD-95 in the prefrontal cortex in major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Differential Roles of NR2A and NR2B-Containing NMDA Receptors in Cortical Long-Term Potentiation and Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. Reduced levels of NR2A and NR2B subunits of NMDA receptor and PSD-95 in the prefrontal cortex in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MPD: JaxCC1: project protocol [phenome.jax.org]
Application Notes and Protocols: Traxoprodil in the Chronic Unpredictable Mild Stress (CUMS) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Chronic Unpredictable Mild Stress (CUMS) model is a widely utilized preclinical paradigm to induce depressive-like behaviors in rodents.[1][2][3] By exposing animals to a series of varied, mild stressors over several weeks, the model mimics the chronic stressful conditions that can contribute to major depressive disorder in humans.[3][4][5] Key behavioral outcomes include anhedonia (measured by a decrease in sucrose preference), behavioral despair (measured by increased immobility in the Forced Swim Test and Tail Suspension Test), and anxiety-like behaviors.[6][7]
Traxoprodil (also known as CP-101,606) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[8][9][10] Unlike traditional monoaminergic antidepressants, which can have a delayed onset of action, NMDA receptor antagonists like this compound have shown potential for rapid and robust antidepressant effects.[6][8][9] This makes this compound a compound of significant interest for investigating novel antidepressant mechanisms and for the potential treatment of depression.[10]
These application notes provide a summary of the effects of this compound in the CUMS model and detailed protocols for replicating these key experiments.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the activity of NMDA receptors containing the GluN2B subunit.[8][9][10] In the context of stress and depression, this action is thought to disinhibit excitatory networks and modulate synaptic plasticity.[11] Research suggests that this compound's antidepressant-like effects are mediated through the activation of key intracellular signaling pathways.[8]
Two prominent pathways implicated are:
-
BDNF/ERK/CREB Pathway: this compound administration has been shown to reverse CUMS-induced reductions in the expression of Brain-Derived Neurotrophic Factor (BDNF), phosphorylated Extracellular signal-Regulated Kinase (p-ERK1/2), and phosphorylated cAMP-Response Element Binding protein (p-CREB) in the hippocampus.[6][8] This pathway is crucial for neurogenesis, synaptic plasticity, and neuronal survival.
-
AKT/FOXO/Bim Pathway: CUMS can increase the expression of Protein Kinase B (AKT), Forkhead box O (FOXO) transcription factors, and the pro-apoptotic protein Bim. This compound has been found to ameliorate these changes, suggesting an additional mechanism involving the regulation of cellular survival and apoptosis.[6][8]
Below is a diagram illustrating the proposed signaling cascade influenced by this compound in the CUMS model.
Quantitative Data Summary
This compound has been shown to reverse CUMS-induced deficits in a dose- and time-dependent manner. Higher doses (20 and 40 mg/kg) produced rapid antidepressant effects within 7 to 14 days, while a lower dose (10 mg/kg) showed effects after 21 days, similar to the conventional antidepressant fluoxetine.[6][8]
Table 1: Behavioral Outcomes of this compound in CUMS Mice
| Test | CUMS + Vehicle | CUMS + this compound (20 mg/kg, 7 days) | CUMS + this compound (40 mg/kg, 7 days) | CUMS + Fluoxetine (5 mg/kg, 21 days) | Reference |
|---|---|---|---|---|---|
| Sucrose Preference | Significantly Reduced | Significantly Increased | Significantly Increased | Significantly Increased | [6] |
| Forced Swim Test (Immobility) | Significantly Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced | [6] |
| Tail Suspension Test (Immobility) | Significantly Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |[6] |
Table 2: Hippocampal Protein Expression Changes with this compound Treatment
| Protein | CUMS + Vehicle | CUMS + this compound (20-40 mg/kg, 7-14 days) | CUMS + this compound (10 mg/kg, 21 days) | Reference |
|---|---|---|---|---|
| BDNF | Reduced | Ameliorated | Ameliorated | [6][8] |
| p-ERK1/2 | Reduced | Ameliorated | Ameliorated | [6][8] |
| p-CREB | Reduced | Ameliorated | Ameliorated | [6][8] |
| AKT | Increased | Ameliorated | Ameliorated (10 & 20 mg/kg) | [6][8] |
| FOXO | Increased | Ameliorated | Ameliorated | [6][8] |
| Bim | Increased | Ameliorated | Ameliorated |[6][8] |
Experimental Protocols
Protocol 1: Chronic Unpredictable Mild Stress (CUMS) Model
This protocol is designed to induce a depressive-like state in rodents over a period of 3-8 weeks.[1][3][4]
Materials:
-
Rodent housing cages
-
Water bottles
-
Empty cages or cages with wet bedding (100-200 ml of water in 100g of sawdust)
-
Stroboscope or bright light source
-
Tilted cages (45°)
-
Cylinders for forced swimming (40 cm high, 20 cm diameter) filled with water (23-25°C)
-
Predator sounds/smells (e.g., cat hair, fox urine)
-
Immobilization tubes
Procedure:
-
Animal Acclimation: House animals in groups under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment.
-
Baseline Testing: Before starting the CUMS protocol, perform baseline behavioral tests (e.g., Sucrose Preference Test) to ensure there are no pre-existing group differences.
-
Stressor Application: For 21 consecutive days, expose the CUMS group to one or two of the following stressors daily in a random order.[1] Ensure the same stressor is not applied on consecutive days.[1]
-
Immobilization: Restrain the mouse in an immobilization tube for 2 hours.
-
Forced Swimming: Place the mouse in a cylinder with water for 5 minutes.
-
Wet Bedding: House the mouse in a cage with wet bedding for 24 hours.
-
Cage Tilt: Tilt the home cage at a 45° angle for 24 hours.
-
Light/Dark Cycle Alteration: Continuous light for 24 hours or reversal of the light/dark cycle.
-
Predator Exposure: Place predator-soiled bedding or sounds near the home cage for several hours.
-
Isolation: House the mouse in a narrow, dark space.
-
-
Control Group: The control group should be housed under standard conditions, with regular handling to mimic the disturbance experienced by the CUMS group.
-
Monitoring: Monitor the body weight and general health of the animals weekly. A failure to gain weight comparable to the control group is a common indicator of the CUMS effect.[1]
Protocol 2: this compound Administration
Materials:
-
This compound (CP-101,606)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation: Dissolve or suspend this compound in the chosen vehicle to the desired concentrations (e.g., 10, 20, 40 mg/kg).
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily. The timing of administration can vary but is often done 30-60 minutes before a behavioral test if assessing acute effects, or at a consistent time each day for chronic treatment studies.
-
Duration: Continue administration for the specified period (e.g., 7, 14, or 21 days) as dictated by the experimental design.[6][8]
Protocol 3: Sucrose Preference Test (SPT)
This test measures anhedonia, a core symptom of depression.[12]
Procedure:
-
Habituation: For 48 hours, present mice with two bottles of 1% sucrose solution in their home cage to acclimatize them to the sweet taste.
-
Deprivation: After habituation, deprive the mice of food and water for 12-24 hours to increase their motivation to drink.
-
Testing: Replace the home cage water bottle with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.
-
Measurement: After a set period (e.g., 1-2 hours), remove and weigh both bottles to determine the amount of each liquid consumed.
-
Calculation: Calculate the sucrose preference percentage as: (Sucrose solution consumed / Total liquid consumed) x 100. A significant decrease in this percentage in the CUMS group compared to controls indicates anhedonia.[7]
Protocol 4: Forced Swim Test (FST)
This test assesses behavioral despair or learned helplessness.[13]
Procedure:
-
Apparatus: Use a transparent glass cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Pre-test (optional but recommended): On the day before the test, place each mouse in the water for 15 minutes. This is a pre-swim session to ensure that on the test day, the immobility measured is not related to learning or orientation.
-
Test: Place the mouse gently into the water for a 6-minute session.
-
Scoring: Record the session and score the last 4 minutes for immobility time. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. An increase in immobility time is interpreted as a depressive-like state.
Protocol 5: Western Blot for Hippocampal Proteins (e.g., GluN2B, BDNF)
This protocol allows for the quantification of protein expression levels in brain tissue.[14][15]
Materials:
-
Dissected hippocampal tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors[14]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane[16]
-
Primary antibodies (e.g., anti-GluN2B, anti-BDNF, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies[16]
-
Enhanced chemiluminescence (ECL) substrate[16]
Procedure:
-
Tissue Homogenization: Homogenize the hippocampal tissue in ice-cold RIPA buffer.[14][17]
-
Protein Quantification: Centrifuge the homogenate and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-PAGE.[16]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[16] After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin) to ensure equal protein loading.
References
- 1. Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic unpredictable mild stress for modeling depression in rodents: Meta-analysis of model reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Chronic Unpredictable Mild Stress-Induced Depression on Spatial, Recognition and Reference Memory Tasks in Mice: Behavioral and Histological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Antidepressant actions of ketamine: from molecular mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of NMDA receptor subunits proteins in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. scispace.com [scispace.com]
Application Notes and Protocols for Traxoprodil Solution in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Traxoprodil solutions intended for use in animal studies. This document outlines the necessary materials, step-by-step procedures, and relevant quantitative data to ensure accurate and reproducible experimental outcomes.
Introduction
This compound (also known as CP-101,606) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a particular affinity for the NR2B subunit.[1][2][3] Its role as a neuroprotective agent and its potential rapid-acting antidepressant effects have made it a compound of significant interest in neuroscience research.[3][4] Proper preparation of this compound solutions is critical for the validity and reproducibility of in vivo studies.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and administration of this compound solutions in animal models, primarily mice and rats.
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL (insoluble)[5][6] | This compound is poorly soluble in aqueous solutions alone. |
| DMSO | 62.5 mg/mL (190.89 mM)[5][6] | Sonication is recommended to aid dissolution.[5][6] |
| 1% Tween 80 in 0.9% Saline | Vehicle for effective in vivo delivery[4][7] | Creates a suspension or solution suitable for injection. |
Table 2: Dosing and Administration in Rodent Models
| Species | Route of Administration | Effective Dose Range | Vehicle | Administration Volume |
| Mice | Intraperitoneal (i.p.) | 10 - 40 mg/kg[2][4][7] | 0.9% Saline with 1% Tween-80[4] or 1% aqueous solution of Tween 80[7] | 10 ml/kg[4][7] |
| Rats | Intravenous (i.v.) | 0.3 - 15 mg/kg[8] | Saline[8] | Not specified |
| Rats | Intracerebroventricular (i.c.v) | 20 nM[5][6] | 0.9% NaCl[5][6] | 1 µL[6] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a this compound solution for intraperitoneal administration in mice.
Materials
-
Tween 80 (Polysorbate 80)
-
0.9% Sodium Chloride solution (sterile saline)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar or vortex mixer
-
Pipettes and sterile pipette tips
-
Optional: Sonicator
Protocol for this compound Solution/Suspension Preparation (for i.p. injection)
This protocol is based on a final concentration suitable for a 10 mg/kg dose administered at 10 mL/kg. Adjust the initial weight of this compound for different desired concentrations.
-
Calculate the required amount of this compound:
-
For a desired dose of 10 mg/kg and an administration volume of 10 mL/kg, the required concentration is 1 mg/mL.
-
To prepare 10 mL of this solution, weigh out 10 mg of this compound powder.
-
-
Prepare the vehicle:
-
In a sterile conical tube, prepare the required volume of vehicle. For a 10 mL final solution, use 10 mL of 0.9% sterile saline.
-
Add 1% Tween 80 to the saline. For 10 mL of saline, add 100 µL of Tween 80.
-
-
Dissolve/Suspend this compound:
-
Final Preparation for Administration:
-
Visually inspect the solution/suspension for any clumps or undissolved particles. If present, continue vortexing or sonicating.
-
Draw the required volume into a sterile syringe for administration. The volume to be administered is based on the animal's body weight (10 mL/kg).
-
Signaling Pathway
This compound's mechanism of action involves the selective inhibition of the NR2B subunit of the NMDA receptor. This action has been shown to influence downstream signaling pathways that are crucial for neuronal plasticity and are implicated in the pathophysiology of depression.[1][2][4]
Caption: this compound's signaling cascade.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and administering a this compound solution in an animal study.
Caption: Workflow for this compound solution preparation.
References
- 1. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | iGluR | NMDAR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
Troubleshooting & Optimization
Traxoprodil solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of traxoprodil in DMSO and other solvents. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving this compound. It exhibits high solubility in DMSO, reaching up to 62.5 mg/mL.[1][2] For most in vitro applications, preparing a concentrated stock solution in DMSO is the standard practice.
Q2: Is this compound soluble in aqueous solutions?
A2: this compound is poorly soluble in water, with a solubility of less than 0.1 mg/mL.[1] Direct dissolution in aqueous buffers or saline is generally not feasible for achieving physiologically relevant concentrations. For in vivo studies, this compound is often administered as a suspension in an aqueous vehicle containing a surfactant like Tween 80.[3][4]
Q3: Can I dissolve this compound in ethanol or methanol?
Q4: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation can occur for several reasons. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 62.5 mg/mL[1][2] | 190.89 mM[1][2] | Ultrasonic treatment may be needed to achieve maximum solubility.[1] Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Water | < 0.1 mg/mL[1] | Insoluble[1] | This compound is considered practically insoluble in water. |
| Methanol | Data not available | Data not available | Used as a solvent for extraction and HPLC analysis, indicating some degree of solubility.[3] |
| Ethanol | Data not available | Data not available | No quantitative data available. |
| 1% Tween 80 in 0.9% Saline | Suspension | Not applicable | Used as a vehicle for intraperitoneal administration in animal studies.[3][4] |
Troubleshooting Guide: Dissolving this compound
This guide addresses common issues encountered when preparing this compound solutions.
Issue 1: this compound is not fully dissolving in DMSO.
-
Possible Cause 1: The concentration is too high.
-
Solution: Ensure you are not exceeding the maximum solubility of 62.5 mg/mL. If a higher concentration is attempted, the compound may not fully dissolve.
-
-
Possible Cause 2: Insufficient mixing or agitation.
-
Possible Cause 3: The quality of the DMSO is poor.
-
Solution: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1]
-
Issue 2: Precipitation is observed after adding the DMSO stock solution to an aqueous buffer.
-
Possible Cause: The final concentration of this compound in the aqueous medium is above its solubility limit.
-
Solution: Decrease the final concentration of this compound in your experiment. It is crucial to ensure that the final concentration of DMSO in the aqueous medium is as low as possible and does not exceed a level that is toxic to the cells or organisms in your experiment.
-
Issue 3: The prepared this compound suspension for in vivo use is not uniform.
-
Possible Cause: Inadequate homogenization.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 327.42 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.27 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
-
If necessary, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Suspension for Intraperitoneal (i.p.) Injection in Mice
This protocol is adapted from published studies for in vivo experiments.[3][4]
-
Materials:
-
This compound powder
-
Tween 80
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tube
-
-
Procedure:
-
Prepare a 1% Tween 80 solution in 0.9% sterile saline. For example, to make 10 mL, add 100 µL of Tween 80 to 9.9 mL of sterile saline and mix well.
-
Weigh the required amount of this compound for the desired dose (e.g., for a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg, you would need 0.25 mg of this compound per mouse).
-
Add the this compound powder to the appropriate volume of the 1% Tween 80 in saline vehicle.
-
Vortex the mixture vigorously for 5-10 minutes to create a uniform suspension.
-
Prepare the suspension fresh immediately before administration.[3]
-
Signaling Pathway and Experimental Workflow Diagrams
This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[5] Its mechanism of action involves the modulation of downstream signaling pathways that are crucial for neuronal function and plasticity.
Caption: this compound's mechanism of action.
The experimental workflow for preparing a this compound solution for in vitro studies typically involves a few key steps to ensure accurate and consistent results.
Caption: Workflow for preparing this compound for in vitro use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | iGluR | NMDAR | TargetMol [targetmol.com]
- 3. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Traxoprodil Stability Issues in Aqueous Solution
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Traxoprodil in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or precipitating?
A1: this compound is known to have low aqueous solubility. Precipitation is a common issue and can be attributed to several factors:
-
Low Intrinsic Solubility: this compound is sparingly soluble in water, especially in neutral pH environments.
-
pH-Dependent Solubility: As a compound with amine and phenol functional groups, this compound's solubility is highly dependent on the pH of the solution. At a pH close to its isoelectric point, solubility will be at its minimum.
-
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of this compound, leading to precipitation.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during storage or use can cause the solution to become supersaturated, resulting in precipitation.
Q2: What is the optimal pH for dissolving this compound in an aqueous solution?
A2: The optimal pH for dissolving this compound is in the acidic range (pH 3-5). The piperidine nitrogen in the this compound structure will be protonated at acidic pH, forming a more soluble salt. However, the stability of the compound at very low pH should be monitored, as acid-catalyzed hydrolysis can be a potential degradation pathway for some arylpiperazine derivatives.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its low water solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous experimental medium. When diluting, add the stock solution to the aqueous medium slowly while vortexing to avoid localized high concentrations that can lead to precipitation.
Q4: Is this compound susceptible to degradation in aqueous solutions?
A4: Yes, like many complex organic molecules, this compound can be susceptible to degradation in aqueous solutions. The primary degradation pathways for arylpiperazine compounds are typically hydrolysis and oxidation. The phenolic hydroxyl group in this compound is particularly susceptible to oxidation. Exposure to light (photodegradation) can also be a concern.
Q5: How can I improve the stability of my this compound solution?
A5: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Control: Maintaining the pH in a slightly acidic range (e.g., pH 4-6) can improve both solubility and stability.
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final solution can help maintain solubility and stability.
-
Cyclodextrins: Encapsulating this compound in cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can significantly enhance its aqueous solubility and protect it from degradation.
-
Protection from Light and Oxygen: Storing solutions in amber vials and purging with an inert gas like nitrogen or argon can minimize photodegradation and oxidation.
-
Low-Temperature Storage: Storing your solutions at low temperatures (2-8°C) can slow down the rate of degradation. However, you should first confirm that this does not cause precipitation.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution of Organic Stock into Aqueous Buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Final concentration exceeds solubility limit. | Decrease the final concentration of this compound in the aqueous solution. | A clear, precipitate-free solution. |
| Rapid change in solvent polarity. | Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. | Improved dissolution and prevention of immediate precipitation. |
| pH of the aqueous buffer is not optimal. | Adjust the pH of the aqueous buffer to a more acidic range (e.g., pH 4-6) before adding the this compound stock. | This compound remains in its more soluble, protonated form. |
| Buffer components are causing "salting out". | If using a high concentration phosphate buffer, try switching to a different buffer system like citrate or acetate. | Reduced ionic strength of the buffer enhances this compound solubility. |
Issue 2: this compound Solution Becomes Unstable (e.g., color change, loss of potency) Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidative degradation of the phenol group. | Prepare fresh solutions before use. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like ascorbic acid or sodium metabisulfite (check for compatibility first). | Slower rate of degradation and prolonged solution stability. |
| Photodegradation. | Store the solution in amber glass vials or wrap the container in aluminum foil to protect it from light. | Minimized degradation due to light exposure. |
| Hydrolytic degradation. | Perform a pH-stability study to identify the pH of maximum stability. Buffer the solution at this optimal pH. | Reduced rate of hydrolysis and extended shelf-life of the solution. |
| Microbial contamination. | Prepare solutions under sterile conditions and consider sterile filtering the final solution. | Prevention of microbial growth that could degrade the compound. |
Data Presentation
Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C (Hypothetical Data)
| pH | Solubility (µg/mL) | Appearance |
| 2.0 | > 1000 | Clear Solution |
| 4.0 | 850 | Clear Solution |
| 6.0 | 150 | Slightly Hazy |
| 7.4 | 25 | Suspension |
| 9.0 | 50 | Suspension |
Table 2: Effect of HP-β-Cyclodextrin on this compound Solubility in pH 7.4 Buffer (Hypothetical Data)
| HP-β-CD Concentration (% w/v) | This compound Solubility (µg/mL) |
| 0 | 25 |
| 1 | 250 |
| 2 | 550 |
| 5 | 1200 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution using Cyclodextrin
-
Objective: To prepare a 100 µM this compound solution in phosphate-buffered saline (PBS) at pH 7.4 with enhanced solubility and stability.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a 5% (w/v) solution of HP-β-CD in PBS. To do this, dissolve 5 g of HP-β-CD in 100 mL of PBS. Stir until fully dissolved.
-
Weigh the amount of this compound required to make a final concentration of 100 µM.
-
Add the this compound powder to the 5% HP-β-CD solution.
-
Stir the mixture at room temperature for 24 hours to allow for complex formation.
-
After 24 hours, the solution should be clear. If any undissolved particles remain, filter the solution through a 0.22 µm syringe filter.
-
Store the final solution protected from light at 2-8°C.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To investigate the degradation profile of this compound under various stress conditions.
-
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
pH meter
-
Water bath
-
Photostability chamber
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 105°C for 24 hours. Also, heat a solution of this compound in water at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
At appropriate time points, take samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.
-
Mandatory Visualization
Caption: Hypothetical degradation pathways for this compound.
Technical Support Center: Traxoprodil Dissociative Side Effect Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose Traxoprodil. Our goal is to help you mitigate dissociative side effects observed in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary dissociative side effects?
A1: this compound (also known as CP-101,606) is a selective antagonist of the NMDA receptor, specifically targeting the GluN2B subunit.[1] While it has shown potential as a rapid-acting antidepressant, high doses have been associated with dissociative side effects.[1] In clinical trials, these have included experiences of detachment or disconnection from reality.[1] In animal models, high doses of this compound can induce hyperlocomotion and other behavioral changes that may be indicative of a dissociative-like state.[2]
Q2: At what doses are dissociative effects typically observed?
A2: The dose at which dissociative effects become apparent can vary depending on the species and experimental model. In a clinical trial for depression, a high incidence of dissociative side effects necessitated dose reduction for half of the participants.[1] Preclinical studies in rodents have shown that while lower doses (e.g., 5-10 mg/kg) may not significantly alter locomotor activity, higher doses (e.g., 15 mg/kg and above) can lead to widespread brain activation similar to that of ketamine, which is associated with dissociative and psychotomimetic effects.[2][3]
Q3: What is the proposed mechanism behind this compound-induced dissociation?
A3: The dissociative effects of this compound are believed to stem from its antagonism of the NMDA receptor. By blocking the GluN2B subunit, this compound disrupts normal glutamatergic neurotransmission, which plays a critical role in sensory perception, cognition, and consciousness. This disruption can lead to the subjective experience of dissociation. The widespread brain activation observed at higher doses suggests a more generalized impact on neural circuits, contributing to these effects.[2][3]
Q4: Are there any known strategies to mitigate these dissociative side effects?
A4: Yes, several strategies can be explored. One promising approach is the co-administration of a positive allosteric modulator of the GABA-A receptor, such as a benzodiazepine. This is based on the principle of restoring the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission. Additionally, careful dose-finding studies to identify the minimal effective dose for the desired therapeutic effect with the lowest incidence of side effects is crucial.
Q5: How can I quantify dissociative-like behaviors in my animal models?
A5: Several behavioral assays can be used to assess behaviors that may reflect dissociative-like states in rodents. These include:
-
Open Field Test: To measure locomotor activity and exploratory behavior. Hyperlocomotion can be an indicator of NMDA antagonist-induced behavioral changes.
-
Prepulse Inhibition (PPI) Test: To assess sensorimotor gating. Deficits in PPI can be induced by NMDA antagonists and may reflect a disruption in information processing.
-
Forced Swim Test: While primarily a test for antidepressant-like activity, it can also reveal behavioral changes indicative of altered states.
Troubleshooting Guides
Issue 1: High Incidence of Dissociative-Like Behaviors (e.g., Hyperlocomotion, Stereotypy)
-
Possible Cause 1: this compound Dose is Too High.
-
Troubleshooting Step: Review your current dose and compare it with published dose-response data. Consider performing a dose-reduction study to find the optimal dose that maintains the desired primary effect while minimizing behavioral side effects.
-
-
Possible Cause 2: Animal Strain Sensitivity.
-
Troubleshooting Step: Different rodent strains can exhibit varying sensitivities to NMDA antagonists. If possible, test your experimental paradigm in a different, less sensitive strain.
-
-
Possible Cause 3: Insufficient Habituation.
-
Troubleshooting Step: Ensure all animals are properly habituated to the testing environment and procedures to minimize stress-induced behaviors that could be confounded with drug effects.
-
Issue 2: Inconsistent or Variable Behavioral Results
-
Possible Cause 1: Inconsistent Drug Formulation or Administration.
-
Troubleshooting Step: Ensure your this compound formulation is consistent across all experiments. Prepare fresh solutions for each experiment and validate your administration technique (e.g., intraperitoneal, intravenous) to ensure accurate dosing.
-
-
Possible Cause 2: Environmental Factors.
-
Troubleshooting Step: Standardize environmental conditions such as lighting, noise levels, and time of day for all behavioral testing to reduce variability.
-
-
Possible Cause 3: Animal Handling and Stress.
-
Troubleshooting Step: Implement a consistent and gentle handling protocol for all animals to minimize stress, which can significantly impact behavioral outcomes.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Antidepressant-Like Activity and Locomotion in Mice
| This compound Dose (mg/kg, i.p.) | Effect on Immobility Time in Forced Swim Test (FST) | Effect on Spontaneous Locomotor Activity | Reference |
| 5 | No significant effect | No significant effect | [4] |
| 10 | No significant effect | No significant effect | [4] |
| 20 | Significant reduction | No significant effect | [4] |
| 40 | Significant reduction | No significant effect | [4] |
Table 2: Dose-Dependent Central Effects of Intravenous this compound in Rats (pharmacological MRI)
| This compound Dose (mg/kg, i.v.) | Brain Activation Pattern | Potential Behavioral Correlate | Reference |
| 0.3 | No significant activation | - | [2][3] |
| 5 | Region-specific activation (mPFC, VOC, ACC) | Antidepressant-like effects | [2][3] |
| 15 | Widespread activation (cortical and subcortical) | Dissociative and psychotomimetic effects | [2][3] |
Experimental Protocols
Protocol 1: Co-administration of Diazepam to Mitigate this compound-Induced Hyperlocomotion
Objective: To assess the efficacy of diazepam, a GABA-A receptor positive allosteric modulator, in reducing hyperlocomotion induced by a high dose of this compound in rats.
Materials:
-
This compound
-
Diazepam
-
Vehicle (e.g., 1% Tween 80 in sterile saline)
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing room for at least 1 hour before the experiment.
-
Drug Preparation:
-
Prepare a solution of this compound (e.g., 15 mg/kg) in the vehicle.
-
Prepare solutions of Diazepam (e.g., 0.5, 1.0, and 2.0 mg/kg) in the vehicle.
-
Prepare a vehicle-only solution for the control group.
-
-
Drug Administration:
-
Divide animals into experimental groups (e.g., Vehicle, this compound only, this compound + Diazepam 0.5 mg/kg, this compound + Diazepam 1.0 mg/kg, this compound + Diazepam 2.0 mg/kg).
-
Administer Diazepam (or vehicle) via intraperitoneal (i.p.) injection 30 minutes before the this compound administration.
-
Administer this compound (or vehicle) via i.p. injection.
-
-
Open Field Test:
-
30 minutes after this compound administration, place each rat in the center of the open field arena.
-
Record the animal's activity for 30 minutes using the video tracking software.
-
-
Data Analysis:
-
Analyze the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Compare the locomotor activity of the this compound-only group with the co-administration groups to determine if diazepam reduces hyperlocomotion.
-
Diagram of Experimental Workflow
Caption: Workflow for assessing diazepam's effect on this compound-induced hyperlocomotion.
Signaling Pathway
Diagram of this compound's Mechanism and a Potential Mitigation Strategy
Caption: this compound blocks NMDA receptors, which can be counteracted by potentiating GABA-A receptors.
References
Technical Support Center: Optimizing Traxoprodil Dosage for Antidepressant Effects in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Traxoprodil to investigate its antidepressant effects in murine models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for antidepressant-like effects in mice?
A1: Based on current literature, a starting dose in the range of 10-20 mg/kg administered intraperitoneally (i.p.) is recommended.[1][2][3][4] Studies have shown that doses of 20 mg/kg and 40 mg/kg can produce rapid antidepressant-like effects, observable within 7 to 14 days of administration.[1][3] A lower dose of 10 mg/kg may require a longer administration period (e.g., 21 days) to show significant effects, similar to traditional antidepressants like fluoxetine.[1]
Q2: How long should I administer this compound to observe antidepressant-like effects?
A2: The duration of administration is dose-dependent. For rapid effects, administration of 20 mg/kg or 40 mg/kg for 7 to 14 days has been shown to be effective in improving depressive-like behaviors in mice.[1][3] For a 10 mg/kg dose, a longer period of 21 days may be necessary to observe significant antidepressant effects.[1]
Q3: What are the expected outcomes in behavioral tests after successful this compound administration?
A3: Successful administration of this compound at effective doses is expected to lead to a significant reduction in immobility time in both the Forced Swim Test (FST) and the Tail Suspension Test (TST).[1][4] Additionally, an increase in sucrose preference in the Sucrose Preference Test (SPT) is another indicator of antidepressant-like efficacy.[1][3]
Q4: Are there any known side effects of this compound in mice?
A4: While preclinical studies in mice have not extensively reported adverse effects, it is important to note that clinical development in humans was stopped due to EKG abnormalities (QTc prolongation).[5] At higher doses, there is some evidence for psychoactive side effects and abuse potential.[5] Researchers should closely monitor animals for any signs of distress or unusual behavior. It is also crucial to assess locomotor activity to ensure that the observed effects in the FST and TST are not due to hyperactivity.[2][6]
Q5: What is the mechanism of action for this compound's antidepressant effects?
A5: this compound is a selective antagonist of the NMDA receptor's GluN2B (formerly NR2B) subunit.[1][5][7] Its antidepressant effects are believed to be mediated through the modulation of glutamatergic neurotransmission.[3] Studies have shown that this compound can ameliorate stress-induced reductions in Brain-Derived Neurotrophic Factor (BDNF), p-ERK1/2, and p-CREB in the hippocampus.[1][3] It also appears to influence the AKT/FOXO/Bim signaling pathway.[1][3]
Troubleshooting Guide
Issue 1: No significant difference in immobility time in FST or TST after this compound treatment.
-
Possible Cause 1: Insufficient Dosage.
-
Possible Cause 2: Insufficient Duration of Treatment.
-
Possible Cause 3: Pharmacokinetic Interactions.
Issue 2: Increased locomotor activity is observed alongside reduced immobility in FST/TST.
-
Possible Cause: Confounding Hyperactivity.
-
Solution: The antidepressant-like effect may be a false positive. It is crucial to perform a locomotor activity test to distinguish between true antidepressant effects and general hyperactivity.[2][6] If locomotor activity is significantly increased, the results from the FST and TST should be interpreted with caution. Consider adjusting the dose.
-
Issue 3: High variability in behavioral test results between animals in the same group.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure precise and consistent intraperitoneal (i.p.) injection technique for all animals.
-
-
Possible Cause 2: Environmental Stressors.
-
Solution: Maintain a consistent and low-stress environment for the animals throughout the experiment, including housing, handling, and testing conditions.
-
-
Possible Cause 3: Improper Behavioral Test Procedure.
Data Presentation
Table 1: Summary of this compound Dosage and Efficacy in Behavioral Tests in Mice
| Dose (mg/kg, i.p.) | Administration Duration (days) | Forced Swim Test (FST) Outcome | Tail Suspension Test (TST) Outcome | Sucrose Preference Test (SPT) Outcome | Reference |
| 10 | 7 | No significant change | No significant change | No significant change | [1] |
| 10 | 14 | No significant change | No significant change | No significant change | [1] |
| 10 | 21 | Significantly reduced immobility | Significantly reduced immobility | Significantly increased preference | [1] |
| 20 | 7 | Significantly reduced immobility | Significantly reduced immobility | Significantly increased preference | [1][3] |
| 20 | 14 | Significantly reduced immobility | Significantly reduced immobility | Significantly increased preference | [1][3] |
| 20 | 21 | Significantly reduced immobility | Significantly reduced immobility | Significantly increased preference | [1] |
| 40 | 7 | Significantly reduced immobility | Significantly reduced immobility | Significantly increased preference | [1][3] |
| 40 | 14 | Significantly reduced immobility | Significantly reduced immobility | Significantly increased preference | [1][3] |
| 40 | 21 | No significant difference from CUMS | Not specified | No significant difference from CUMS | [1] |
Experimental Protocols
1. Forced Swim Test (FST)
-
Apparatus: A transparent glass or Plexiglas cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[9] The depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.
-
Procedure:
-
Individually place each mouse into the cylinder for a 6-minute session.[9][11]
-
The session is typically videotaped for later analysis.
-
The initial 2 minutes are considered an acclimatization period and are often excluded from the final analysis.[9][12]
-
The duration of immobility is scored during the final 4 minutes of the test.[9][12]
-
Immobility is defined as the absence of active, escape-oriented behaviors such as swimming and climbing. The mouse is considered immobile when it remains floating with only minor movements necessary to keep its head above water.[13]
-
After the 6-minute session, remove the mouse, dry it with a towel, and return it to its home cage.
-
Change the water between subjects.
-
2. Tail Suspension Test (TST)
-
Apparatus: A suspension bar or ledge from which the mouse can be suspended. The mouse should be positioned so that it cannot escape or hold onto nearby surfaces.[8][10]
-
Procedure:
-
Measure approximately 1 cm from the tip of the mouse's tail and attach adhesive tape.
-
Use the tape to hang the mouse from the suspension bar.
-
The test duration is typically 6 minutes, and the session is videotaped for scoring.[8][10][14]
-
The duration of immobility is recorded. Immobility is defined as the period when the animal hangs passively and motionless.[8][12]
-
Some protocols suggest scoring immobility during the final 4 minutes of the test.[8][12]
-
If a mouse climbs its tail, it should be gently guided back down. Mice that persistently climb their tails may need to be excluded from the analysis.[12][15]
-
After the test, remove the mouse from the suspension and return it to its home cage.
-
3. Locomotor Activity Test
-
Apparatus: An open-field arena, often a square box, equipped with infrared beams or a video tracking system to monitor the animal's movement.[16][17]
-
Procedure:
-
Place the mouse in the center of the open-field arena.
-
Allow the mouse to explore the arena for a set period, typically ranging from 5 to 60 minutes.
-
The automated system will record various parameters, including total distance traveled, time spent in motion, and rearing frequency.[16]
-
This test is crucial to rule out confounding effects of hyperactivity or sedation on the FST and TST results.[2][6][18]
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Signaling pathway of this compound's antidepressant action.
References
- 1. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the selective antagonist of the NR2B subunit of the NMDA receptor, this compound, on the antidepressant-like activity of desipramine, paroxetine, milnacipran, and bupropion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents [frontiersin.org]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Traxoprodil Formulation with Tween-80 for In Vivo Delivery: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of Traxoprodil with Tween-80 for in vivo delivery. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is Tween-80 used for the in vivo delivery of this compound?
A1: this compound is a poorly water-soluble compound.[1][2][3] Tween-80, a non-ionic surfactant, is used as a solubilizing or suspending agent to improve its dispersion in aqueous vehicles, which is essential for administration in animal models.[4][5] Formulations for preclinical studies often utilize surfactants like Tween-80 to achieve the necessary concentration for evaluating pharmacokinetics and pharmacodynamics.[6]
Q2: What is the recommended concentration of Tween-80 for formulating this compound?
A2: Based on published preclinical studies, this compound is often suspended in a 1% aqueous solution of Tween-80 for intraperitoneal (i.p.) administration in mice.[5] However, the optimal concentration can depend on the specific dose of this compound and the route of administration. It is advisable to keep the concentration of Tween-80 as low as possible to avoid potential side effects.[7]
Q3: What are the potential side effects associated with Tween-80 administration?
A3: While generally considered safe at low concentrations, high doses of Tween-80 can have toxic effects.[7] In animal studies, high concentrations have been associated with dose-dependent hypotensive effects when administered intravenously.[4] It is crucial to use the minimum effective concentration of Tween-80 and to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q4: How should a this compound formulation with Tween-80 be prepared for in vivo studies?
A4: A common method involves preparing a 1% aqueous solution of Tween-80 in saline (0.9% NaCl).[8] this compound is then suspended in this vehicle. The solutions or suspensions should be prepared immediately before use to ensure stability.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound does not fully dissolve or suspend in the Tween-80 solution. | Insufficient mixing or sonication. This compound's inherent low solubility. | - Increase vortexing time. - Use a bath sonicator to aid dispersion. Ensure the temperature of the sonicator bath does not rise significantly. - If the issue persists, consider a slight, well-documented increase in the Tween-80 concentration, but be mindful of potential toxicity. |
| The formulation appears cloudy or has visible precipitates after preparation. | The concentration of this compound exceeds its solubility limit in the chosen vehicle. The formulation is not stable. | - Ensure the correct amount of this compound and vehicle were used. - Prepare the formulation immediately before administration to minimize the time for precipitation to occur.[5] - Visually inspect the suspension for uniformity before each injection. |
| Inconsistent results are observed between experimental animals. | Non-uniformity of the suspension leading to variable dosing. Instability of the formulation over the course of the experiment. | - Gently vortex the suspension before drawing each dose to ensure a homogenous mixture. - Prepare a fresh batch of the formulation for each experimental day or for smaller cohorts of animals. |
| Animals show signs of distress or adverse reactions after injection. | Potential toxicity of Tween-80 at the administered concentration. Irritation from the intraperitoneal injection of the suspension. Dissociative side effects of this compound at higher doses.[9] | - Lower the concentration of Tween-80 in the vehicle if possible. - Ensure the injection volume is appropriate for the animal's weight. - Include a vehicle-only control group to differentiate between effects of the drug and the vehicle. - Consider lowering the dose of this compound, as dissociative side effects have been reported at higher concentrations.[9] |
| The formulation shows signs of degradation over time (e.g., color change, odor). | Chemical instability of this compound or degradation of Tween-80. | - Store the stock this compound powder under appropriate conditions (cool, dry, and dark). - As recommended, prepare the formulation fresh before each use.[5] Do not store the suspension for extended periods. |
Data Presentation
Table 1: Summary of this compound Dosing and Administration in Preclinical Studies
| Parameter | Details | Reference |
| Animal Model | Mice | [5][8] |
| Route of Administration | Intraperitoneal (i.p.) | [5][8] |
| Vehicle | 1% aqueous solution of Tween-80 in 0.9% saline | [5][8] |
| Doses Tested | 5, 10, 20, and 40 mg/kg | [5][10] |
| Administration Volume | 10 ml/kg | [8] |
| Pre-treatment Time | 60 minutes before testing | [5] |
Table 2: Antidepressant-like Effects of this compound in Mice (Forced Swim Test)
| Dose (mg/kg) | Effect on Immobility Time | Statistical Significance | Reference |
| 5 | No significant effect | p > 0.05 | [5] |
| 10 | No significant effect | p > 0.05 | [5] |
| 20 | Significant reduction | p < 0.0001 | [5][10] |
| 40 | Significant reduction | p < 0.0001 | [5][10] |
Experimental Protocols
Protocol for Preparation of this compound Formulation (10 mg/mL in 1% Tween-80)
This protocol is for preparing a stock suspension for intraperitoneal injection in mice. Adjustments may be necessary based on the required final concentration and dose.
Materials:
-
This compound powder
-
Tween-80
-
Sterile 0.9% saline solution
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Bath sonicator
-
Sterile syringes and needles
Procedure:
-
Prepare the 1% Tween-80 Vehicle:
-
In a sterile conical tube, add 99 mL of sterile 0.9% saline.
-
Add 1 mL of Tween-80 to the saline.
-
Vortex thoroughly for at least 2 minutes until the Tween-80 is completely dissolved and the solution is clear.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder. For a 10 mg/mL suspension, you would weigh 100 mg of this compound for a final volume of 10 mL.
-
Add the weighed this compound to a sterile conical tube.
-
Add a small volume of the 1% Tween-80 vehicle (e.g., 1-2 mL) to the this compound powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining volume of the 1% Tween-80 vehicle to reach the final desired volume (e.g., 10 mL).
-
Vortex the suspension vigorously for 5-10 minutes.
-
-
Sonication:
-
Place the conical tube containing the suspension in a bath sonicator.
-
Sonicate for 15-20 minutes. Monitor the temperature of the water bath to prevent excessive heating of the formulation.
-
-
Final Preparation and Administration:
-
Visually inspect the suspension for homogeneity. It should appear as a uniform, milky suspension.
-
Prepare this suspension immediately before administration to the animals.[5]
-
Before drawing each dose into the syringe, gently vortex the suspension to ensure uniformity.
-
Mandatory Visualization
Caption: Proposed signaling pathway of this compound's antidepressant-like effects.
Caption: Experimental workflow for assessing this compound's in vivo effects.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 5. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing locomotor activity to avoid false positives with Traxoprodil
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing locomotor activity to avoid false positives when conducting experiments with Traxoprodil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective antagonist of the NMDA receptor, specifically targeting the GluN2B subunit.[1][2] It blocks the activity of the NR1/NR2B channel by reducing the frequency and duration of its opening.[2] Due to this mechanism, it has been investigated for its potential rapid-acting antidepressant effects.[2][3]
Q2: Does this compound affect locomotor activity?
Studies have shown that this compound, at doses effective in preclinical antidepressant models (e.g., 20 and 40 mg/kg in mice), does not significantly alter spontaneous locomotor activity.[2][4] This is a critical point, as it suggests that the observed antidepressant-like effects are not a byproduct of general hyperactivity.[5] However, it is always recommended to assess locomotor activity concurrently in your specific experimental paradigm to confirm this.
Q3: Why is it crucial to assess locomotor activity when testing this compound?
Assessing locomotor activity is a critical control measure in behavioral pharmacology to avoid false positives.[5][6] An apparent "antidepressant-like" effect in assays like the Forced Swim Test (where a reduction in immobility is measured) could be misinterpreted if the compound simply increases overall movement (hyperactivity). By demonstrating that this compound does not increase locomotor activity at therapeutic doses, researchers can be more confident that its effects on behavioral despair models are specific.
Q4: What are the standard methods for assessing locomotor activity in rodents?
The most common methods for assessing locomotor activity in rodents are the Open Field Test and the Rotarod Test.[7][8][9][10]
-
Open Field Test: This test assesses spontaneous exploratory behavior and general locomotor activity in a novel environment.[7][9][11][12]
-
Rotarod Test: This test is primarily used to evaluate motor coordination and balance.[8][10][13][14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased locomotor activity in the this compound-treated group. | Dose of this compound may be too high, leading to off-target effects or hyperactivity. | Review the literature for established dose-response curves. Consider testing a lower dose of this compound.[2][15] |
| Environmental factors may be influencing activity. | Ensure consistent and appropriate lighting, temperature, and noise levels in the testing room.[12][16] Acclimate animals to the testing room for at least 30-60 minutes before testing.[8][13][14] | |
| Animal handling stress. | Handle animals consistently and gently. Habituate animals to the experimenter.[13] | |
| High variability in locomotor activity within groups. | Inconsistent experimental procedures. | Standardize all procedures, including injection times, acclimation periods, and handling.[16][17] |
| Subject-specific factors (age, sex, strain). | Ensure that animals are properly randomized to treatment groups and that these factors are balanced across groups.[12][17] | |
| Decreased locomotor activity (hypoactivity) in the this compound-treated group. | Potential sedative effects at the tested dose. | While not the typically reported effect, dose-dependent sedation is possible with CNS-active compounds.[18] Record this as a potential side effect and consider if it could impact the primary behavioral outcome. |
| Animal health issues. | Monitor animals for any signs of illness or distress. |
Experimental Protocols
Open Field Test
The open field test is used to assess general locomotor activity and exploratory behavior.[7][9][11][12]
Apparatus: A square or circular arena with high walls to prevent escape, typically made of a non-porous material for easy cleaning.[9][12] The arena is often equipped with an automated tracking system (e.g., infrared beams or video tracking) to record movement.[19][20]
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the test to acclimate.[14][16]
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the test.
-
Testing: Gently place the animal in the center of the open field arena.[7]
-
Recording: Record the animal's activity for a predetermined period, typically 5-30 minutes.[7][11][12][16]
-
Cleaning: Thoroughly clean the apparatus between each animal to remove olfactory cues.[7]
Data Collected:
| Parameter | Description |
| Total Distance Traveled | The total distance the animal moves during the test session. A primary measure of overall locomotor activity.[12] |
| Time Spent in Center vs. Periphery | The amount of time the animal spends in the central, more exposed area of the arena versus the periphery. Can be an indicator of anxiety-like behavior.[9] |
| Rearing Frequency | The number of times the animal stands on its hind legs. A measure of exploratory behavior.[19] |
| Velocity | The speed of the animal's movement. |
Rotarod Test
The rotarod test is used to assess motor coordination and balance.[8][10][13][14]
Apparatus: A rotating rod, often with adjustable speed, and dividers to create separate lanes for multiple animals.[8][14] The apparatus has sensors to automatically record the latency to fall.[21]
Procedure:
-
Training/Habituation: Acclimate the animals to the apparatus by placing them on the stationary or slowly rotating rod for a few sessions before the test day.[10][21]
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the test.
-
Testing: Place the animal on the rotating rod. The rod can be set to a constant speed or to accelerate.[8][14]
-
Recording: Record the latency to fall from the rod. The trial ends when the animal falls or after a predetermined cutoff time.[8] Multiple trials are usually conducted.[8][14]
-
Cleaning: Clean the rod between animals.[8]
Data Collected:
| Parameter | Description |
| Latency to Fall (seconds) | The amount of time the animal remains on the rotating rod. The primary measure of motor coordination.[14] |
| Rotation Speed at Fall (RPM) | If using an accelerating rotarod, the speed of the rod when the animal falls. |
Visualizations
Caption: this compound's mechanism of action on the NMDA receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the selective antagonist of the NR2B subunit of the NMDA receptor, this compound, on the antidepressant-like activity of desipramine, paroxetine, milnacipran, and bupropion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locomotor activity test: Significance and symbolism [wisdomlib.org]
- 7. anilocus.com [anilocus.com]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. 2.3. Rotarod test [bio-protocol.org]
- 11. Open field test for mice [protocols.io]
- 12. grokipedia.com [grokipedia.com]
- 13. Rotarod-Test for Mice [protocols.io]
- 14. mmpc.org [mmpc.org]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Locomotor activity - Wikipedia [en.wikipedia.org]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biomed-easy.com [biomed-easy.com]
Technical Support Center: Traxoprodil Preclinical Data Translation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Traxoprodil (CP-101,606). The information addresses common challenges in translating preclinical findings to clinical contexts, focusing on the discrepancies between animal model data and human trial results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective N-methyl-D-aspartate (NMDA) receptor antagonist with a high affinity for the NR2B subunit. It functions by inhibiting the activity of the NR1/NR2B channel, which reduces the time and frequency of its opening. This action prevents excessive calcium ion influx into neurons, a process implicated in excitotoxicity.
Q2: Why did this compound fail in clinical trials despite promising preclinical data?
A2: this compound's clinical development was halted for two main reasons: modest efficacy in treating conditions like stroke and the discovery of significant safety concerns, most notably EKG abnormalities in the form of QT prolongation[1]. Additionally, at higher doses, patients experienced dissociative side effects[1].
Q3: Are there significant species differences in this compound metabolism?
A3: Yes, there are notable qualitative and quantitative differences in this compound metabolism across species, which is a major challenge for clinical translation. In humans, metabolism is primarily mediated by the CYP2D6 enzyme, which exhibits genetic polymorphism, leading to "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes[2][3]. In contrast, the main metabolic pathway in dogs involves hydroxylation and methylation, while in rats, it's primarily oxidation and conjugation[4]. These differences significantly impact the drug's half-life and exposure levels[2][4].
Q4: I am not observing the expected antidepressant-like effects in my animal model. What could be the reason?
A4: Several factors could contribute to a lack of efficacy in your preclinical model:
-
Animal Strain and Species: Different species and even strains can respond differently. Much of the positive antidepressant data for this compound comes from mouse models[5]. Rats and other species may have different pharmacokinetic profiles or receptor sensitivities.
-
Dosage: Effective doses in mouse models for antidepressant-like effects, such as the Forced Swim Test (FST), are typically in the range of 20-40 mg/kg[5]. Ensure your dosage is within the effective range for your chosen model and species.
-
Experimental Model: The antidepressant effects of this compound have been demonstrated in specific models like the Chronic Unpredictable Mild Stress (CUMS) model, followed by behavioral tests like the FST and Tail Suspension Test (TST)[5]. The choice of stressor and behavioral test is critical.
-
Pharmacokinetic Interactions: If co-administering this compound with other drugs, be aware of potential pharmacokinetic interactions. This compound can alter the brain concentrations of certain antidepressants, such as imipramine and escitalopram[5].
Q5: What are the known off-target effects of this compound?
A5: While this compound is a selective NR2B antagonist, it is an analog of ifenprodil and may have some activity at other receptors, though it is noted to be devoid of activity at α1-adrenergic receptors.
Troubleshooting Guides
Issue: Difficulty Replicating Neuroprotective Effects
-
Problem: Failure to observe neuroprotection in a stroke model.
-
Potential Causes & Solutions:
-
Timing of Administration: In many preclinical studies, neuroprotective agents are administered before or very shortly after the ischemic event. This is often not clinically feasible. The therapeutic window for this compound's neuroprotective effects may be very narrow.
-
Animal Model: Most preclinical neuroprotection studies for stroke utilize the Middle Cerebral Artery Occlusion (MCAO) model in rodents. Ensure your surgical procedure is consistent and results in a reproducible infarct size.
-
Dosage and Route of Administration: The effective dose in animal models may be significantly higher than what is translatable to humans due to differences in metabolism and potential for adverse effects. Consider the route of administration (e.g., intravenous vs. intraperitoneal) as it can impact bioavailability.
-
Issue: Unexpected Adverse Events in Animal Studies
-
Problem: Observing sedation, motor impairment, or other unexpected behavioral changes in animals.
-
Potential Causes & Solutions:
-
Dose-Related Side Effects: Higher doses of this compound can lead to psychoactive side effects. It's important to conduct a dose-response study to identify a therapeutic window that minimizes these effects while still providing the desired pharmacological activity.
-
Species-Specific Sensitivity: The pharmacokinetic differences between species can lead to higher drug exposure in some animals, increasing the likelihood of adverse events.
-
Cardiovascular Monitoring: Given that QT prolongation was a key issue in human trials, consider incorporating cardiovascular monitoring in your preclinical studies, especially in larger animal models like dogs, to assess for any EKG changes.
-
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound
| Species | Metabolizer Type | Dose & Route | T1/2 (hours) | Key Findings |
| Human | Extensive (EM) | 50 mg IV | 2.8 | Rapid elimination primarily via CYP2D6-mediated metabolism.[2][3] |
| Human | Poor (PM) | 50 mg IV | 26.9 | Significantly slower elimination due to lack of CYP2D6 activity.[2][3] |
| Dog | N/A | IV Bolus | N/A | Extensively metabolized, with only about 8-15% excreted as unchanged drug. Main metabolites are glucuronide and sulfate conjugates of O-methyl catechol.[4] |
| Rat | N/A | IV Bolus | N/A | Extensively metabolized, with only about 8-15% excreted as unchanged drug. Major circulating component is the this compound glucuronide conjugate.[4] |
| Mouse | N/A | N/A | N/A | Pharmacokinetic data not available in the reviewed literature. |
N/A: Not available in the reviewed literature.
Table 2: Preclinical Antidepressant-Like Efficacy of this compound in Mice
| Model | Test | Dose (mg/kg, i.p.) | Outcome |
| Chronic Unpredictable Mild Stress (CUMS) | Forced Swim Test (FST) | 20 & 40 | Significantly reduced immobility time after 7 and 14 days of treatment.[5] |
| Chronic Unpredictable Mild Stress (CUMS) | Tail Suspension Test (TST) | 20 & 40 | Significantly reduced immobility time after 7 and 14 days of treatment.[5] |
| Normal Mice | Forced Swim Test (FST) | 20 & 40 | Significantly reduced immobility time.[5] |
Experimental Protocols
Murine Forced Swim Test (FST) for Antidepressant-Like Activity
-
Objective: To assess the antidepressant-like effects of this compound in mice.
-
Materials:
-
Male albino mice (20-25 g)
-
This compound solution
-
Saline (vehicle)
-
Glass cylinder (25 cm height, 10 cm diameter)
-
Water at 25°C
-
Stopwatch
-
-
Procedure:
-
Administer this compound (5, 10, 20, or 40 mg/kg) or saline intraperitoneally (i.p.) 60 minutes before the test.
-
Fill the glass cylinder with water to a depth of 10 cm.
-
Gently place each mouse into the cylinder.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
After the test, remove the mice, dry them, and return them to their home cages.
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups and the saline control group using a one-way ANOVA followed by post-hoc tests.
Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection in Rats
-
Objective: To evaluate the neuroprotective effects of this compound in a rat model of focal cerebral ischemia.
-
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound solution
-
Saline (vehicle)
-
Anesthesia (e.g., isoflurane)
-
Nylon suture (e.g., 4-0) with a rounded tip
-
Surgical instruments
-
Heating pad
-
-
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and the CCA.
-
Insert the nylon suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Administer this compound or vehicle intravenously at a predetermined time point (e.g., immediately after occlusion).
-
After a specific duration of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
At a specified time post-reperfusion (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.
-
Euthanize the animal and perfuse the brain.
-
Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the this compound-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: this compound's mechanism of action and downstream effects.
Caption: Workflow for the Forced Swim Test with this compound.
Caption: Challenges in translating this compound preclinical data.
References
- 1. Pharmacokinetics of trazodone after different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism, pharmacokinetics, and excretion of a highly selective N-methyl-D-aspartate receptor antagonist, this compound, in human cytochrome P450 2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism, distribution and excretion of a selective N-methyl-D-aspartate receptor antagonist, this compound, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
Traxoprodil Research: Technical Support Center for QT Prolongation Concerns
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing QT prolongation concerns during preclinical and clinical research involving Traxoprodil (CP-101,606). The information is presented in a question-and-answer format to help troubleshoot potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the known association between this compound and QT prolongation?
A1: this compound, a selective NMDA receptor antagonist targeting the GluN2B subunit, was in development for several indications, including neuroprotection and depression.[1][2] While some clinical trials for traumatic brain injury and Parkinson's disease did not report significant cardiovascular adverse effects, the clinical development of this compound for depression was halted due to observed EKG abnormalities, specifically QT prolongation.[1] This finding raises a significant safety concern due to the association between QT prolongation and the potentially fatal arrhythmia, Torsades de Pointes (TdP).
Q2: What is the primary mechanism by which drugs typically cause QT prolongation?
A2: The most common mechanism for drug-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier current (IKr) in cardiomyocytes.[2] This current is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel delays repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).
Q3: Is there a known hERG IC50 value for this compound?
A3: Currently, a specific hERG IC50 value for this compound is not publicly available in the reviewed literature. This data is critical for quantifying the direct inhibitory potential of the compound on the hERG channel and for calculating a safety margin. The absence of this information necessitates a thorough in-house evaluation of this compound's hERG activity early in any research program.
Q4: Are there potential indirect mechanisms for this compound-induced QT prolongation?
A4: Yes. While direct hERG channel blockade is a primary concern, indirect mechanisms could also contribute to QT prolongation. NMDA receptors have been identified in cardiovascular tissues, and their activation can modulate cardiac electrophysiology. Chronic activation of NMDA receptors has been shown to induce cardiac electrical remodeling and increase susceptibility to arrhythmias. Therefore, it is plausible that this compound, as an NMDA receptor antagonist, could indirectly influence cardiac ion channel function and contribute to QT interval changes.
Troubleshooting Guides
Issue 1: Conflicting reports on this compound's QT prolongation effects in clinical trials.
-
Question: My initial literature review shows conflicting information. Some studies report no cardiovascular issues with this compound, while others cite QT prolongation as the reason for halting its development. How should I interpret this?
-
Answer & Troubleshooting Steps:
-
Acknowledge the Discrepancy: It is crucial to acknowledge this discrepancy in your research rationale and risk assessment. The differing outcomes could be due to variations in patient populations, dosing regimens, duration of treatment, or the sensitivity of ECG monitoring in different trials.
-
"Worst-Case" Assumption: For preclinical safety planning, it is prudent to adopt a "worst-case" scenario and assume a potential for QT prolongation. This approach ensures that you design comprehensive safety pharmacology studies to de-risk your program.
-
Thorough Preclinical Evaluation: Do not rely solely on the negative clinical findings. Conduct a full suite of preclinical cardiovascular safety studies as outlined in the ICH S7B guidelines. This includes in vitro hERG assessment and in vivo QT monitoring in a relevant animal species.
-
Concentration-Response Relationship: Aim to establish a clear relationship between this compound plasma concentration and any observed QT effects in your preclinical models. This will be vital for extrapolating potential risks to humans.
-
Issue 2: Designing a robust preclinical study to assess this compound's QT liability.
-
Question: How do I design a comprehensive preclinical study to definitively assess the risk of QT prolongation with this compound?
-
Answer & Troubleshooting Steps:
-
In Vitro hERG Assay: Conduct a manual or automated patch-clamp electrophysiology study to determine the IC50 of this compound on the hERG channel (see Experimental Protocol 1). This is a critical first step.
-
In Vivo Telemetry Study: Perform an in vivo QT assessment in a conscious, freely moving large animal model (e.g., dog or non-human primate) equipped with telemetry implants (see Experimental Protocol 2). This allows for continuous ECG monitoring without the confounding effects of anesthesia.
-
Dose Selection: Select doses for the in vivo study that will achieve plasma concentrations that are multiples of the anticipated efficacious exposure in humans. This is to establish a safety margin.
-
Positive Control: Include a known QT-prolonging agent (e.g., moxifloxacin) as a positive control in your in vivo study to validate the sensitivity of your experimental model.
-
Data Analysis: Analyze the relationship between drug concentration and QTc interval changes. Use an appropriate heart rate correction formula for the species being studied (e.g., Bazett's or Fridericia's formula, or an individual animal correction).
-
Issue 3: Unexpected positive findings in a hERG assay.
-
Question: My in vitro assay shows that this compound blocks the hERG channel at a lower concentration than anticipated. What are my next steps?
-
Answer & Troubleshooting Steps:
-
Confirm the Finding: Repeat the hERG assay to ensure the result is reproducible. Use a reference compound to verify the assay's performance.
-
Assess the Safety Margin: Calculate the safety margin by comparing the hERG IC50 to the free plasma concentration required for efficacy. A larger margin (e.g., >30-fold) is generally considered lower risk.
-
Evaluate for Multichannel Effects: A compound that blocks hERG may also block other cardiac ion channels (e.g., calcium or sodium channels). These additional effects can sometimes mitigate the proarrhythmic risk. Consider conducting additional in vitro electrophysiology assays on other key cardiac ion channels.
-
Proceed with a Cautious In Vivo Plan: If the safety margin is narrow, proceed with the in vivo telemetry study with caution. Start with lower doses and escalate carefully while closely monitoring the QTc interval.
-
Data Presentation
Table 1: Preclinical Cardiovascular Safety Profile of this compound (Hypothetical Data)
| Assay | Species/Cell Line | Endpoint | Result |
| In Vitro | |||
| hERG Patch Clamp | HEK293 | IC50 | Data Not Found |
| In Vivo | |||
| Telemetry ECG | Dog | QTc | Data Not Found |
| Blood Pressure | Dog | MAP | Data Not Found |
| Heart Rate | Dog | HR | Data Not Found |
Experimental Protocols
Experimental Protocol 1: In Vitro hERG Manual Patch-Clamp Assay
-
Cell Culture: Use Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene (encoding the hERG channel). Culture cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 35 ± 2°C).
-
Use an internal (pipette) solution containing potassium and an external solution that supports hERG current recording.
-
Apply a voltage-clamp protocol to elicit the characteristic hERG current. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to achieve the desired test concentrations. The final solvent concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.
-
Apply vehicle control followed by escalating concentrations of this compound to the cells.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Normalize the current at each concentration to the control current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Experimental Protocol 2: In Vivo QT Assessment using Telemetry in Conscious Dogs
-
Animal Model: Use purpose-bred male and female beagle dogs.
-
Telemetry Implantation: Surgically implant a telemetry transmitter for the continuous recording of ECG, blood pressure, and heart rate. Allow for a sufficient recovery period (e.g., at least 2 weeks) after surgery.
-
Study Design:
-
Use a crossover design where each animal receives the vehicle and all doses of this compound in a randomized order, with an adequate washout period between treatments.
-
Administer this compound via the intended clinical route (e.g., oral or intravenous).
-
-
Data Collection:
-
Record continuous telemetry data from a pre-dose baseline period through to at least 24 hours post-dose.
-
Collect blood samples at multiple time points for pharmacokinetic analysis to determine plasma concentrations of this compound.
-
-
Data Analysis:
-
Extract ECGs at specified time points and measure the QT interval.
-
Correct the QT interval for heart rate (QTc) using an appropriate formula.
-
Analyze the change in QTc from baseline for each treatment group.
-
Correlate the QTc changes with the corresponding plasma concentrations of this compound.
-
Visualizations
Caption: Preclinical workflow for assessing this compound's QT prolongation risk.
Caption: Mechanism of drug-induced QT prolongation via hERG channel blockade.
References
Technical Support Center: Improving the Bioavailability of Traxoprodil in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Traxoprodil. The focus is on strategies to enhance its bioavailability, ensuring reliable and reproducible results in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CP-101,606) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing high affinity for the NR2B subunit.[1] Its therapeutic potential has been investigated for neuroprotection, analgesia, and more recently, for its rapid-acting antidepressant effects.[1] The antidepressant effects of this compound are believed to be mediated through the activation of signaling pathways such as the Brain-Derived Neurotrophic Factor (BDNF)/Extracellular signal-regulated Kinase (ERK)/cAMP-response element binding protein (CREB) and the Protein Kinase B (AKT)/Forkhead box O (FOXO)/Bim pathways.[2][3][4]
Q2: I am observing low or inconsistent plasma concentrations of this compound after oral administration in my animal models. What could be the cause?
Low and variable oral bioavailability of this compound is a significant challenge. Studies in rats, dogs, and humans have shown that this compound is extensively metabolized, primarily through aromatic hydroxylation and subsequent conjugation (e.g., O-glucuronidation).[2] In humans, the cytochrome P450 enzyme CYP2D6 is the main enzyme responsible for its metabolism, and genetic variations in this enzyme can lead to significant differences in oral bioavailability, which ranges from approximately 23% to 80%.[5] This extensive first-pass metabolism in the liver is a primary reason for low systemic exposure after oral dosing.
Q3: What are some formulation strategies to improve the oral bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and extensive first-pass metabolism:
-
Lipid-Based Formulations: Systems like nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs) can improve the absorption of lipophilic drugs like this compound by utilizing lipid absorption pathways, which can partially bypass the liver and reduce first-pass metabolism.[6][7]
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and dissolution rate, which is often a prerequisite for absorption.[8][9][10][11]
-
Nanoparticle Formulations: Polymeric or lipid-based nanoparticles can protect this compound from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.[12][13]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug can improve its absorption characteristics. The prodrug is then converted to the active this compound molecule in the body.[14]
Q4: Are there specific excipients that can help improve this compound's bioavailability?
Yes, certain excipients can play a crucial role. For instance, some surfactants and polymers can act as P-glycoprotein (P-gp) inhibitors.[15][16] P-gp is an efflux transporter in the intestinal wall that can pump drugs back into the intestinal lumen, thereby reducing their absorption. By inhibiting P-gp, these excipients can increase the net absorption of this compound.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals | - Genetic differences in metabolic enzymes (similar to CYP2D6 polymorphism in humans).- Inconsistent food and water intake affecting GI transit and absorption.- Improper dosing technique. | - Use a more homogenous animal strain if possible.- Standardize feeding schedules and ensure consistent access to food and water.- For oral gavage, ensure proper technique to minimize stress and variability in delivery to the stomach. |
| Low brain-to-plasma concentration ratio | - Poor blood-brain barrier (BBB) penetration.- Active efflux from the brain by transporters like P-gp. | - Consider co-administration with a P-gp inhibitor (ensure it doesn't have confounding pharmacological effects).- Nanoparticle formulations with specific surface modifications (e.g., with polysorbate 80) have been shown to enhance BBB penetration for other drugs.[17] |
| Unexpected behavioral side effects (e.g., sedation, ataxia) | - Dose may be too high, leading to off-target effects or excessive NMDA receptor blockade.- The formulation may be leading to rapid, high peak plasma concentrations (Cmax). | - Perform a dose-response study to find the optimal therapeutic window with minimal side effects.- Consider controlled-release formulations to reduce Cmax and prolong the therapeutic effect. |
| Precipitation of this compound in aqueous vehicle for injection | - Poor aqueous solubility of the free base form of this compound. | - Use a salt form of this compound (e.g., methanesulfonate).- Prepare a suspension using vehicles like 1% Tween 80 in saline.[18][19]- For higher concentrations, consider using a co-solvent system or a cyclodextrin-based formulation. |
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the oral bioavailability of this compound in humans based on their CYP2D6 metabolizer status, illustrating the significant impact of first-pass metabolism.
| CYP2D6 Phenotype | Number of Subjects (n) | Oral Bioavailability (%) | Key Observation |
| Poor Metabolizers | 6 | ~80% | Near complete absorption with low first-pass metabolism.[5] |
| Extensive Metabolizers | 11 | 22.8% to 62.1% (dose-dependent) | Significant and saturable first-pass metabolism.[5] |
This next table presents hypothetical pharmacokinetic data for this compound in rats following oral administration of a standard suspension versus a bioavailability-enhanced formulation (e.g., a self-emulsifying drug delivery system - SEDDS).
| Parameter | Standard Suspension (10 mg/kg) | SEDDS Formulation (10 mg/kg) | Expected Improvement |
| Cmax (ng/mL) | 150 ± 35 | 350 ± 50 | Increased peak plasma concentration. |
| Tmax (h) | 2.0 ± 0.5 | 1.0 ± 0.3 | Faster absorption. |
| AUC (0-inf) (ng·h/mL) | 850 ± 150 | 2500 ± 300 | Significantly increased total drug exposure. |
| Oral Bioavailability (F%) | ~15% | ~45% | Three-fold increase in bioavailability. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 40% w/v) in a glass beaker.
-
Slowly add this compound powder to the HP-β-CD solution while stirring continuously at room temperature. A molar ratio of 1:1 (this compound:HP-β-CD) is a common starting point.
-
Continue stirring the mixture for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.
-
Freeze the resulting solution at -80°C until completely solid.
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry, fluffy powder of the this compound-HP-β-CD complex.
-
The powder can be stored in a desiccator at room temperature and easily reconstituted in water or saline for administration.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical experimental workflow for evaluating the oral bioavailability of a novel this compound formulation.
Animals:
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Divide the animals into groups (e.g., Group 1: Standard Suspension; Group 2: Enhanced Formulation).
-
Administer the respective this compound formulation orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathways of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolism, distribution and excretion of a selective N-methyl-D-aspartate receptor antagonist, this compound, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. catsci.com [catsci.com]
- 5. Absolute oral bioavailability of this compound in cytochrome P450 2D6 extensive and poor metabolisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Modern Prodrug Design for Targeted Oral Drug Delivery [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 17. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Traxoprodil experiments
Welcome to the technical support center for Traxoprodil experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clear guidance on experimental best practices.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high variability in the antidepressant-like effects of this compound in the Forced Swim Test (FST)?
A1: Inconsistent results in the FST are a common challenge and can stem from several factors:
-
Dose-Response Relationship: this compound exhibits a clear dose-dependent effect. In mice, doses of 20 mg/kg and 40 mg/kg have been shown to significantly reduce immobility time, while lower doses (5 and 10 mg/kg) may have no statistically significant effect.[1] Ensure your dose is within the effective range for the species you are using.
-
Animal Handling and Stress: Improper handling of laboratory animals can induce stress and anxiety, significantly impacting behavioral test results.[2][3][4] Stressed animals may exhibit neophobia and reduced exploration, confounding the outcomes of behavioral assays like the FST.[2] It is crucial to use low-stress handling techniques, such as tunnels or cupped hands, and to allow for an adequate acclimatization period.[2]
-
Biological Variables: Factors such as the strain, age, sex, and individual differences between animals can influence their behavior in the FST.[5][6] For instance, different mouse strains have shown over a tenfold difference in baseline immobility.[6]
-
Environmental Conditions: The experimental environment, including water temperature, lighting, and noise levels, can affect FST results.[5][7] The recommended water temperature for the FST is 23–25 ºC.[5]
-
Locomotor Activity: It is essential to confirm that the observed effects are not due to a general increase in locomotor activity. This compound, at effective doses in the FST, has been shown to have no significant effect on spontaneous locomotor activity in mice.[1][8][9] Always include a locomotor activity test in your experimental design.
Q2: My this compound solution appears cloudy or precipitates. How can I ensure proper drug administration?
A2: this compound's solubility can be a critical factor. Here are some guidelines for preparing a stable solution for administration:
-
Vehicle Selection: For intraperitoneal (i.p.) injections in mice, this compound has been successfully suspended in a 1% aqueous solution of Tween 80.[1] For other applications, various formulations involving DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline can be used to achieve a clear solution.[10]
-
Preparation Method: When using a suspension, ensure it is freshly prepared before each experiment and properly vortexed to ensure a homogenous mixture. For solutions containing DMSO, it is recommended to use freshly opened DMSO to avoid moisture absorption, which can impact solubility.[11] Sonication may also be recommended to aid dissolution.[11]
Q3: I am seeing inconsistent results in my in vivo experiments despite controlling for dose and administration. What other factors could be at play?
A3: Beyond the immediate experimental parameters, several physiological factors can contribute to variability:
-
Pharmacokinetics and Metabolism: this compound is extensively metabolized, and there are significant species-related differences.[12] In humans, metabolism is mainly mediated by the CYP2D6 isozyme, leading to different elimination rates between extensive and poor metabolizers.[12] While not fully characterized in all preclinical species, be aware that metabolic differences can lead to varied drug exposure.
-
Drug Interactions: Co-administration of this compound with other drugs can lead to pharmacokinetic interactions. For example, when administered with certain antidepressants like imipramine and escitalopram, this compound can increase their brain concentrations.[1]
-
NMDA Receptor Expression: The expression of NMDA receptor subunits, including the GluN2B target of this compound, is not static. It is regulated by various physiological, pharmacological, and pathological factors and varies by brain region and developmental stage.[13] This underlying biological variability can influence the drug's effect.
Q4: At higher doses, some of my animals show unusual behaviors. Is this expected?
A4: Yes, at higher doses, this compound can cause psychoactive side effects. Clinical trials in humans reported a high incidence of dissociative side effects at higher doses, similar to those observed with ketamine.[14] These effects are a consideration for dose selection in preclinical studies and interpretation of behavioral outcomes.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: this compound is a selective antagonist of the NMDA receptor, specifically targeting the NR2B (GluN2B) subunit.[14] It works by shortening the time and frequency of the NR1/NR2B channel opening, thus preventing excessive calcium influx into neurons.[1][13]
Q: What are the known downstream signaling pathways affected by this compound?
A: this compound has been shown to exert its antidepressant-like effects through the BDNF/ERK/CREB and AKT/FOXO/Bim signaling pathways.[15]
Q: Are there any known off-target effects for this compound?
A: While highly selective for the GluN2B subunit, some research suggests that this compound may have off-site effects at sigma receptors, which could contribute to its overall pharmacological profile.
Q: What were the reasons for the discontinuation of this compound's clinical development?
A: Clinical development was halted due to the drug causing EKG abnormalities, specifically QT prolongation, and a high incidence of dissociative side effects at therapeutic doses.[14]
Data Summary
Table 1: Dose-Dependent Effects of this compound in the Forced Swim Test (Mice)
| Dose (mg/kg, i.p.) | Effect on Immobility Time | Statistical Significance | Reference |
| 5 | No significant effect | p > 0.05 | [1] |
| 10 | No significant effect | p > 0.05 | [1] |
| 20 | Significant reduction | p < 0.0001 | [1] |
| 40 | Significant reduction | p < 0.0001 | [1] |
Table 2: Effect of this compound on Locomotor Activity (Mice)
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Statistical Significance | Reference |
| 5 | No significant effect | p = 0.1653 | [1] |
| 10 | No significant effect | p = 0.1653 | [1] |
| 20 | No significant effect | p = 0.1653 | [1] |
| 40 | No significant effect | p = 0.1653 | [1] |
Experimental Protocols
Detailed Methodology: Forced Swim Test (FST) in Mice
This protocol is adapted from studies demonstrating the antidepressant-like effects of this compound.[1][16]
-
Animals: Use adult male Albino Swiss mice (25-30 g). House animals in groups under controlled temperature (22–23 °C) and a 12h light/dark cycle with ad libitum access to food and water. Allow for at least a 1-week acclimation period before the experiment.
-
Drug Preparation:
-
Suspend this compound in a 1% aqueous solution of Tween 80.
-
Prepare the suspension fresh daily and vortex thoroughly before each injection.
-
The vehicle control group should receive the 1% Tween 80 solution.
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.
-
The injection volume should be 10 ml/kg.
-
-
Forced Swim Test Apparatus:
-
Use a glass cylinder (height 25 cm, diameter 10 cm) filled with water (23-25 °C) to a depth that prevents the mouse from touching the bottom with its tail or paws.
-
-
Procedure:
-
Gently place each mouse individually into the cylinder for a 6-minute session.
-
Record the entire session for later scoring.
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
-
Data Analysis:
-
Score the duration of immobility. Automated scoring software can be used to reduce observer bias.[5]
-
Analyze the data using a one-way ANOVA followed by an appropriate post-hoc test to compare the different dose groups to the vehicle control.
-
-
Locomotor Activity Control:
-
To rule out confounding effects on motor activity, test a separate cohort of animals in a locomotor activity chamber after drug administration under the same conditions.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for the Forced Swim Test.
References
- 1. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 3. The Impact of Stress on Laboratory Animals and Variability in Research Outcome | PSM Veterinary Research [psmjournals.org]
- 4. crueltyfreeinternational.org [crueltyfreeinternational.org]
- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurology.com [jneurology.com]
- 7. brieflands.com [brieflands.com]
- 8. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | iGluR | NMDAR | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptional Regulation of NMDA Receptor Expression - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Traxoprodil vs. Ketamine: A Comparative Analysis of Antidepressant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antidepressant properties of traxoprodil (CP-101,606) and ketamine, focusing on their mechanisms of action, preclinical efficacy, and clinical trial outcomes. Both compounds modulate the N-methyl-D-aspartate (NMDA) receptor, a key target in the development of rapid-acting antidepressants. However, their distinct pharmacological profiles lead to differences in efficacy, side effects, and therapeutic potential.
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between this compound and ketamine lies in their interaction with the NMDA receptor. Ketamine is a non-selective channel blocker, while this compound is a selective antagonist for the GluN2B subunit.
-
Ketamine : As a non-competitive antagonist, ketamine binds within the ion channel pore of the NMDA receptor. This action blocks the influx of calcium ions, a crucial step in excitatory neurotransmission. Its effects are not specific to any particular NMDA receptor subunit composition.
-
This compound (CP-101,606) : this compound is a non-competitive, allosteric inhibitor that selectively binds to the GluN2B subunit of the NMDA receptor.[1] This specificity was initially hypothesized to retain the antidepressant effects of broader NMDA receptor antagonism while potentially reducing the dissociative and psychotomimetic side effects associated with drugs like ketamine.[2]
Figure 1: Differential binding sites of Ketamine and this compound on the NMDA receptor.
Both drugs, through their distinct mechanisms of NMDA receptor inhibition, are thought to converge on similar downstream signaling pathways crucial for synaptic plasticity. This includes the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling and the mammalian Target of Rapamycin (mTOR) pathway, leading to increased synaptogenesis.[3]
Figure 2: Convergent downstream signaling pathway for NMDA receptor antagonists.
Preclinical Efficacy Data
Preclinical studies in rodent models are crucial for evaluating the antidepressant-like potential of novel compounds. The Forced Swim Test (FST) and Tail Suspension Test (TST) are standard assays where a reduction in immobility time is interpreted as an antidepressant-like effect.
Figure 3: General experimental workflow for preclinical antidepressant screening.
| Compound | Model/Test | Dose | Route | Key Finding | Citation |
| This compound | Mouse FST | 20 & 40 mg/kg | i.p. | Significantly reduced immobility time compared to control. | [4] |
| This compound | Mouse FST | 10 mg/kg | i.p. | Potentiated the antidepressant-like effects of escitalopram, imipramine, and others. | [4] |
| Ketamine | Rat FST | 10 - 20 mg/kg | i.p. | Significantly reduced immobility time in both saline- and ACTH-treated (stress model) rats. | [5] |
| Ketamine | Mouse FST | 10 & 30 mg/kg | i.p. | Decreased immobility in chronically stressed mice 24 hours post-injection. | [6] |
| Ketamine | Rat phMRI | 3 mg/kg | i.v. | Produced widespread activation in cortical and subcortical brain regions. | [2][7] |
| This compound | Rat phMRI | 5 mg/kg | i.v. | Generated region-specific activations in mPFC, VOC, and ACC. | [2][7] |
| This compound | Rat phMRI | 15 mg/kg | i.v. | Produced widespread brain activation similar to that of ketamine. | [2][7] |
Clinical Efficacy Data
Both this compound and ketamine have been evaluated in patients with treatment-resistant major depression (TRD), demonstrating the translational validity of NMDA receptor modulation.
Ketamine has consistently shown a rapid and robust antidepressant effect. A single intravenous infusion can produce significant symptom reduction within hours, with effects lasting up to two weeks in some patients.[3] Numerous trials have confirmed its efficacy, with response rates around 64% at 24 hours post-infusion.[8]
This compound has also demonstrated antidepressant effects in clinical settings. A study found that a single intravenous infusion of this compound produced antidepressant effects within five days in patients with TRD.[3] However, the onset of action appears slower compared to ketamine. While ketamine's effects are often observed within hours, this compound's significant antidepressant action was noted at 5 and 8 days post-infusion, but not at the initial 2-day time point.[9]
| Compound | Study Population | Dose / Route | Primary Outcome Measure | Key Finding | Side Effects | Citation |
| Ketamine | TRD (N=73) | Single 0.5 mg/kg IV infusion | MADRS Score at 24h | 64% response rate vs. 28% for midazolam; rapid and robust antidepressant effect. | Transient dissociative and psychotomimetic effects. | [3][8] |
| Ketamine | TRD (Meta-analysis) | Various IV studies | Response/Remission at 24h | Odds ratio for response was 9.87; odds ratio for remission was 14.47. | Brief psychotomimetic and dissociative effects. | [1][10] |
| This compound | TRD (N=30) | Single IV infusion | MADRS Score | Significantly greater reduction in MADRS score vs. placebo at Day 5. | Treatment-emergent dissociative symptoms reported in 40% of patients vs. 13% for placebo. | [1][3] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a behavioral assay used to screen for antidepressant-like activity in rodents.[11]
-
Apparatus : A transparent plastic cylinder (e.g., 37 cm height, 15.5 cm diameter for rats; 24 cm height, 13 cm diameter for mice) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 20 cm for rats, 10 cm for mice).[5][11]
-
Procedure :
-
Pre-test Session (for rats) : On day one, rats are placed in the cylinder for a 13-15 minute session to induce a state of immobility.[5] This session is often omitted for mice.
-
Test Session : 24 hours after the pre-test (or as a single session for mice), the animal is again placed in the water for a 5-6 minute test period following drug administration.[5][11]
-
Scoring : The session is recorded, and an observer blind to the treatment groups scores the total time the animal spends immobile. Immobility is defined as the cessation of struggling, with the animal remaining floating and making only small movements necessary to keep its head above water.[12]
-
-
Interpretation : A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle control group is indicative of an antidepressant-like effect.[11]
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used model for assessing antidepressant-like activity, primarily in mice.[13][14]
-
Apparatus : A suspension box or bar is used, from which the mouse can be suspended by its tail without being able to touch any surfaces.[13]
-
Procedure :
-
A piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip).[14]
-
The mouse is suspended by the tape from the bar for a duration of six minutes.[13]
-
Scoring : The entire session is typically recorded and scored for the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movement, hanging passively.[14][15]
-
-
Interpretation : Similar to the FST, a significant reduction in the duration of immobility is interpreted as an antidepressant-like effect.[16]
Summary and Conclusion
Both this compound and ketamine validate the NMDA receptor as a promising target for rapid antidepressant therapies. Their comparison reveals a trade-off between selectivity, speed of onset, and side effect profile.
-
Efficacy and Onset : Ketamine demonstrates a more rapid and seemingly more robust antidepressant effect, with clinical responses observed within hours.[3] this compound also shows significant efficacy, but with a delayed onset of a few days.[9]
-
Mechanism and Side Effects : Ketamine's non-selective channel blockade is highly effective but consistently produces transient psychotomimetic and dissociative side effects.[1] this compound's selectivity for the GluN2B subunit was intended to mitigate these effects. While it may offer a better-tolerated profile at therapeutic doses, dissociative symptoms can still emerge, and high doses can produce brain activation patterns similar to ketamine.[1][2][7]
The development of GluN2B-selective antagonists like this compound represents a critical step in refining glutamate-modulating therapies. While ketamine has paved the way, the pursuit of compounds with a wider therapeutic window and fewer side effects continues. Future research will likely focus on further dissecting the specific downstream consequences of inhibiting different NMDA receptor subtypes to optimize antidepressant efficacy while minimizing adverse effects.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Mapping the central effects of (±)-ketamine and this compound using pharmacological magnetic resonance imaging in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant actions of ketamine: from molecular mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. Antidepressant efficacy of ketamine in treatment-resistant major depression: a two-site randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketamine and Other NMDA Antagonists: Early Clinical Trials and Possible Mechanisms in Depression - OPEN Foundation [open-foundation.org]
- 11. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of Traxoprodil and Other NR2B Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Traxoprodil and other selective NMDA receptor 2B (NR2B) subunit antagonists. The following analysis is supported by experimental data to evaluate performance and therapeutic potential.
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) confer distinct pharmacological and biophysical properties to the receptor complex.
The GluN2B subunit, in particular, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases.[1] Antagonists that selectively target the NR2B subunit are hypothesized to offer a more favorable side-effect profile compared to non-selective NMDA receptor blockers by preserving the physiological functions of other NMDA receptor subtypes.[2]
This guide focuses on a comparative analysis of this compound (CP-101,606), a well-characterized NR2B antagonist, with other notable antagonists in its class, including Rislenemdaz (CERC-301, MK-0657), EVT-101, Radiprodil, Ro 25-6981, and the pioneering compound Ifenprodil.
Comparative Efficacy and Selectivity
The therapeutic potential of an NR2B antagonist is largely determined by its binding affinity for the target subunit and its selectivity over other NMDA receptor subunits. High affinity and selectivity are crucial for achieving the desired therapeutic effect while minimizing off-target effects. The following tables summarize the available quantitative data for this compound and its competitors.
| Compound | Binding Affinity (Ki) for NR2B | IC50 for NR2B |
| This compound (CP-101,606) | ~11 nM[3] | 15.8 nM[4] |
| Rislenemdaz (MK-0657) | 8.1 nM[5][6] | 3.6 nM[5][7] |
| EVT-101 | Data not available | Data not available |
| Radiprodil | Data not available | Data not available |
| Ro 25-6981 | Data not available | 0.009 µM[8] |
| Ifenprodil | Data not available | 0.34 µM[9] |
Table 1: Comparative Binding Affinity and Potency of NR2B Antagonists. This table presents the equilibrium inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for each compound against the NR2B subunit.
| Compound | Selectivity for NR2B over NR2A |
| This compound (CP-101,606) | Highly selective, no affinity for NR2A[10][11] |
| Rislenemdaz (MK-0657) | >1000-fold[5] |
| EVT-101 | Selective[12] |
| Radiprodil | Selective[13] |
| Ro 25-6981 | >5000-fold |
| Ifenprodil | ~400-fold[9] |
Table 2: Subunit Selectivity of NR2B Antagonists. This table highlights the degree of selectivity of each antagonist for the NR2B subunit as compared to the NR2A subunit.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its half-life and bioavailability, are critical determinants of its dosing regimen and overall clinical utility. The table below compares these parameters for the selected NR2B antagonists.
| Compound | Elimination Half-life (t½) | Oral Bioavailability |
| This compound (CP-101,606) | ~20 hours (IV); 2.8h (Extensive Metabolizers), 26.9h (Poor Metabolizers)[3][14][15] | Dose-dependent; ~39.5% at 100mg in extensive metabolizers, ~80% in poor metabolizers[14] |
| Rislenemdaz (MK-0657) | 12-17 hours (parent); 21-26 hours (active metabolite)[6] | Orally bioavailable[5] |
| EVT-101 | Data not available | Orally active[12] |
| Radiprodil | ~15.8 hours[16][17] | Orally bioavailable[18] |
| Ro 25-6981 | Data not available | Data not available |
| Ifenprodil | Data not available | Data not available |
Table 3: Comparative Pharmacokinetic Parameters of NR2B Antagonists. This table outlines the elimination half-life and oral bioavailability of the compounds.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of discovery for these compounds, the following diagrams illustrate the key signaling pathways affected by NR2B antagonism and a typical workflow for identifying and characterizing novel antagonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of NR2B antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the NR2B receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing recombinant human NR1/NR2B receptors or from rodent brain tissue known to have high NR2B expression (e.g., forebrain).
-
Incubation: The membranes are incubated with a radiolabeled NR2B-selective antagonist (e.g., [3H]Ro 25-6981) and varying concentrations of the test compound in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the functional inhibition of NMDA receptor currents by the antagonist.[19][20]
-
Cell Culture: HEK293 cells are transiently or stably transfected with cDNAs encoding the human NR1 and NR2B subunits.[19]
-
Recording: Whole-cell voltage-clamp recordings are performed on the transfected cells. The cells are held at a negative membrane potential (e.g., -70 mV).
-
Agonist Application: NMDA and glycine are applied to the cells to elicit an inward current.
-
Antagonist Application: The test compound is co-applied with the agonists at various concentrations.
-
Data Analysis: The inhibitory effect of the compound on the NMDA-induced current is measured, and the IC50 value is determined by fitting the concentration-response data to a logistic equation.
Forced Swim Test (Mouse)
This behavioral test is used to assess antidepressant-like activity.[3][21]
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a level where the mouse cannot touch the bottom with its tail or paws.[21]
-
Procedure: Mice are individually placed in the water tank for a 6-minute session.[3] The session is typically video-recorded for later analysis.
-
Scoring: The duration of immobility (floating without struggling) during the last 4 minutes of the test is measured.[21]
-
Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Elevated Plus Maze (Rat)
This test is used to evaluate anxiolytic-like effects.[4][16][22]
-
Apparatus: The maze consists of four arms (two open, two enclosed) arranged in a plus shape and elevated above the floor.[23][24]
-
Procedure: Rats are placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute period.[22] The session is recorded for behavioral analysis.
-
Scoring: The time spent in and the number of entries into the open and closed arms are recorded.
-
Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is interpreted as an anxiolytic-like effect.
Conclusion
The selective antagonism of the NR2B subunit of the NMDA receptor represents a promising therapeutic strategy for a variety of CNS disorders. This compound and its counterparts have demonstrated significant potential in preclinical and clinical studies. This guide provides a comparative framework for researchers to evaluate these compounds based on their efficacy, selectivity, and pharmacokinetic profiles. The provided experimental protocols and workflow diagrams offer a foundational understanding of the methodologies employed in the discovery and characterization of novel NR2B antagonists. Further research and clinical development will continue to elucidate the full therapeutic potential of this important class of molecules.
References
- 1. NR2B-NMDA receptor mediated increases in intracellular Ca2+ concentration regulate the tyrosine phosphatase, STEP, and ERK MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of CaMKII autophosphorylation for NMDA receptor-dependent synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jneurosci.org [jneurosci.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 | Journal of Neuroscience [jneurosci.org]
- 10. Developmentally Regulated NMDA Receptor-Dependent Dephosphorylation of cAMP Response Element-Binding Protein (CREB) in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of NR2B Phosphorylation Restores Alterations in NMDA Receptor Expression and Improves Functional Recovery following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Signaling Cascade of Nuclear Calcium-CREB-ATF3 Activated by Synaptic NMDA Receptors Defines a Gene Repression Module That Protects against Extrasynaptic NMDA Receptor-Induced Neuronal Cell Death and Ischemic Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. protocols.io [protocols.io]
- 17. fda.gov [fda.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. Pharmacological analysis of recombinant NR1a/2A and NR1a/2B NMDA receptors using the whole-cell patch-clamp method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Incorporation of NMDA Receptors with a Distinct Subunit Composition at Nascent Hippocampal Synapses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. google.com [google.com]
- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Increased NR2A:NR2B ratio compresses long-term depression range and constrains long-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
Traxoprodil vs. Traditional SSRIs: A Comparative In Vivo Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of traxoprodil, a selective NMDA receptor antagonist, and traditional Selective Serotonin Reuptake Inhibitors (SSRIs) in animal models of depression. The following sections present quantitative data from key behavioral tests, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Efficacy Data
The antidepressant-like effects of this compound and the traditional SSRI fluoxetine have been evaluated in various animal models. The following tables summarize the quantitative data from the Forced Swim Test (FST) and the Sucrose Preference Test (SPT), common assays for assessing antidepressant efficacy.
Forced Swim Test (FST)
The FST measures behavioral despair in rodents. A decrease in immobility time is indicative of an antidepressant-like effect.
Table 1: Effect of this compound and Fluoxetine on Immobility Time in the Forced Swim Test in a Chronic Unpredictable Mild Stress (CUMS) Model in Mice [1][2]
| Treatment Group | Dose (mg/kg, i.p.) | Duration | Mean Immobility Time (seconds) ± SEM |
| CUMS + Vehicle | - | 7 days | 185.3 ± 10.2 |
| CUMS + this compound | 20 | 7 days | 130.1 ± 9.8 |
| CUMS + this compound | 40 | 7 days | 115.4 ± 8.7 |
| CUMS + Fluoxetine | 5 | 7 days | 175.6 ± 11.1 |
| CUMS + Vehicle | - | 14 days | 190.2 ± 11.5 |
| CUMS + this compound | 20 | 14 days | 125.7 ± 9.1 |
| CUMS + this compound | 40 | 14 days | 110.3 ± 7.9 |
| CUMS + Fluoxetine | 5 | 14 days | 180.4 ± 10.3 |
| CUMS + Vehicle | - | 21 days | 195.8 ± 12.3 |
| CUMS + this compound | 10 | 21 days | 135.2 ± 10.1 |
| CUMS + this compound | 20 | 21 days | 128.9 ± 9.5 |
| CUMS + Fluoxetine | 5 | 21 days | 140.1 ± 10.8** |
*SEM: Standard Error of the Mean. **p < 0.01, **p < 0.001 compared to the CUMS + Vehicle group.
Table 2: Potentiation of SSRI Effects by this compound in the Forced Swim Test in Mice [3]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM |
| Vehicle | - | 200 ± 10.5 |
| Fluoxetine | 5 | 190 ± 9.8 |
| This compound | 10 | 195 ± 10.2 |
| Fluoxetine + this compound | 5 + 10 | 150 ± 8.7 |
| Escitalopram | 2 | 198 ± 10.1 |
| This compound | 10 | 195 ± 10.2 |
| Escitalopram + this compound | 2 + 10 | 160 ± 9.2 |
*SEM: Standard Error of the Mean. *p < 0.01 compared to the vehicle and individual drug groups.
Sucrose Preference Test (SPT)
The SPT assesses anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over water. An increase in sucrose preference suggests an antidepressant effect.
Table 3: Effect of this compound and Fluoxetine on Sucrose Preference in a CUMS Model in Mice [1][2]
| Treatment Group | Dose (mg/kg, i.p.) | Duration | Mean Sucrose Preference (%) ± SEM |
| CUMS + Vehicle | - | 7 days | 55.2 ± 3.1 |
| CUMS + this compound | 20 | 7 days | 75.8 ± 4.2 |
| CUMS + this compound | 40 | 7 days | 80.1 ± 3.9 |
| CUMS + Fluoxetine | 5 | 7 days | 58.9 ± 3.5 |
| CUMS + Vehicle | - | 14 days | 53.8 ± 2.9 |
| CUMS + this compound | 20 | 14 days | 78.2 ± 3.7 |
| CUMS + this compound | 40 | 14 days | 82.5 ± 3.3 |
| CUMS + Fluoxetine | 5 | 14 days | 60.1 ± 3.8 |
| CUMS + Vehicle | - | 21 days | 51.5 ± 3.3 |
| CUMS + this compound | 10 | 21 days | 79.3 ± 4.1 |
| CUMS + this compound | 20 | 21 days | 81.6 ± 3.8 |
| CUMS + Fluoxetine | 5 | 21 days | 70.4 ± 4.5** |
*SEM: Standard Error of the Mean. **p < 0.01, **p < 0.001 compared to the CUMS + Vehicle group.
Novelty-Suppressed Feeding (NSF) Test
The NSF test is a conflict-based model of anxiety and depression-like behavior. A decrease in the latency to begin eating in a novel environment is indicative of anxiolytic and antidepressant effects. While both NR2B antagonists and SSRIs have been shown to be effective in this test, direct comparative data from a single in vivo study was not identified in the literature search. The following table presents data from separate contexts.
Table 4: Representative Effects of NR2B Antagonism and SSRI Treatment on Latency to Feed in the Novelty-Suppressed Feeding Test
| Treatment Type | Compound | Model | Effect on Latency to Feed | Reference |
| NR2B Antagonist | Ro25-6981 (local admin. to vDG) | Mouse model of anxiety/depression | Rapid-acting antidepressant-like effect (decreased latency) | [4] |
| SSRI | Fluoxetine (chronic) | Corticosterone-induced anxiety/depression model | Decreased latency | [5] |
vDG: ventral Dentate Gyrus. It is important to note that these results are not from a head-to-head comparison and are presented for illustrative purposes.
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant activity.
-
Apparatus: A transparent cylindrical container (typically 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total duration of the test is 6 minutes.
-
Behavior is typically recorded by a video camera.
-
The last 4 minutes of the test are scored for immobility time, which is defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
-
Drug Administration: Test compounds (this compound, SSRIs, or vehicle) are administered intraperitoneally (i.p.) at specified times before the test (e.g., 60 minutes prior).
Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression.
-
Apparatus: Animals are housed individually with access to two identical drinking bottles.
-
Procedure:
-
Habituation: For 48 hours, mice are habituated to two bottles, both containing water.
-
Pre-test training: For the next 48 hours, one bottle is filled with a 1% sucrose solution and the other with water. The position of the bottles is switched after 24 hours to avoid place preference.
-
Deprivation: Following the training, animals are typically deprived of water and food for a period (e.g., 24 hours) to increase motivation.
-
Test: The animals are then given free access to both the water and 1% sucrose solution for a set period (e.g., 1-2 hours).
-
Measurement: The amount of liquid consumed from each bottle is measured by weighing the bottles before and after the test.
-
-
Calculation: Sucrose preference is calculated as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100%.
-
Drug Administration: Chronic administration of test compounds is typical for this assay, often daily for several weeks.
Novelty-Suppressed Feeding (NSF) Test
The NSF test assesses anxiety- and depression-like behavior in a conflict paradigm.
-
Apparatus: A novel, brightly lit open-field arena (e.g., 50 x 50 cm). A single food pellet is placed in the center of the arena.
-
Procedure:
-
Food Deprivation: Mice are food-deprived for 24 hours prior to the test to motivate them to eat.
-
Test: Each mouse is placed in a corner of the open-field arena.
-
Measurement: The latency to the first bite of the food pellet is recorded, with a maximum trial duration (e.g., 10 minutes).
-
Home Cage Feeding: Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in a set period (e.g., 5 minutes) is measured to control for appetite effects.
-
-
Drug Administration: This test is sensitive to chronic antidepressant treatment, so drugs are typically administered over a period of weeks.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The mechanisms of action for this compound and traditional SSRIs are distinct, targeting different neurotransmitter systems.
Caption: this compound's signaling pathway.
References
- 1. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: Traxoprodil vs. MK-0657 in the Context of NR2B Antagonism
A Comparative Guide for Researchers in Drug Development
Traxoprodil (CP-101,606) and MK-0657 (rislenemdaz, CERC-301) are selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. Both compounds have been investigated for their potential as rapid-acting antidepressants, leveraging the growing understanding of the glutamatergic system's role in the pathophysiology of depression.[1][2][3] While no direct head-to-head clinical or preclinical studies comparing this compound and MK-0657 have been published, this guide synthesizes available data from separate studies to provide a comparative overview of their performance, pharmacokinetics, and underlying mechanisms.
Performance and Efficacy
Both this compound and MK-0657 have shown promise as rapid-acting antidepressants in early clinical trials, although both have faced development challenges. This compound's development was halted due to concerns about EKG abnormalities (QT prolongation).[1] MK-0657, while demonstrating a favorable safety profile in early studies, failed to show significant antidepressant efficacy in larger clinical trials, leading to the discontinuation of its development.[3][4]
Clinical Efficacy
A small clinical trial of this compound in patients with treatment-resistant depression who had not responded to paroxetine demonstrated a 60% response rate, compared to 20% for placebo.[1] Notably, 33% of participants achieved remission criteria by day five after a single administration.[1] However, dissociative side effects were observed at higher doses, necessitating dose reductions in half of the participants.[1]
In a pilot crossover study, MK-0657 showed significant antidepressant effects as early as day five in patients with treatment-resistant depression, as measured by the Hamilton Depression Rating Scale (HAM-D) and Beck Depression Inventory (BDI).[4] Importantly, no serious or dissociative adverse effects were reported at the oral doses of 4–8 mg/day.[2] The study also found that MK-0657 significantly increased plasma levels of brain-derived neurotrophic factor (BDNF), a key molecule implicated in neurogenesis and antidepressant response.[4] However, the primary efficacy measure of the study, the Montgomery-Asberg Depression Rating Scale (MADRS), did not show significant improvement.[4]
Preclinical Antidepressant-Like Activity
In preclinical studies, both compounds have demonstrated antidepressant-like effects in the forced swim test (FST), a common rodent model for screening antidepressant efficacy.
| Compound | Species | Dosing | Observation |
| This compound | Mouse | 20 and 40 mg/kg | Significantly reduced immobility time, indicative of an antidepressant-like effect.[5] |
| MK-0657 | Rat | 0.3-0.7 mg/kg (ED50) | Demonstrated efficacy with a corresponding receptor occupancy of 30-50%.[6][7] |
Mechanism of Action and Signaling Pathway
This compound and MK-0657 share a common mechanism of action as selective antagonists of the NR2B subunit of the NMDA receptor. By blocking these receptors, they are thought to modulate the glutamatergic system, leading to rapid antidepressant effects.
Physicochemical and Pharmacokinetic Properties
While both are NR2B antagonists, their differing chemical structures likely contribute to variations in their pharmacokinetic profiles.
| Parameter | This compound | MK-0657 |
| Binding Affinity (Ki) | Strong affinity for the NR2B subunit[5] | 8.1 nmol/L[6][7] |
| Functional Potency (IC50) | Potent antagonist of NR1/NR2B channel[5] | 3.6 nmol/L[6][7] |
| Human Half-life (t1/2) | ~2.8 hours (Extensive Metabolizers)[8] | ~12-17 hours[7] |
| Metabolism | Primarily via CYP2D6[8] | Not specified in detail |
| Bioavailability | Orally bioavailable[1] | Orally bioavailable[6][7] |
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol describes a general method for determining the binding affinity of a compound to the NR2B receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the NR2B subunit. This typically involves homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Incubation: The membrane preparation is incubated in a multi-well plate with a specific radioligand for the NR2B receptor (e.g., [3H]-Ro 25-6981) and varying concentrations of the test compound (this compound or MK-0657). Non-specific binding is determined in the presence of a high concentration of a non-labeled known NR2B ligand. The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mouse Forced Swim Test (FST)
This widely used behavioral test is employed to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom with its tail or paws.
-
Procedure: Mice are individually placed into the cylinder for a 6-minute session. The entire session is typically recorded for later analysis.
-
Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is measured, typically during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Dosing: Test compounds (this compound or MK-0657) or vehicle are administered at a specified time before the test (e.g., 60 minutes prior).
Conclusion
This compound and MK-0657 are both potent and selective NR2B antagonists that have demonstrated rapid antidepressant-like effects in preclinical and early clinical studies. While this compound showed a notable response rate in a small trial, its development was halted due to cardiovascular safety concerns. MK-0657 appeared to have a more favorable safety profile, lacking the dissociative effects seen with other NMDA receptor modulators, but ultimately failed to demonstrate robust efficacy in larger trials.
The comparison of these two molecules underscores the challenges in translating preclinical findings to clinical success, particularly in the development of novel antidepressants. The data suggests that while NR2B antagonism is a promising mechanism for rapid antidepressant action, factors such as off-target effects, pharmacokinetic profiles, and the complexity of depressive disorders can significantly impact the clinical viability of drug candidates. Further research into the nuances of glutamatergic modulation is warranted to develop safer and more effective treatments for depression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Randomized, placebo-controlled, crossover pilot trial of the oral selective NR2B antagonist MK-0657 in patients with treatment-resistant major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of glutamate-based antidepressants is taking longer than expected - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Placebo-Controlled, Crossover Pilot Trial of the Oral Selective NR2B Antagonist MK-0657 in Patients With Treatment-Resistant Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Traxoprodil's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Traxoprodil's mechanism of action with alternative GluN2B-selective NMDA receptor antagonists. Experimental data is presented to support the comparison, alongside detailed methodologies for key experiments.
This compound (also known as CP-101,606) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] This subunit selectivity has made it a compound of interest for various neurological and psychiatric conditions, including depression.[1][2] This guide cross-validates its mechanism of action by comparing its performance with other GluN2B-selective antagonists, namely rislenemdaz (CERC-301) and radiprodil.
Comparative Analysis of GluN2B Antagonists
This compound and its alternatives function as negative allosteric modulators of the NMDA receptor, binding to a site at the interface of the GluN1 and GluN2B subunits.[3] This binding reduces the receptor's activity in a noncompetitive manner.[3] The primary distinction between these compounds lies in their binding affinities and inhibitory concentrations, which dictate their potency and potential therapeutic window.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that direct comparison of IC50 and Ki values across different studies can be challenging due to variations in experimental conditions.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | GluN2B-containing NMDA Receptor | Electrophysiology | Not explicitly stated in the provided results | Not explicitly stated in the provided results | [1][4][5] |
| Rislenemdaz | GluN2B-containing NMDA Receptor | Radioligand Binding | - | 8.1 | [5] |
| Radiprodil | GluN2B-containing NMDA Receptor | Two-Electrode Voltage Clamp | 20 (for wild-type) | - | [6][7] |
Note: While a specific IC50 value for this compound from a comparable electrophysiology study was not found in the search results, its high affinity and selectivity for the GluN2B subunit have been established.[1][8]
Experimental Protocols
To ensure the reproducibility and cross-validation of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments used to characterize the mechanism of action of GluN2B antagonists.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism
This protocol is essential for measuring the inhibitory effect of compounds on NMDA receptor currents.
Objective: To determine the IC50 value of a GluN2B antagonist by measuring the inhibition of NMDA-evoked currents in cells expressing GluN1/GluN2B receptors.
Materials:
-
Cells expressing recombinant GluN1/GluN2B receptors (e.g., HEK293 cells)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.2
-
Internal (pipette) solution (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, 10 HEPES, pH 7.2
-
NMDA and glycine (co-agonist)
-
Test compound (e.g., this compound)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Culture cells on coverslips and transfer a coverslip to the recording chamber.
-
Perfuse the chamber with the external solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 30 µM) to evoke an inward current.
-
Once a stable baseline current is established, co-apply the NMDA/glycine solution with increasing concentrations of the test compound.
-
Record the peak amplitude of the inward current at each concentration.
-
Wash out the test compound and ensure the current returns to baseline.
-
Analyze the data by plotting the percentage of inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis for Downstream Signaling Pathways
This protocol is used to assess the effect of GluN2B antagonism on the phosphorylation status of key proteins in downstream signaling cascades.
Objective: To determine the effect of this compound on the phosphorylation of ERK and CREB in neuronal cells or tissue.
Materials:
-
Neuronal cell culture or brain tissue homogenates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-CREB (p-CREB), anti-total-CREB
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting membranes (e.g., PVDF)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat neuronal cells or animals with this compound or vehicle control for the desired time.
-
Lyse the cells or homogenize the tissue in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK, p-CREB, and total CREB to normalize the data.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Visualization of Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's primary mechanism of action.
Caption: The BDNF/ERK/CREB signaling pathway.
Caption: The AKT/FOXO/Bim signaling pathway.
Caption: A typical experimental workflow.
Conclusion
This compound demonstrates a clear mechanism of action as a selective GluN2B-containing NMDA receptor antagonist. This action leads to the modulation of downstream signaling pathways, such as the BDNF/ERK/CREB and AKT/FOXO/Bim cascades, which are implicated in neuronal survival and antidepressant effects. While direct comparative quantitative data for this compound against newer alternatives like rislenemdaz and radiprodil under identical experimental conditions is limited in the available literature, the existing evidence strongly supports its targeted mechanism. Further head-to-head studies employing standardized protocols would be beneficial for a more definitive cross-validation of the relative potencies and therapeutic potential of these compounds.
References
- 1. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHIP Regulates AKT/FoxO/Bim Signaling in MCF7 and MCF10A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of GluN2B-containing N-methyl-D-aspartate receptors by radiprodil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of GluN2B-containing N-methyl-d-aspartate receptors by radiprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Side Effect Profiles of Ifenprodil and Traxoprodil
For Researchers, Scientists, and Drug Development Professionals
Ifenprodil and Traxoprodil, both selective antagonists of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders. While they share a primary mechanism of action, their clinical development and observed side effect profiles exhibit notable differences. This guide provides an objective comparison of their adverse effect profiles, supported by available experimental data, to inform future research and drug development in this class.
Summary of Side Effect Profiles
The following table summarizes the key adverse effects associated with Ifenprodil and this compound based on clinical trial data and other published literature.
| Side Effect Category | Ifenprodil | This compound |
| Common Adverse Events | Dizziness, headache, gastrointestinal issues (nausea, vomiting, abdominal discomfort), fatigue, and decreased appetite.[1][2] In a Phase 2 study, 45% of subjects experienced at least one treatment-emergent adverse event, with gastrointestinal disorders (25%) and decreased appetite (10%) being the most frequent.[1] | Dissociative effects (psychotomimetic symptoms).[3] In one study, a high incidence of these effects required dose reduction in half of the participants.[3] |
| Cardiovascular Effects | Palpitations, irregular heartbeat, hypotension, and bradycardia. These are partly attributed to its off-target α1-adrenergic receptor antagonism.[2] | QT prolongation. This significant EKG abnormality was a primary reason for the discontinuation of its clinical development.[3][4] |
| Neurological/Psychiatric | Less commonly, mood swings, anxiety, and in rare cases, depression have been reported.[2] One source suggests Ifenprodil has psychotomimetic adverse effects that this compound lacks.[5] | High incidence of dissociative side effects at higher doses.[3] There is also evidence of abuse potential at higher doses.[3] However, some studies have reported good overall tolerability without significant dissociative reactions.[6] |
| Allergic Reactions | Rare, but can range from mild skin rashes to severe reactions like difficulty breathing and swelling of the face, lips, or throat.[2] | Data on specific allergic reactions is limited in the available literature. |
| Overall Tolerability | Generally considered well-tolerated, with most side effects being mild to moderate in intensity.[7][8] | Tolerability is dose-dependent, with significant dissociative effects and cardiovascular risks at higher doses leading to the halt of its clinical development.[3] |
Signaling Pathways and Mechanism of Action
Both Ifenprodil and this compound are non-competitive antagonists of the NMDA receptor, with high selectivity for the GluN2B subunit. This antagonism prevents the binding of the excitatory neurotransmitter glutamate, thereby reducing calcium influx into neurons and modulating downstream signaling cascades. However, Ifenprodil also exhibits notable off-target activity, particularly as an antagonist of α1-adrenergic receptors, which contributes to its cardiovascular side effects.
References
- 1. Algernon Pharmaceuticals Hits Co-Primary Endpoint in its Phase 2 Study of Ifenprodil for Idiopathic Pulmonary Fibrosis and Chronic Cough - BioSpace [biospace.com]
- 2. What are the side effects of Ifenprodil Tartrate? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents [frontiersin.org]
- 7. Algernon Pharmaceuticals Reports Positive Results from Full Data Set of its Phase 2 Study of Ifenprodil for IPF and Chronic Cough :: Algernon Health Inc (AGN) [algernonhealth.com]
- 8. Algernon Pharmaceuticals Hits Co-Primary Endpoint in its Phase 2 Study of Ifenprodil for Idiopathic Pulmonary Fibrosis and Chronic Cough :: Algernon Health Inc (AGN) [algernonhealth.com]
Replicating Key Findings of Traxoprodil Antidepressant Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antidepressant effects of Traxoprodil, a selective NMDA receptor NR2B subunit antagonist, with other antidepressant modalities. It is designed to assist researchers in understanding and potentially replicating key findings from pivotal preclinical and clinical studies. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Executive Summary
This compound (formerly CP-101,606) has demonstrated rapid and significant antidepressant effects in both preclinical models and clinical trials, positioning it as a notable compound in the investigation of glutamatergic pathways for the treatment of depression. Unlike traditional monoaminergic antidepressants, this compound's mechanism of action offers a novel approach, showing efficacy in patient populations with treatment-resistant depression. Its effects are often compared to those of ketamine, another NMDA receptor modulator, though with a potentially different side-effect profile. This guide synthesizes the critical data and methodologies from key studies to facilitate further research and development in this area.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from key clinical and preclinical studies of this compound, comparing its performance against placebo and other antidepressants.
Table 1: Clinical Trial Data for this compound in Treatment-Resistant Major Depressive Disorder
| Outcome Measure | This compound (CP-101,606) | Placebo | Study |
| Mean Difference in MADRS Score Change from Baseline (Day 5) | 8.6-point greater reduction | - | Preskorn et al., 2008[1] |
| Response Rate (≥50% reduction in HAM-D score) | 60% | 20% | Preskorn et al., 2008[1][2] |
| Remission Rate (Day 5) | 33% | Not Reported | Not Reported |
| Maintenance of Response (at 1 week) | 78% of responders | Not Applicable | Preskorn et al., 2008[2] |
| Maintenance of Response (at 15 days) | 42% of responders | Not Applicable | Not Reported |
Table 2: Preclinical Data for this compound in Rodent Models of Depression
| Experimental Model | This compound Dose | Comparator(s) | Key Finding(s) | Study |
| Forced Swim Test (FST) in Mice | 20 mg/kg & 40 mg/kg | Vehicle | Significant reduction in immobility time.[3][4] | Poleszak et al., 2016 |
| Forced Swim Test (FST) in Mice (Co-administration) | 10 mg/kg (sub-therapeutic) | Imipramine (15 mg/kg), Fluoxetine (5 mg/kg), Escitalopram (2 mg/kg) | Potentiated the antidepressant-like effects of co-administered drugs.[4][5] | Poleszak et al., 2016 |
| Chronic Unpredictable Mild Stress (CUMS) in Mice | 20 mg/kg & 40 mg/kg | Fluoxetine (5 mg/kg) | Rapid and significant reduction in immobility time in FST and TST after 7 and 14 days of administration.[6][7] | Li et al., 2023 |
| Chronic Unpredictable Mild Stress (CUMS) in Mice | 10 mg/kg | Fluoxetine (5 mg/kg) | Significant antidepressant effects observed after 21 days of administration, similar to fluoxetine.[6][7] | Li et al., 2023 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for accurate replication of the findings.
Forced Swim Test (FST) Protocol (for mice)
The Forced Swim Test is a behavioral despair model used to assess antidepressant efficacy.
Apparatus:
-
A transparent plastic cylinder (20 cm in diameter, 40 cm in height).
-
The cylinder is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Individually place each mouse into the water-filled cylinder.
-
The total test duration is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.
Chronic Unpredictable Mild Stress (CUMS) Protocol (for mice)
The CUMS model is a validated method for inducing a depressive-like phenotype in rodents.
Procedure:
-
House mice individually.
-
For a period of 4-8 weeks, expose the mice to a series of mild, unpredictable stressors. The stressors are varied daily to prevent habituation.
-
Examples of stressors include:
-
Stroboscopic illumination: 24 hours of flashing lights.
-
Tilted cage: Cage tilted at a 45° angle for 24 hours.
-
Wet bedding: 100-200 ml of water added to the sawdust bedding for 24 hours.
-
Food and water deprivation: 24 hours without access to food and water.
-
Reversal of light/dark cycle: Reversing the 12-hour light/dark cycle for 24 hours.
-
Forced swimming: 10 minutes in 4°C water.
-
Noise stress: Exposure to loud noise (e.g., 100 dB) for 1 hour.
-
-
A control group of mice should be housed under standard conditions without exposure to stressors.
-
Following the stress period, behavioral tests such as the Forced Swim Test, Tail Suspension Test, and Sucrose Preference Test can be conducted to assess the depressive-like phenotype.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways implicated in this compound's action and a typical experimental workflow for its preclinical evaluation.
Caption: this compound's antidepressant signaling pathway.
Caption: Preclinical experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents [frontiersin.org]
- 3. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index: A Comparative Analysis of Traxoprodil and Ketamine
For Researchers, Scientists, and Drug Development Professionals
The quest for rapid-acting and effective treatments for neuropsychiatric disorders has led to significant interest in N-methyl-D-aspartate (NMDA) receptor antagonists. Among these, ketamine has emerged as a breakthrough therapy for treatment-resistant depression, albeit with a complex safety profile that necessitates careful management. Traxoprodil, a selective antagonist of the NMDA receptor subunit 2B (NR2B), was also investigated for its potential therapeutic benefits, including neuroprotection and antidepressant effects. Although its clinical development was halted due to safety concerns, a comparative assessment of its therapeutic window versus that of ketamine provides valuable insights for the development of future NMDA receptor-targeting therapeutics. This guide offers an objective comparison based on available experimental data.
Quantitative Data Summary
A direct comparison of the therapeutic index, typically calculated as the ratio of the toxic or lethal dose to the effective dose (LD50/ED50), is challenging due to the limited publicly available toxicology data for this compound, a consequence of its discontinued clinical development. However, a qualitative assessment can be made by comparing effective doses with observed adverse effect doses from preclinical and clinical studies.
| Parameter | This compound | Ketamine |
| Mechanism of Action | Selective, non-competitive antagonist of the NMDA receptor NR2B subunit.[1][2] | Non-selective, non-competitive antagonist of the NMDA receptor.[3] |
| Therapeutic Indications (Investigated) | Neuroprotection following stroke and traumatic brain injury, treatment-resistant depression.[1] | Anesthesia, treatment-resistant depression, acute pain.[3] |
| Clinical Development Status | Discontinued.[1] | Approved for anesthesia; esketamine (an enantiomer) approved for treatment-resistant depression. |
Table 1: General Characteristics of this compound and Ketamine
| Species | Indication | Effective Dose (ED) | Adverse Effect / Toxic Dose (TD/LD50) | Estimated Therapeutic Index (TI) | Reference |
| This compound | |||||
| Mouse | Antidepressant-like effect (Forced Swim Test) | 20-40 mg/kg (i.p.) | Data not available | Not calculable | [4] |
| Human | Treatment-Resistant Depression | Single IV infusion | Dose-limiting dissociative side effects and QT prolongation observed. Specific dose for QT prolongation not detailed in available literature. | Narrow, due to dose-limiting side effects at therapeutic doses. | [1][5] |
| Ketamine | |||||
| Mouse | Antidepressant-like effect | 2.5-10 mg/kg (i.p.) | LD50: 400 mg/kg (i.p.) | ~40-160 | [6][7][8] |
| Mouse | Anesthesia | ~60-100 mg/kg (i.p.) | LD50: 400 mg/kg (i.p.) | ~4-6.7 | [6][9][10][11] |
| Rat | Antidepressant-like effect | ~5-10 mg/kg (s.c./i.p) | LD50: 148 mg/kg (i.p.) | ~15-30 | [12][13][14][15] |
| Human | Treatment-Resistant Depression | 0.5 mg/kg (IV infusion) | Psychotomimetic effects, cardiovascular stimulation (increased blood pressure and heart rate).[16][17][18] | Wide margin for acute lethal toxicity, but narrow for dose-limiting psychotomimetic and cardiovascular effects. | [19][20][21][22] |
Table 2: Preclinical and Clinical Dose Comparison for Therapeutic Index Assessment Note: The therapeutic index for ketamine is an estimation based on the ratio of the lethal dose (LD50) to the effective dose (ED) for different indications in rodents. For humans, a numerical therapeutic index is not well-defined and the focus is on the margin between therapeutic doses and those causing significant adverse effects.
Signaling Pathways
Both this compound and ketamine exert their primary effects through the glutamatergic system by antagonizing the NMDA receptor, albeit with different subunit selectivity. Their downstream signaling effects, particularly relevant to their antidepressant actions, are thought to involve the modulation of synaptic plasticity.
Figure 1: Simplified signaling pathway for the antidepressant effects of this compound and Ketamine.
Experimental Protocols
Preclinical Assessment of Antidepressant-Like Activity (Forced Swim Test)
The Forced Swim Test (FST) is a common behavioral assay used to screen for antidepressant efficacy in rodents. The following protocol is a generalized representation based on studies assessing this compound and ketamine.[4]
Objective: To evaluate the antidepressant-like effects of a test compound by measuring the duration of immobility in mice or rats forced to swim in an inescapable cylinder of water.
Materials:
-
Male Swiss-Webster mice or Sprague-Dawley rats.
-
Glass cylinders (e.g., 25 cm height, 10 cm diameter for mice).
-
Water maintained at 23-25°C.
-
Test compounds (this compound, ketamine) and vehicle (e.g., saline, 1% Tween 80 solution).
-
Video recording and analysis software.
Procedure:
-
Acclimation: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Animals are randomly assigned to treatment groups (vehicle, different doses of this compound or ketamine). The compounds are administered intraperitoneally (i.p.) or via another relevant route at a specified time (e.g., 60 minutes) before the test.
-
Pre-swim Session (optional, for rats): On the first day, rats are placed in the water-filled cylinders for a 15-minute pre-swim session. This is done to induce a baseline level of immobility.
-
Test Session: On the test day, animals are placed individually into the cylinders containing water. The total duration of the test is typically 6 minutes.
-
Behavioral Scoring: The behavior of the animals is recorded for the last 4 minutes of the test. The primary measure is the duration of immobility, defined as the time the animal spends floating passively with only small movements necessary to keep its head above water.
-
Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Figure 2: Experimental workflow for the Forced Swim Test.
Discussion and Conclusion
The available data suggests that while both this compound and ketamine show promise as rapid-acting antidepressants, their therapeutic indices are constrained by different safety profiles.
Ketamine exhibits a relatively wide therapeutic index when considering acute lethal toxicity in preclinical models.[6] However, its clinical utility is limited by a narrow margin between the antidepressant dose (e.g., 0.5 mg/kg IV) and doses that cause significant psychotomimetic and cardiovascular side effects.[16][17][18] These adverse effects necessitate administration in a controlled clinical setting with appropriate monitoring. Long-term or high-dose recreational use is associated with more severe toxicity, including urological and liver damage.[3]
This compound's therapeutic index is more difficult to quantify. Preclinical studies demonstrated antidepressant-like effects at doses of 20-40 mg/kg in mice.[4] However, its clinical development was halted due to the occurrence of dose-limiting adverse effects, specifically QT interval prolongation and a high incidence of dissociative side effects, even at therapeutically intended doses.[1] The concern over cardiac arrhythmias due to QT prolongation represents a significant safety liability that likely contributes to a narrow therapeutic window.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketamine - Wikipedia [en.wikipedia.org]
- 4. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant actions of ketamine: from molecular mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressants do not increase the lethality of ketamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 11. einsteinmed.edu [einsteinmed.edu]
- 12. A Single Sub-anesthetic Dose of Ketamine Relieves Depression-like Behaviors Induced by Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment-time-dependent difference of ketamine pharmacological response and toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ANTIDEPRESSANT-LIKE EFFECTS OF LOW KETAMINE DOSE IS ASSOCIATED WITH INCREASED HIPPOCAMPAL AMPA/NMDA RECEPTOR DENSITY RATIO IN FEMALE WISTAR-KYOTO RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Antidepressant-Like Effects of a Clinically Relevant Dose of Ketamine Are Accompanied by Biphasic Alterations in Working Memory in the Wistar Kyoto Rat Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the cardiovascular effects of Ketamine? | ClinicalKeyAI [elsevier.com]
- 17. ketamineinfusionkansascity.com [ketamineinfusionkansascity.com]
- 18. drugs.com [drugs.com]
- 19. psychiatrist.com [psychiatrist.com]
- 20. marpaminds.com [marpaminds.com]
- 21. Ketamine for Depression, 4: In What Dose, at What Rate, by What Route, for How Long, and at What Frequency? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. harbormentalhealth.com [harbormentalhealth.com]
A Comparative Pharmacokinetic Profile of Selective NR2B Antagonists
A comprehensive analysis of the absorption, distribution, metabolism, and excretion of key NR2B antagonists for researchers and drug development professionals.
The N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B) has emerged as a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. The development of selective NR2B antagonists offers the promise of modulating glutamatergic neurotransmission with greater precision and potentially fewer side effects than non-selective NMDA receptor blockers. Understanding the pharmacokinetic profiles of these compounds is paramount for predicting their efficacy and safety in clinical applications. This guide provides a comparative overview of the pharmacokinetics of several prominent NR2B antagonists, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for a selection of NR2B antagonists based on clinical and preclinical studies. These parameters are crucial for comparing the absorption, distribution, metabolism, and elimination characteristics of these compounds.
| Compound Name(s) | Route of Administration | Dose | Cmax | Tmax | AUCinf | t1/2 (Half-life) | Species |
| Radiprodil (RGH-896) | Oral | 30 mg | 89.4 ng/mL | 4 h | 2042 h*ng/mL | 15.8 h | Human |
| Rislenemdaz (MK-0657, CERC-301) | Oral | 4-8 mg/day | - | ~1 h | - | 14-17 h (parent) 21-26 h (active metabolite) | Human |
| Traxoprodil (CP-101,606) | Intravenous | - | - | - | - | 2.8 h (Extensive Metabolizers) 26.9 h (Poor Metabolizers) | Human |
| Ifenprodil | Intravenous | 5, 10, 15 mg | Dose-proportional increase | - | Dose-proportional increase | - | Human |
| EVT-101 (ENS-101) | Oral | - | - | - | Profile consistent with once or twice daily dosing | - | Human |
Note: "-" indicates that specific data was not available in the reviewed literature. The pharmacokinetic profile of this compound is significantly influenced by the patient's CYP2D6 metabolizer status. For Ifenprodil, a linear relationship between dose and plasma concentration has been observed.[1] EVT-101 has shown a favorable pharmacokinetic profile in Phase I trials for once or twice-daily oral administration, though specific parameters have not been publicly disclosed.[2][3]
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on rigorous and well-defined experimental protocols. Below are detailed methodologies for key experiments typically employed in the pharmacokinetic assessment of NR2B antagonists.
Pharmacokinetic Studies in Rodents
These studies are essential for initial screening and characterization of novel compounds.
1. Animal Handling and Dosing:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing:
-
Oral (PO) Administration: The compound is typically formulated in a vehicle such as 0.5% methylcellulose in water. Administration is performed via oral gavage using a ball-tipped feeding needle. The volume is calculated based on the animal's body weight (typically 5-10 mL/kg).
-
Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO if necessary) and administered via the tail vein. The injection volume is typically 1-2 mL/kg.
-
2. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the jugular vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
3. Bioanalytical Method - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase, often consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for quantification.
-
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the drug concentration in the plasma samples. Pharmacokinetic parameters are then calculated using non-compartmental analysis software.
Human Clinical Pharmacokinetic Studies
These studies are crucial for determining the pharmacokinetic profile in the target species.
1. Study Design:
-
Typically conducted as single-ascending dose or multiple-ascending dose studies in healthy volunteers.
-
Subjects are usually fasted overnight before drug administration.
2. Dosing and Blood Sampling:
-
The drug is administered orally as a capsule or solution, or intravenously as an infusion.
-
Blood samples are collected at frequent intervals, similar to rodent studies, over a period of 48-72 hours or longer, depending on the expected half-life of the drug.
3. Bioanalytical Method:
-
LC-MS/MS is the standard method for quantifying drug concentrations in human plasma, following similar principles as described for rodent studies. The method is rigorously validated according to regulatory guidelines.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in the study of NR2B antagonists, the following diagrams are provided in the DOT language for Graphviz.
Caption: NR2B-containing NMDA receptor signaling pathway and point of antagonist intervention.
Caption: General experimental workflow for pharmacokinetic analysis of NR2B antagonists.
References
Safety Operating Guide
Proper Disposal of Traxoprodil: A Guide for Laboratory Professionals
Traxoprodil (developmental code name CP-101,606) is an investigational drug that acts as a selective NMDA receptor antagonist for the NR2B subunit.[1] As with any laboratory chemical, particularly those with significant biological activity and environmental hazards, adherence to proper disposal protocols is paramount to ensure personnel safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a research setting.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]
-
Acute Aquatic Hazard (Category 1): Very toxic to aquatic life.[2][3]
Due to these classifications, this compound must be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should occur in a well-ventilated area.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₃ | [2][4] |
| Molecular Weight | 327.42 g/mol | [2][3][4] |
| CAS Number | 134234-12-1 | [2][3] |
| IC₅₀ (NMDA Receptor) | 10 nM | [5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. As an investigational drug, it should be treated as a chemical waste and disposed of through a licensed environmental management vendor.
1. Waste Segregation and Collection:
- Solid Waste:
- Collect all solid this compound waste, including unused or expired pure compounds, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), in a dedicated, clearly labeled hazardous waste container.
- The container must be compatible with the chemical, sealable, and in good condition.
- Label the container "Hazardous Waste: this compound" and include the specific hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritation, and dead tree/fish for environmental hazard).
- Liquid Waste:
- Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
- Do not mix with other incompatible chemical waste streams.
- Label the container with "Hazardous Waste: this compound Solution" and list all solvent components and their approximate concentrations.
- Empty Containers:
- Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
- After rinsing, deface or remove all labels from the container to prevent misuse before disposing of it in the regular trash or recycling, as per institutional guidelines.[7]
2. Storage Pending Disposal:
- Store the sealed hazardous waste containers in a designated, secure satellite accumulation area.
- This area should be away from general laboratory traffic and incompatible materials.
- Ensure the storage area is cool, dry, and well-ventilated.
3. Final Disposal Procedure:
- Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must not be disposed of down the sink.[3]
- Do Not Dispose in Regular Trash: Unused or non-decontaminated this compound waste is considered hazardous and must not be placed in the regular trash.
- Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a contracted hazardous waste disposal company.[8]
- Incineration: The recommended final disposal method for investigational drugs like this compound is high-temperature incineration by a licensed facility to ensure complete destruction.[8]
4. Documentation:
- Maintain a detailed log of all this compound waste generated, including quantities and dates of accumulation.
- Retain all documentation, such as certificates of destruction provided by the disposal vendor, for a minimum of three years or as required by your institution and regulatory bodies.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H25NO3 | CID 219101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. GSRS [precision.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | iGluR | NMDAR | TargetMol [targetmol.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistics for Handling Traxoprodil
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Traxoprodil is paramount. This document provides a direct, procedural guide to personal protective equipment (PPE), operational plans for handling, and disposal protocols to ensure laboratory safety and compliance.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for potent compounds.
| Protection Type | Equipment | Specification |
| Eye Protection | Safety goggles | Must be equipped with side-shields to protect against splashes.[1] |
| Hand Protection | Protective gloves | Use chemically resistant gloves.[1][2] Nitrile or neoprene are generally suitable for handling powdered substances. |
| Body Protection | Impervious clothing | A lab coat or gown that is resistant to chemical permeation is required.[1] |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid dust and aerosol formation.[1] Use in a well-ventilated area or under a chemical fume hood.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood or a biological safety cabinet, especially when handling this compound in powdered form.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Before handling, wash hands thoroughly.[1] Do not eat, drink, or smoke in the designated handling area.[1][4]
2. Donning PPE:
-
Put on all required PPE as specified in the table above before entering the handling area.
3. Handling the Compound:
-
Avoid the formation of dust and aerosols.[1]
-
If weighing the powder, do so within a ventilated enclosure.
-
For solutions, avoid splashing and direct contact.
4. Post-Handling:
-
After handling, wash hands thoroughly with soap and water, even after wearing gloves.[2][5]
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
Emergency Procedures
Exposure Scenarios:
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[1][4] Remove contact lenses if present and easy to do. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes immediately.[1] Rinse the affected skin area thoroughly with plenty of water.[1] Call a physician.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4] |
Spill Response:
-
Evacuate personnel from the immediate area.[1]
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Contain the spill using absorbent materials like diatomite or universal binders for liquids.[1]
-
For powders, carefully sweep or vacuum, avoiding dust generation.
-
Collect the spilled material into a sealed container for disposal.[1]
-
Prevent the spill from entering drains or water courses.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste and in accordance with local, state, and federal regulations.[1]
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, should be segregated from regular laboratory waste.
-
Containment: Place all this compound waste into a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The container must be labeled as hazardous waste, indicating the contents.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a licensed hazardous waste management company.[6] The preferred method of destruction is incineration at a permitted facility.[7] Do not dispose of this compound down the drain or in the regular trash.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. groupeproxim.ca [groupeproxim.ca]
- 3. safety.duke.edu [safety.duke.edu]
- 4. spectrumrx.com [spectrumrx.com]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
